molecular formula C22H22FN3O3 B612173 AZD-2461 CAS No. 1174043-16-3

AZD-2461

Número de catálogo: B612173
Número CAS: 1174043-16-3
Peso molecular: 395.4 g/mol
Clave InChI: HYNBNUYQTQIHJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AZD2461 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an inhibitor of poly(ADP-ribose) polymerase 1;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15H,8-11,13H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNBNUYQTQIHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657831
Record name 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174043-16-3
Record name AZD-2461
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174043163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl}phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1174043-16-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-2461
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K288XF5XJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD-2461 PARP Inhibitor: A Technical Guide to its Core Function and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2461 is a next-generation, potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1] Developed as a successor to olaparib, the first-in-class PARP inhibitor, this compound was designed to overcome certain limitations of earlier agents, particularly P-glycoprotein (P-gp)-mediated drug efflux, a common mechanism of acquired resistance.[2][3] This technical guide provides an in-depth analysis of the core function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound exerts its anticancer effects primarily through the inhibition of PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[4][5] In normal cells, unrepaired SSBs can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. These DSBs are then efficiently repaired by the homologous recombination (HR) pathway.[6]

However, in cancer cells with deficiencies in the HR pathway, such as those with mutations in BRCA1 or BRCA2 genes, the repair of these DSBs is compromised. The inhibition of PARP by this compound leads to an accumulation of unrepaired SSBs, which are subsequently converted to DSBs that cannot be repaired in HR-deficient cells. This accumulation of DNA damage triggers cell cycle arrest and apoptosis, a concept known as synthetic lethality.[2][4] this compound has been shown to induce a pronounced cell cycle arrest at the G2 phase.[4][7]

A distinguishing feature of this compound is its significantly lower inhibitory activity against PARP3 compared to olaparib.[1][2] This differential activity may contribute to a different tolerability profile, particularly in combination with chemotherapy.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Enzymatic Inhibition of PARP Isoforms

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP3 IC50 (nM)
This compound 5[7][8]2[8]200[1][8]
Olaparib 5[1]2[1]4[1]

Table 2: In Vitro Efficacy in Cancer Cell Lines

Cell LineBRCA1 StatusThis compound IC50 (µM)Olaparib IC50 (µM)
MDA-MB-436Mutant<10[1]<10[1]
SUM1315MO2Mutant<10[1]<10[1]
SUM149PTMutant<10[1]<10[1]
T47DWild-Type>10[1]>10[1]
BT549Wild-Type>10[1]>10[1]
MDA-MB-231Wild-Type>10[1]>10[1]
PC-3 (Prostate)PTEN-deficient36.48 (at 48h)[6]Not Reported
DU145 (Prostate)High PTEN59.03 (at 48h)[6]Not Reported

Table 3: In Vivo Efficacy

ModelTreatmentOutcome
BRCA1-mutated KB1P tumor-bearing miceThis compoundSignificantly extends median relapse-free survival.[4][9]
Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor T6-28This compoundTumors were sensitive to this compound in the absence of a P-gp inhibitor.[1]

Overcoming P-glycoprotein (P-gp) Mediated Resistance

A significant advantage of this compound is its low affinity for the P-glycoprotein (P-gp) drug efflux pump.[3][7] Overexpression of P-gp is a known mechanism of resistance to olaparib.[3] this compound's ability to evade P-gp-mediated efflux allows it to maintain intracellular concentrations and efficacy in tumor cells that have developed resistance to olaparib through this mechanism.[1][7] This makes this compound a promising agent for treating patients who have relapsed on first-generation PARP inhibitors due to P-gp overexpression.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

AZD2461_Mechanism cluster_DNA_Damage DNA Damage & Repair cluster_Cellular_Response Cellular Response cluster_BRCA_deficient BRCA-deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to (during replication) BER Base Excision Repair (BER) PARP1_2->BER initiates BER->DNA_SSB repairs HR_Pathway Homologous Recombination (HR) Pathway DNA_DSB->HR_Pathway repaired by NHEJ_Pathway Non-Homologous End Joining (NHEJ) Pathway DNA_DSB->NHEJ_Pathway repaired by Cell_Cycle_Arrest G2/M Cell Cycle Arrest DNA_DSB->Cell_Cycle_Arrest unrepaired DSBs lead to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis AZD2461 This compound AZD2461->PARP1_2 inhibits HR_Deficiency HR Deficiency (e.g., BRCA mutation) HR_Pathway_inactive Inactive HR Pathway HR_Deficiency->HR_Pathway_inactive HR_Pathway_inactive->DNA_DSB fails to repair

Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cells.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Lines Cancer Cell Lines (BRCA-mutant & WT) Treatment Treat with this compound (various concentrations) Cell_Lines->Treatment Comet_Assay Alkaline Comet Assay (SSB Repair) Treatment->Comet_Assay IF_gH2AX Immunofluorescence (γH2AX for DSBs) Treatment->IF_gH2AX Proliferation_Assay Cell Proliferation Assay (MTT, SRB) Treatment->Proliferation_Assay Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay Xenograft_Model Xenograft Mouse Model (e.g., BRCA-deficient tumors) In_Vivo_Treatment Administer this compound Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Measure Tumor Growth In_Vivo_Treatment->Tumor_Measurement Survival_Analysis Analyze Relapse-Free Survival In_Vivo_Treatment->Survival_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

Alkaline Comet Assay for Single-Strand Break Repair

This assay is used to assess the inhibition of SSB repair.[1]

  • Cell Culture and Treatment: Human cancer cells (e.g., A459) are cultured to ~80% confluency.[1]

  • Cells are pre-exposed to this compound (e.g., 500 nmol/L) or a vehicle control for a specified time.[1]

  • Induction of DNA Damage: DNA SSBs are induced, for example, by ionizing radiation (IR).[1]

  • Cell Lysis and Electrophoresis: Cells are harvested, embedded in low-melting-point agarose on a slide, and lysed. The slides are then subjected to alkaline electrophoresis.

  • Visualization and Analysis: DNA is stained with a fluorescent dye (e.g., SYBR Green), and the "comet tail" moment, which is proportional to the amount of DNA damage, is quantified using imaging software. A longer tail indicates more unrepaired SSBs.

Immunofluorescence for γH2AX

This method is used to visualize and quantify DNA double-strand breaks.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and/or a DNA damaging agent.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

  • Immunostaining: Cells are incubated with a primary antibody against phosphorylated H2AX (γH2AX), a marker for DSBs. This is followed by incubation with a fluorescently labeled secondary antibody.

  • Microscopy and Quantification: The coverslips are mounted on slides, and the number of γH2AX foci per cell is quantified using a fluorescence microscope.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

  • Cell Seeding: A known number of cells are seeded in a multi-well plate.

  • Treatment: Cells are treated with varying concentrations of this compound for a defined period.

  • Colony Formation: The drug is removed, and the cells are allowed to grow for 10-14 days until visible colonies are formed.

  • Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction for each treatment condition is calculated relative to the untreated control.

Conclusion

This compound is a potent PARP1/2 inhibitor with a distinct pharmacological profile that includes reduced activity against PARP3 and, critically, the ability to circumvent P-gp-mediated drug resistance.[1][2][7] Its mechanism of action, centered on inducing synthetic lethality in HR-deficient tumors, makes it a promising therapeutic agent.[2][4] The preclinical data strongly support its continued investigation in clinical settings, particularly for patients with BRCA-mutated cancers and those who have developed resistance to other PARP inhibitors. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this next-generation PARP inhibitor.

References

AZD-2461: A Technical Overview of a Next-Generation PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2461 is a potent, orally bioavailable poly(ADP-ribose) polymerase (PARP) inhibitor developed as a next-generation agent following the first-in-class inhibitor, olaparib.[1][2][3] Its development was driven by the need to overcome specific resistance mechanisms observed with earlier PARP inhibitors, particularly the overexpression of the P-glycoprotein (P-gp) drug efflux pump.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental data related to this compound.

Discovery and Rationale

The development of this compound originated from the same phthalazinone chemical series as olaparib.[1][2] The primary goal was to create a PARP inhibitor with a comparable or superior efficacy and safety profile to olaparib but with a reduced susceptibility to P-gp-mediated resistance.[1][2] In preclinical models of BRCA1-deficient cancers, resistance to olaparib was frequently associated with the overexpression of P-gp, which actively transports the drug out of cancer cells, reducing its intracellular concentration and efficacy.[1][2] this compound was identified as a potent inhibitor of PARP1 and PARP2 that is a poor substrate for P-gp, thereby retaining activity in cancer cells that have developed resistance to olaparib through this mechanism.[1][4]

Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of PARP1 and PARP2 enzymes.[1][4] These enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][6]

By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs.[5] When the cell enters S-phase for DNA replication, these SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs).[7] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs leads to genomic instability and ultimately cell death.[1][6] This concept is known as synthetic lethality.

dot

AZD2461_Mechanism_of_Action cluster_DNA_Damage DNA Damage cluster_PARP_Repair Base Excision Repair (BER) cluster_Replication DNA Replication (S-Phase) cluster_DSB_Repair DSB Repair cluster_HR_Deficient HR Deficient Cells (e.g., BRCA mutant) DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1 / PARP2 DNA_SSB->PARP1_2 recruits BER_Proteins BER Repair Proteins PARP1_2->BER_Proteins recruits Replication_Fork Replication Fork Collapse PARP1_2->Replication_Fork Unrepaired SSBs lead to SSB_Repair SSB Repaired BER_Proteins->SSB_Repair leads to DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination (HR) (e.g., BRCA1/2) DNA_DSB->HR_Repair repaired by HR_Repair_Blocked Defective HR Repair DNA_DSB->HR_Repair_Blocked Cell_Viability Cell Viability HR_Repair->Cell_Viability Apoptosis Apoptosis / Cell Death AZD2461 This compound AZD2461->PARP1_2 inhibits HR_Repair_Blocked->Apoptosis leads to

Caption: Mechanism of action of this compound leading to synthetic lethality.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro PARP Inhibition

CompoundPARP1 IC50 (nmol/L)PARP2 IC50 (nmol/L)Reference
This compound52[1][4]
Olaparib51[1]

Table 2: In Vitro Cell Line Sensitivity (Clonogenic Survival Assay)

Cell LineBRCA1 StatusThis compound IC50 (μmol/L)Olaparib IC50 (μmol/L)Reference
MDA-MB-436Deficient<0.01<0.01[1]
SUM1315MO2Deficient<0.01<0.01[1]
SUM149PTDeficient<0.01<0.01[1]
T47DWild-type>10>10[1]
BT549Wild-type>10>10[1]
MDA-MB-231Wild-type>10>10[1]

Table 3: Activity in Olaparib-Resistant P-gp Overexpressing Cells

Cell LineP-gp StatusTreatmentRelative Growth InhibitionReference
KB31LowOlaparibSensitive[1]
KB31LowThis compoundSensitive[1]
KBA1High (overexp.)OlaparibResistant[1]
KBA1High (overexp.)This compoundSensitive[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

PARP1 and PARP2 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PARP1 or PARP2 enzyme is used. A biotinylated substrate (e.g., histones) is coated onto 96-well plates.

  • Inhibitor Incubation: Serial dilutions of this compound are prepared and added to the wells containing the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a reaction mixture containing biotinylated NAD+ as a substrate. The plate is incubated to allow for the poly(ADP-ribosyl)ation of the histone substrate.

  • Detection: The plate is washed to remove unbound reagents. Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated NAD+ incorporated into the PAR chains. A chemiluminescent or colorimetric HRP substrate is then added.

  • Data Analysis: The signal intensity, which is proportional to PARP activity, is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Sulforhodamine B (SRB) Assay for Cell Proliferation

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

  • Cell Fixation: After treatment, the supernatant is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[8][9][10]

  • Staining: The plates are washed with water and air-dried. A 0.057% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[10]

  • Washing: Unbound dye is removed by washing the plates four to five times with 1% (v/v) acetic acid.[8][10]

  • Solubilization and Measurement: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding 10 mM Tris base solution (pH 10.5). The absorbance is measured at approximately 510 nm using a microplate reader.[9][10]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to the vehicle-treated control.

Clonogenic Survival Assay

Objective: To determine the long-term cytotoxic effect of this compound on the reproductive viability of cancer cells.

Methodology:

  • Cell Seeding: A single-cell suspension is prepared, and a predetermined number of cells (e.g., 500-1000 cells/well) is seeded into 6-well plates to allow for colony formation.

  • Compound Treatment: After the cells have attached, they are treated with various concentrations of this compound for a defined period (e.g., 24 hours). The drug-containing medium is then replaced with fresh medium.

  • Colony Formation: The plates are incubated for 10-14 days to allow for the formation of colonies (defined as a cluster of at least 50 cells).

  • Fixation and Staining: The colonies are washed with PBS, fixed with a solution such as 6% glutaraldehyde or methanol, and then stained with 0.5% crystal violet.[11]

  • Colony Counting: The stained colonies are counted either manually or using an automated colony counter.

  • Data Analysis: The surviving fraction of cells for each treatment is calculated by normalizing the number of colonies to that of the untreated control.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound alone and in combination with other agents in a living organism.

Methodology (Example: Combination with Temozolomide):

  • Animal Model: Athymic nude mice are used. Human cancer cells (e.g., SW620 colorectal xenograft) are subcutaneously implanted.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups.

  • Dosing Regimen:

    • Vehicle control group.

    • Temozolomide alone (e.g., 50 mg/kg, orally, once daily for 5 days).[1]

    • This compound alone (e.g., 10 mg/kg, orally, once daily for 7 days).[1]

    • Combination of Temozolomide (50 mg/kg for 5 days) and this compound (10 mg/kg for 7 days).[1]

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint: The study is terminated when tumors reach a predetermined maximum size or at a specified time point. Efficacy is assessed by comparing the tumor growth delay between the different treatment groups.

dot

Experimental_Workflow_Xenograft cluster_Treatment Treatment Phase Start Start: In Vivo Efficacy Study Cell_Implantation Subcutaneous Implantation of Cancer Cells into Mice Start->Cell_Implantation Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: Temozolomide Randomization->Group2 Group3 Group 3: This compound Randomization->Group3 Group4 Group 4: Combination Therapy Randomization->Group4 Monitoring Regular Monitoring: - Tumor Volume - Body Weight Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Study Endpoint: - Max Tumor Size Reached - Predefined Time Monitoring->Endpoint Data_Analysis Data Analysis: Compare Tumor Growth Delay Endpoint->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: General workflow for an in vivo xenograft efficacy study.

Key Differentiators and Developmental Insights

  • Overcoming P-gp Resistance: The primary advantage of this compound is its ability to evade the P-gp efflux pump, making it effective in tumors that have acquired resistance to olaparib via this mechanism.[1][2][4]

  • Tolerability in Combination Therapy: In mouse models, this compound demonstrated better tolerability than olaparib when combined with the DNA-damaging chemotherapy agent temozolomide.[1][2] This was linked to its lower inhibitory activity against PARP3. However, this improved tolerability profile was not observed in rat models, suggesting potential species-specific differences in toxicity that may have implications for clinical translation.[1]

  • Brain Penetration and Bioavailability: Despite its advantages in overcoming P-gp-mediated resistance in peripheral tumors, studies have shown that this compound is still a substrate for P-gp and another transporter, BCRP, at the blood-brain barrier.[8][9] This significantly limits its brain penetration.[8][9] Furthermore, it has been reported to have low oral bioavailability.[8][9] These factors have likely influenced its clinical development pathway, particularly for the treatment of brain tumors.

Conclusion

This compound is a rationally designed, potent inhibitor of PARP1 and PARP2 that successfully addresses the challenge of P-gp-mediated resistance to first-generation PARP inhibitors like olaparib. Its preclinical profile demonstrates comparable single-agent efficacy in sensitive models and superior activity in P-gp overexpressing resistant models. While its development has provided valuable insights into the roles of different PARP enzymes in both efficacy and toxicity, challenges related to its pharmacokinetic properties, such as brain penetration and oral bioavailability, are important considerations in its overall developmental trajectory. This compound remains an important tool for research into PARP inhibitor resistance and the broader landscape of DNA damage response therapeutics.

References

AZD-2461 and the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-2461 is a potent, next-generation poly(ADP-ribose) polymerase (PARP) inhibitor engineered to overcome key limitations of first-generation PARP inhibitors, such as olaparib. This technical guide provides an in-depth analysis of this compound's core mechanism of action and its multifaceted role in the DNA damage response (DDR). We will explore its enzymatic potency, cellular effects, and preclinical efficacy, with a special focus on its activity in cancers with homologous recombination deficiencies (HRD) and its ability to circumvent certain drug resistance mechanisms. This document synthesizes critical preclinical data, outlines detailed experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: The Rationale for a Next-Generation PARP Inhibitor

The principle of synthetic lethality, particularly in the context of PARP inhibition in BRCA-mutated cancers, has marked a significant advancement in targeted cancer therapy. PARP enzymes, primarily PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). In cells with a compromised homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These DSBs cannot be efficiently repaired, resulting in genomic instability and, ultimately, cell death.

This compound was developed as a successor to olaparib with two primary objectives: to exhibit a comparable or superior efficacy profile and to overcome known resistance mechanisms, specifically the overexpression of the P-glycoprotein (P-gp) drug efflux pump. Furthermore, investigations into this compound have revealed a distinct inhibitory profile against different PARP family members, offering a valuable tool to dissect the specific roles of these enzymes in the DNA damage response.

Mechanism of Action: Potent PARP1/2 Inhibition and PARP Trapping

This compound is a potent inhibitor of both PARP1 and PARP2, which are the primary enzymes involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] By binding to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP1 and PARP2, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical signaling event for the recruitment of other DNA repair proteins to the site of damage.[1]

Beyond catalytic inhibition, a key mechanism of action for this compound, like other potent PARP inhibitors, is "PARP trapping." This process involves the stabilization of the PARP-DNA complex, effectively trapping the PARP enzyme on the DNA at the site of a break.[2] This trapped complex is a significant physical impediment to DNA replication and transcription, leading to the collapse of replication forks and the formation of toxic double-strand breaks (DSBs). In homologous recombination (HR) deficient cells, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality.[1][3]

A notable characteristic of this compound is its significantly lower inhibitory activity against PARP3 compared to olaparib.[4] PARP3 is implicated in the non-homologous end joining (NHEJ) pathway, another major DSB repair mechanism. This differential activity provides a unique tool to study the distinct roles of PARP family members in DNA repair and may contribute to the differential toxicity profiles observed between this compound and olaparib in preclinical models.[4]

cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP-Mediated Repair (Base Excision Repair) cluster_2 This compound Intervention cluster_3 Cellular Consequences SSB SSB PARP1_2 PARP1/PARP2 SSB->PARP1_2 recruits PARylation PAR Chain Synthesis PARP1_2->PARylation NAD+ Trapped_PARP Trapped PARP-DNA Complex PARP1_2->Trapped_PARP forms Repair_Proteins Recruitment of Repair Proteins PARylation->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair AZD2461 This compound AZD2461->PARP1_2 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficient_Cell HR-Deficient Cell (e.g., BRCA-/-) DSB->HR_Deficient_Cell Cell_Death Synthetic Lethality (Apoptosis) HR_Deficient_Cell->Cell_Death

Mechanism of this compound-induced synthetic lethality.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data demonstrating its potency and selectivity. The following tables summarize key findings from in vitro studies.

Table 1: Enzymatic Inhibitory Potency of this compound
TargetThis compound IC₅₀ (nM)Olaparib IC₅₀ (nM)Reference
PARP155[1]
PARP221[1]
PARP32004[4]
Table 2: In Vitro Cellular Activity of this compound in BRCA-Mutant vs. BRCA-Wild-Type Breast Cancer Cell Lines
Cell LineBRCA1 StatusThis compound IC₅₀ (µM)Olaparib IC₅₀ (µM)Reference
MDA-MB-436Mutant0.0020.004[1]
SUM1315MO2Mutant0.0010.001[1]
SUM149PTMutant<0.001<0.001[1]
T47DWild-Type>10>10[1]
BT549Wild-Type>10>10[1]
MDA-MB-231Wild-Type>10>10[1]
Table 3: Activity of this compound in Olaparib-Resistant Models
Cell Line ModelResistance MechanismThis compound EfficacyOlaparib EfficacyReference
KBA1 (HeLa derivative)P-gp overexpressionRetained activityReduced activity[4]
KB2P3.4R (BRCA2-/- mouse)P-gp overexpressionRetained activityReduced activity[4]
Brca1;p53-defective tumorsP-gp overexpressionSensitiveResistant (sensitivity restored with P-gp inhibitor)[4]

Overcoming P-gp-Mediated Drug Resistance

A significant challenge in cancer therapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. Olaparib is a known substrate for P-gp, and its efficacy can be diminished in tumors that overexpress this transporter.[4]

This compound was specifically designed to be a poor substrate for P-gp.[4] Preclinical studies have consistently demonstrated that this compound retains its cytotoxic activity in cancer cell lines and in vivo tumor models that have acquired resistance to olaparib through the upregulation of P-gp.[4] This characteristic suggests a potential clinical advantage for this compound in treating patients who have developed resistance to other PARP inhibitors via this mechanism.

cluster_0 Olaparib in P-gp Overexpressing Cell cluster_1 This compound in P-gp Overexpressing Cell Olaparib_in Olaparib Pgp_pump_O P-gp Efflux Pump Olaparib_in->Pgp_pump_O Low_Olaparib Low Intracellular Concentration Olaparib_in->Low_Olaparib Olaparib_out Olaparib Pgp_pump_O->Olaparib_out efflux Reduced_Efficacy Reduced Efficacy Low_Olaparib->Reduced_Efficacy AZD2461_in This compound Pgp_pump_A P-gp Efflux Pump AZD2461_in->Pgp_pump_A poor substrate High_AZD2461 High Intracellular Concentration AZD2461_in->High_AZD2461 Retained_Efficacy Retained Efficacy High_AZD2461->Retained_Efficacy

This compound circumvents P-gp-mediated efflux.

Preclinical Combination Therapies

The therapeutic potential of PARP inhibitors can be enhanced when used in combination with DNA-damaging agents. This compound has been evaluated in combination with the alkylating agent temozolomide. In preclinical mouse xenograft models, the combination of this compound and temozolomide demonstrated superior efficacy and was better tolerated compared to the combination of olaparib and temozolomide.[1] This suggests that this compound may have a wider therapeutic window when used in combination chemotherapy regimens.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of PARP inhibitors. The following sections provide methodologies for key assays cited in the preclinical assessment of this compound.

PARP Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes in a cell-free system.

  • Principle: Measures the incorporation of biotinylated NAD+ onto histone proteins by a specific PARP enzyme. The resulting biotinylated histones are then detected using a streptavidin-conjugated reporter.

  • Materials:

    • Recombinant human PARP1, PARP2, or PARP3 enzyme.

    • Histone-coated 96-well plates.

    • Biotinylated NAD+.

    • Assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).

    • Activated DNA.

    • This compound and control inhibitors (e.g., olaparib) at various concentrations.

    • Streptavidin-HRP conjugate.

    • HRP substrate (e.g., TMB).

    • Stop solution (e.g., 2N H₂SO₄).

    • Plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and control inhibitors in assay buffer.

    • Add assay buffer, activated DNA, and the inhibitor to the histone-coated wells.

    • Initiate the reaction by adding the PARP enzyme and biotinylated NAD+ mixture.

    • Incubate at room temperature for a defined period (e.g., 1 hour).

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP and incubate.

    • Wash the plate and add the HRP substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

Clonogenic Survival Assay

This assay assesses the long-term reproductive capacity of cells after treatment with a cytotoxic agent.

  • Principle: Measures the ability of a single cell to proliferate and form a colony (typically defined as ≥50 cells).

  • Materials:

    • Cancer cell lines of interest (e.g., BRCA-mutant and wild-type).

    • Complete cell culture medium.

    • 6-well plates.

    • This compound stock solution (dissolved in DMSO).

    • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol).

  • Procedure:

    • Plate cells at a low density (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

    • Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.

    • Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

    • Wash away excess stain and allow the plates to dry.

    • Count the number of colonies in each well.

    • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Start Seed Cells at Low Density Treat Treat with this compound (or vehicle control) Start->Treat Incubate Incubate for 10-14 Days (Colony Formation) Treat->Incubate Stain Fix and Stain Colonies Incubate->Stain Count Count Colonies Stain->Count Analyze Calculate Surviving Fraction Count->Analyze

Clonogenic survival assay workflow.
Alkaline Comet Assay

This assay detects DNA single-strand breaks at the level of individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Fragmented DNA migrates out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

  • Materials:

    • Cells treated with a DNA damaging agent (e.g., ionizing radiation) with or without this compound pre-treatment.

    • Low melting point agarose.

    • Comet slides.

    • Lysis solution (high salt, detergent, and EDTA).

    • Alkaline electrophoresis buffer (NaOH, EDTA).

    • Neutralization buffer (e.g., Tris-HCl).

    • DNA stain (e.g., SYBR Green).

    • Fluorescence microscope with appropriate filters.

    • Comet scoring software.

  • Procedure:

    • Harvest and resuspend cells in PBS.

    • Mix the cell suspension with molten low melting point agarose and pipette onto a comet slide.

    • Allow the agarose to solidify.

    • Immerse the slides in lysis solution to remove cell membranes and proteins.

    • Place the slides in alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis at a low voltage.

    • Neutralize and stain the DNA.

    • Visualize the comets using a fluorescence microscope and capture images.

    • Quantify the extent of DNA damage (e.g., tail moment) using specialized software.

γH2AX Immunofluorescence Assay

This assay is used to visualize and quantify DNA double-strand breaks.

  • Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (forming γH2AX) at the sites of DSBs. These foci can be detected using a specific primary antibody and a fluorescently labeled secondary antibody.

  • Materials:

    • Cells grown on coverslips and treated with this compound and/or a DSB-inducing agent.

    • Fixation solution (e.g., 4% paraformaldehyde).

    • Permeabilization solution (e.g., 0.2% Triton X-100 in PBS).

    • Blocking buffer (e.g., PBS with BSA and/or serum).

    • Primary antibody against γH2AX.

    • Fluorescently labeled secondary antibody.

    • Nuclear counterstain (e.g., DAPI).

    • Antifade mounting medium.

    • Fluorescence microscope.

  • Procedure:

    • Fix the cells on coverslips.

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific antibody binding.

    • Incubate with the primary anti-γH2AX antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides with antifade medium.

    • Visualize the cells and quantify the number of γH2AX foci per nucleus.

Clinical Development

A Phase 1 clinical trial (NCT01247168) was initiated to evaluate the safety, tolerability, and maximum tolerated dose of this compound in patients with refractory solid tumors. While the trial is listed as completed, detailed results have not been widely published in peer-reviewed literature. The preclinical data strongly support the potential of this compound, particularly in patient populations with HRD-positive tumors or those who have developed resistance to other PARP inhibitors through P-gp overexpression. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.

Conclusion

This compound is a potent PARP1/2 inhibitor with a distinct preclinical profile that differentiates it from first-generation inhibitors like olaparib. Its ability to effectively kill BRCA-deficient cancer cells, overcome P-gp-mediated drug resistance, and its differential activity against PARP3 make it a valuable tool for both therapeutic development and for furthering our understanding of the intricate DNA damage response network. The comprehensive data and protocols presented in this guide are intended to facilitate further research into the role of this compound and the broader application of PARP inhibition in oncology.

References

AZD-2461: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2461 is a potent, next-generation poly(ADP-ribose) polymerase (PARP) inhibitor developed to overcome some of the limitations of first-generation PARP inhibitors, such as olaparib. A key feature of this compound is its reduced affinity for the P-glycoprotein (P-gp) drug efflux transporter, a common mechanism of acquired resistance to olaparib.[1][2] This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound has been primarily characterized against members of the PARP family of enzymes, which are crucial for DNA single-strand break repair. The following tables summarize the key quantitative data regarding the target specificity and cellular activity of this compound in comparison to olaparib.

Table 1: Enzymatic Inhibition of PARP Isoforms

This table presents the half-maximal inhibitory concentrations (IC50) of this compound and olaparib against the key PARP enzymes involved in DNA repair.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP3 IC50 (nM)
This compound 5[1][3]2[1][3]200[3]
Olaparib 5[1]1[1]Not explicitly stated, but inhibits PARP3 more potently than this compound[1][4]

Note: The lower the IC50 value, the more potent the inhibition.

Table 2: Single-Agent Cytotoxicity in BRCA-Deficient and Wild-Type Cell Lines

This table summarizes the cytotoxic effects of this compound and olaparib in various breast cancer cell lines, highlighting the principle of synthetic lethality in cells with BRCA mutations.

Cell LineBRCA1 StatusThis compound IC50 (µM)Olaparib IC50 (µM)
MDA-MB-436 Deficient< 10< 10
SUM1315MO2 Deficient< 10< 10
SUM149PT Deficient< 10< 10
T47D Wild-Type> 10> 10
BT549 Wild-Type> 10> 10
MDA-MB-231 Wild-Type> 10> 10

Data adapted from clonogenic survival assays. IC50 values >10 µmol/L are shown as = 10 µmol/L.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the target specificity and cellular effects of this compound are provided below.

PARP Enzymatic Assay

This assay quantifies the inhibitory activity of a compound against PARP enzymes.

Principle: The assay measures the PARP-catalyzed incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-peroxidase conjugate and a chemiluminescent substrate.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS) and block with a suitable blocking buffer for 1 hour at room temperature.

  • Reaction Mixture: Prepare a reaction mixture containing activated DNA, biotinylated NAD+, and the PARP enzyme (PARP1, PARP2, or PARP3).

  • Inhibitor Addition: Add serial dilutions of this compound or the control compound to the wells.

  • Reaction Initiation: Add the reaction mixture to the wells and incubate at room temperature for 1 hour.

  • Detection: Wash the plate to remove unbound reagents. Add a streptavidin-peroxidase conjugate and incubate for 1 hour. Wash the plate again and add a chemiluminescent substrate.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

This assay measures DNA single-strand breaks (SSBs) at the level of individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove cellular proteins, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, migrates out of the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Treat cells with the desired concentrations of this compound and a DNA-damaging agent (e.g., hydrogen peroxide or ionizing radiation).

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread the mixture onto a coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer for 20-40 minutes to unwind the DNA.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail moment (the product of the tail length and the fraction of DNA in the tail) using specialized software.

γH2AX Immunofluorescence Staining

This assay detects DNA double-strand breaks (DSBs) by visualizing the phosphorylation of histone H2AX.

Principle: Following the induction of DSBs, histone H2AX is rapidly phosphorylated at serine 139 to form γH2AX. This modified histone accumulates at the sites of DNA damage, forming distinct nuclear foci that can be detected by immunofluorescence using a specific antibody.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and a DSB-inducing agent (e.g., ionizing radiation).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus is counted to quantify the extent of DNA DSBs.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

Principle: The assay measures the ability of single cells to proliferate and form colonies (clones) of at least 50 cells. The survival fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated cells.

Protocol:

  • Cell Seeding: Seed a known number of cells into multi-well plates. The seeding density should be adjusted based on the expected toxicity of the treatment.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration.

  • Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colony formation.

  • Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration. The IC50 value can be determined from the resulting dose-response curve.

Sulforhodamine B (SRB) Assay

This is a colorimetric assay used to determine cell density, based on the measurement of total cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.

Protocol:

  • Cell Plating and Treatment: Seed cells in 96-well plates and treat with different concentrations of this compound.

  • Cell Fixation: After the treatment period, fix the cells by adding cold trichloroacetic acid (TCA) to the wells and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing the plates with 1% acetic acid.

  • Solubilization: Air-dry the plates and then solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density at 510-570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the IC50 value.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to this compound's mechanism of action and characterization.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Single-Strand Break (SSB) cluster_PARP_Activation PARP-Mediated Repair cluster_Replication Replication Fork Collapse cluster_Cell_Fate Cellular Outcome ssb SSB parp1 PARP1 ssb->parp1 activates parp_trapping PARP Trapping parp1->parp_trapping leads to repair SSB Repair parp1->repair mediates replication_fork Replication Fork parp_trapping->replication_fork stalls dsb DSB replication_fork->dsb hr_repair Homologous Recombination (HR Repair) dsb->hr_repair repaired by synthetic_lethality Synthetic Lethality (Apoptosis) dsb->synthetic_lethality leads to in cell_survival Cell Survival hr_repair->cell_survival brca_deficient BRCA Deficient brca_deficient->hr_repair deficient in brca_deficient->synthetic_lethality azd2461 This compound azd2461->parp1 inhibits azd2461->parp_trapping enhances

Caption: PARP Inhibition and Synthetic Lethality Pathway of this compound.

Experimental_Workflow cluster_Target_ID Target Identification & Potency cluster_Cellular_Mechanism Cellular Mechanism of Action cluster_Phenotypic_Response Phenotypic Response cluster_Resistance_Profile Resistance Profile enzymatic_assay PARP Enzymatic Assay ic50_determination IC50 Determination (PARP1, PARP2, PARP3) enzymatic_assay->ic50_determination ssb_repair_inhibition SSB Repair Inhibition ic50_determination->ssb_repair_inhibition comet_assay Alkaline Comet Assay comet_assay->ssb_repair_inhibition dsb_formation DSB Formation ssb_repair_inhibition->dsb_formation gamma_h2ax γH2AX Immunofluorescence gamma_h2ax->dsb_formation cytotoxicity Cytotoxicity (IC50) dsb_formation->cytotoxicity srb_assay SRB Assay srb_assay->cytotoxicity long_term_survival Long-Term Survival cytotoxicity->long_term_survival clonogenic_assay Clonogenic Survival Assay clonogenic_assay->long_term_survival resistance_overcoming Overcoming P-gp Mediated Resistance long_term_survival->resistance_overcoming pgp_substrate_assay P-gp Substrate Assay pgp_substrate_assay->resistance_overcoming

Caption: Experimental Workflow for Characterizing this compound.

References

AZD-2461: A Preclinical and Clinical Overview of a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2461 is a potent, orally bioavailable poly(ADP-ribose) polymerase (PARP) inhibitor that has been investigated in a range of preclinical cancer models. Developed as a next-generation PARP inhibitor following olaparib, this compound was designed to overcome certain limitations of earlier compounds, notably its reduced susceptibility to efflux by the P-glycoprotein (P-gp) transporter, a common mechanism of acquired drug resistance. This technical guide provides a comprehensive overview of the cancers in which this compound has been studied, detailing the experimental findings, methodologies, and relevant signaling pathways.

Preclinical Studies

This compound has been extensively evaluated in a variety of solid tumor models, with a primary focus on cancers harboring defects in DNA damage repair pathways, such as those with BRCA1/2 mutations. Its efficacy has been demonstrated in breast, prostate, colon, and lung cancer models.

Breast Cancer

Preclinical research in breast cancer has been a major area of investigation for this compound, particularly in the context of BRCA mutations and resistance to other PARP inhibitors.

Data Summary:

Cell LineBRCA1 StatusIC50 (this compound)IC50 (Olaparib)Key Findings
MDA-MB-436MutantNot specifiedNot specifiedSignificant single-agent activity observed.[1]
SUM1315MO2MutantNot specifiedNot specifiedSignificant single-agent activity observed.[1]
SUM149PTMutantNot specifiedNot specifiedSignificant single-agent activity observed.[1]
T47DWild-Type>10 µmol/L>10 µmol/LLimited single-agent activity.[1]
BT549Wild-Type>10 µmol/L>10 µmol/LLimited single-agent activity.[1]
MDA-MB-231Wild-Type>10 µmol/L>10 µmol/LLimited single-agent activity.[1]
KB2P3.4R (Mouse)BRCA2-deficient, Olaparib-resistantEffectiveIneffective (sensitivity restored with P-gp inhibitor)This compound overcomes P-gp-mediated olaparib resistance.[1]
MCF-7Not specified5 to 50 μMNot specifiedInduces G2 phase cell cycle arrest and reduces cell viability in a concentration- and time-dependent manner.[2]
SKBR-3Not specified5 to 50 μMNot specifiedInduces G2 phase cell cycle arrest and reduces cell viability in a concentration- and time-dependent manner.[2]

Experimental Protocols:

  • Clonogenic Survival Assay:

    • Breast cancer cells (MDA-MB-436, SUM1315MO2, SUM149PT, T47D, BT549, MDA-MB-231) were seeded in 6-well plates.

    • Cells were treated with varying concentrations of this compound or olaparib.

    • After a suitable incubation period to allow for colony formation (typically 10-14 days), colonies were fixed with a methanol/acetic acid solution and stained with crystal violet.

    • Colonies containing ≥50 cells were counted to determine the surviving fraction and calculate IC50 values.[1]

  • In Vivo Xenograft Studies (Olaparib-Resistant Model):

    • BRCA1-deficient, p53-deficient spontaneous mouse mammary tumors that had developed resistance to olaparib due to P-gp overexpression were utilized.

    • Tumor-bearing mice were treated with this compound.

    • Tumor growth was monitored over time to assess the efficacy of this compound in this resistant setting. This compound demonstrated significant antitumor activity in these olaparib-resistant tumors.[1]

Prostate Cancer

Studies in prostate cancer cell lines have explored the cytotoxic and apoptotic effects of this compound, particularly in relation to PTEN status.

Data Summary:

Cell LinePTEN StatusIC50 (48h, this compound)Key Findings
PC-3Low expression (homozygous mutation)36.48 µMHigher sensitivity to this compound. The drug induced apoptosis and reduced VEGF mRNA levels.[3]
DU145High expression59.03 µMLower sensitivity compared to PC-3 cells. This compound induced apoptosis and had a variable effect on VEGF mRNA levels over time.[3]

Experimental Protocols:

  • MTT Viability Assay:

    • PC-3 and DU145 cells were seeded in 96-well plates.

    • Cells were treated with various concentrations of this compound for 24, 48, and 72 hours.

    • MTT reagent was added to each well, and after incubation, the formazan crystals were dissolved in DMSO.

    • Absorbance was measured at 570 nm to determine cell viability and calculate IC50 values.[3]

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • PC-3 and DU145 cells were treated with this compound (e.g., 40 µM).

    • After treatment, cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

    • The percentage of apoptotic cells (Annexin V positive) was quantified using flow cytometry. This compound significantly increased apoptosis in both cell lines.[3]

  • Real-Time PCR for VEGF Expression:

    • RNA was extracted from this compound-treated and untreated PC-3 and DU145 cells at various time points (6, 12, and 24 hours).

    • cDNA was synthesized, and quantitative real-time PCR was performed using primers specific for VEGF and a housekeeping gene.

    • Relative VEGF mRNA expression was calculated using the ΔΔCt method.[3]

Colon Cancer

In colon cancer, the efficacy of this compound has been investigated in the context of p53 status, both as a single agent and in combination with radiation.

Data Summary:

Cell Linep53 StatusKey Findings
HCT116Wild-Type (wtp53)This compound reduced cell proliferation in a dose-dependent manner and enhanced the effects of low-dose radiation. This was associated with increased ROS, DNA damage, and downregulation of BRCA1.[4][5]
HCT116p53-null (p53-/-)This compound reduced cell proliferation, but the radiosensitizing effect was not as pronounced as in wtp53 cells.[4][5]
HT-29Mutant (R273H)The presence of mutant p53 counteracted the anti-proliferative effects of this compound.[4][5]

Experimental Protocols:

  • Cell Proliferation (MTT) Assay:

    • HCT116 (wtp53 and p53-/-) and HT-29 cells were seeded in 96-well plates.

    • Cells were treated with different doses of this compound for 72 hours.

    • Cell proliferation was assessed using the MTT assay as described previously.[4]

  • Immunofluorescence for DNA Damage (γH2AX foci):

    • Cells were grown on coverslips and treated with this compound, low-dose radiation (1 Gy), or a combination.

    • Cells were fixed, permeabilized, and incubated with a primary antibody against γH2AX.

    • A fluorescently labeled secondary antibody was used for detection, and DAPI was used for nuclear counterstaining.

    • The number of γH2AX foci per cell was quantified using fluorescence microscopy.[4]

  • Western Blot Analysis:

    • Protein lysates were collected from treated and untreated cells.

    • Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against BRCA1, p21, and a loading control (e.g., β-actin).

    • Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate were used for detection.[4]

Lung Cancer

Preclinical studies in lung cancer have primarily focused on the ability of this compound to inhibit DNA repair.

Data Summary:

Cell LineCancer TypeKey Findings
A549Non-Small Cell Lung CancerThis compound (at 500 nmol/L) effectively inhibited DNA single-strand break repair following ionizing radiation.[1]

Experimental Protocols:

  • Alkaline Comet Assay:

    • A549 cells were pre-exposed to this compound (500 nmol/L) before treatment with ionizing radiation.

    • Cells were embedded in agarose on a slide, lysed, and subjected to electrophoresis under alkaline conditions.

    • DNA was stained with a fluorescent dye, and the "comet tail" length, indicative of DNA strand breaks, was measured to assess the extent of DNA damage and repair inhibition.[1]

Clinical Studies

A Phase 1 clinical trial (NCT01247168) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with refractory solid tumors.[6] The study was designed as a dose-escalation trial to determine the maximum tolerated dose.[6] While the trial is listed as completed, the results have not been formally published in peer-reviewed literature. Therefore, detailed clinical data on the safety and efficacy of this compound in cancer patients remains largely unavailable in the public domain.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of PARP enzymes, particularly PARP1 and PARP2. This leads to the accumulation of single-strand DNA breaks, which are converted to cytotoxic double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality.

A key feature of this compound is its ability to circumvent P-glycoprotein-mediated drug efflux, a mechanism that can lead to resistance to other PARP inhibitors like olaparib.

Signaling Pathway of PARP Inhibition and Synthetic Lethality

PARP_Inhibition Mechanism of PARP Inhibition and Synthetic Lethality cluster_DNA_Damage DNA Damage cluster_PARP_Inhibition PARP Inhibition cluster_Repair_Pathways DNA Repair cluster_Cellular_Outcome Cellular Outcome Single-Strand Break (SSB) Single-Strand Break (SSB) PARP PARP Single-Strand Break (SSB)->PARP activates Replication Fork Collapse Replication Fork Collapse Single-Strand Break (SSB)->Replication Fork Collapse leads to (if unrepaired) Base Excision Repair (BER) Base Excision Repair (BER) PARP->Base Excision Repair (BER) mediates This compound This compound This compound->PARP inhibits Homologous Recombination Repair (HRR) Homologous Recombination Repair (HRR) Apoptosis / Cell Death Apoptosis / Cell Death Homologous Recombination Repair (HRR)->Apoptosis / Cell Death prevents BRCA1/2 BRCA1/2 HRR HRR BRCA1/2->HRR essential for Double-Strand Break (DSB) Double-Strand Break (DSB) Replication Fork Collapse->Double-Strand Break (DSB) Double-Strand Break (DSB)->Homologous Recombination Repair (HRR) repaired by Double-Strand Break (DSB)->Apoptosis / Cell Death induces (if unrepaired)

Caption: PARP Inhibition Mechanism.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Workflow for a Typical Xenograft Efficacy Study Cell_Culture Cancer Cell Culture (e.g., SW620, KB1P) Cell_Harvest Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment Initiation (e.g., this compound, Vehicle) Tumor_Growth->Treatment Data_Collection Tumor Volume Measurement and Body Weight Monitoring Treatment->Data_Collection daily/weekly Endpoint Study Endpoint (e.g., tumor size, time) Data_Collection->Endpoint Analysis Data Analysis and Efficacy Evaluation Endpoint->Analysis Resistance_Mechanism Overcoming P-glycoprotein Mediated Drug Resistance Olaparib Olaparib Cancer_Cell Cancer Cell Olaparib->Cancer_Cell P_gp P-glycoprotein (P-gp) Olaparib->P_gp is a substrate for This compound This compound This compound->Cancer_Cell This compound->P_gp is a poor substrate for Intracellular_Concentration Effective Intracellular Concentration This compound->Intracellular_Concentration maintains Efflux Drug Efflux P_gp->Efflux mediates Efflux->Olaparib reduces intracellular concentration of Cell_Death Cell Death Intracellular_Concentration->Cell_Death

References

AZD-2461 and Synthetic Lethality in BRCA Mutants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of AZD-2461, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, and its application in the context of synthetic lethality in BRCA-mutant cancers. This compound represents a significant advancement in the field of targeted cancer therapy, demonstrating efficacy in preclinical models, particularly in overcoming mechanisms of resistance to first-generation PARP inhibitors. This document details the mechanism of action of this compound, presents key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a genetic interaction where the co-occurrence of two or more genetic events leads to cell death, while each individual event alone is viable.[1][2] In the context of cancer therapy, this concept is exploited by targeting a gene or pathway that is essential for the survival of cancer cells with a specific mutation, but not for normal cells.

The relationship between PARP inhibitors and BRCA mutations is a clinically successful example of synthetic lethality.[1][3][4] BRCA1 and BRCA2 are tumor suppressor genes crucial for the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[2][4] Mutations in these genes lead to a deficient HR pathway, making cancer cells heavily reliant on other DNA repair mechanisms, such as the PARP-mediated base excision repair (BER) pathway for single-strand breaks (SSBs).[2][5] Inhibition of PARP in these BRCA-mutant cells leads to an accumulation of unrepaired SSBs, which are converted to toxic DSBs during replication.[1][5] Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis.[2][5]

This compound: A Next-Generation PARP Inhibitor

This compound is an orally bioavailable and potent inhibitor of PARP enzymes, developed to address some of the limitations of earlier PARP inhibitors.[6][7][8] Its primary mechanism of action is the inhibition of PARP, which prevents the repair of SSBs, leading to the accumulation of DNA damage and subsequent cell death in HR-deficient tumors.[6][9][10]

A key feature of this compound is its low affinity for the P-glycoprotein (Pgp) efflux pump, a common mediator of multidrug resistance.[7][9][11] This characteristic allows this compound to be effective in tumors that have developed resistance to other PARP inhibitors, such as olaparib, through the upregulation of Pgp.[7][8][11]

Mechanism of Action

This compound exerts its anticancer effects through several mechanisms:

  • Inhibition of PARP-1 and PARP-2: this compound potently inhibits the enzymatic activity of PARP-1 and PARP-2, which are key for SSB repair.[7]

  • Induction of G2/M Cell Cycle Arrest: By inducing DNA damage, this compound triggers cell cycle checkpoints, leading to a pronounced arrest in the G2 phase of the cell cycle in cancer cell lines.[9][10]

  • Synthetic Lethality in HR-Deficient Cells: The primary therapeutic strategy for this compound is to induce synthetic lethality in tumors with deficient homologous recombination, such as those with BRCA1/2 mutations.[7][9]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Line/SystemReference
IC50 (PARP-1) 5 nMEnzymatic Assay[9][10][12]
IC50 (PARP-2) 2 nMEnzymatic Assay[12]
IC50 (PARP-3) 200 nMEnzymatic Assay[12]
Cell Proliferation Inhibition Concentration- and time-dependent reduction in viable cell numbers (5-50 µM for 48-72 hours)MCF-7, SKBR-3[9]
IC50 (PC-3 prostate cancer cells) ~20 µM (72h)MTT Assay[13]
IC50 (DU145 prostate cancer cells) ~20 µM (72h)MTT Assay[13]
IC50 (BRCA1-mutant breast cancer cell lines) Significant potency (values not specified)MDA-MB-436, SUM1315MO2, SUM149PT[7][14]
IC50 (BRCA1-wild-type breast cancer cell lines) >10 µmol/LT47D, BT549, MDA-MB-231[7][14]
Table 2: In Vivo Efficacy of this compound
ModelTreatmentOutcomeReference
KB1P tumor-bearing mice This compoundSustained PARP activity inhibition; recovery of poly(ADP-ribose) levels within 24 hours.[9]
Olaparib-resistant Brca1Δ5-13/Δ5-13;p53Δ2-10/Δ2-10 tumor T6-28 This compound (100 mg/kg, oral, daily)Tumor growth inhibition[7]
SW620 colorectal xenograft This compound (10 mg/kg) + Temozolomide (50 mg/kg)Enhanced antitumor activity compared to temozolomide alone.[7]

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate this compound.

In Vitro Assays
  • Cell Lines and Culture: Human breast cancer cell lines (e.g., MCF-7, SKBR-3, MDA-MB-436, SUM1315MO2, SUM149PT) and prostate cancer cell lines (e.g., PC-3, DU145) are commonly used.[7][9][13] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., ≥16.35 mg/mL) and stored at -20°C.[9][15] Working solutions are prepared by diluting the stock in culture medium immediately before use.[9][15]

  • Cell Proliferation/Viability Assays (e.g., MTT, SRB):

    • Seed cells in 96-well plates at a predetermined density.

    • After allowing cells to attach, treat with a range of this compound concentrations (e.g., 5-50 µM) for specified durations (e.g., 48-72 hours).[9][15][13]

    • Add MTT or SRB reagent and incubate as per the manufacturer's instructions.

    • Measure absorbance to determine cell viability relative to untreated controls.[13]

  • Clonogenic Survival Assay:

    • Seed cells at a low density in 6-well plates.

    • Treat with this compound for a defined period.

    • Wash cells and allow colonies to form over a period of 10-14 days.

    • Fix and stain colonies (e.g., with crystal violet) and count the number of colonies to determine the surviving fraction.[7][14]

  • Cell Cycle Analysis:

    • Treat cells with this compound for the desired time.

    • Harvest cells, fix in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[9][10][16]

  • Immunofluorescence for DNA Damage Markers (e.g., γH2AX):

    • Grow cells on coverslips and treat with this compound.

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

    • Visualize and quantify the formation of γH2AX foci using fluorescence microscopy.[7][16]

In Vivo Studies
  • Animal Models: Xenograft models using human cancer cell lines implanted in immunocompromised mice are commonly employed.[7] Genetically engineered mouse models (GEMMs) with BRCA mutations are also valuable.[7]

  • Drug Formulation and Administration: For oral administration, this compound can be formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC).[7] Dosing schedules and concentrations are determined based on preliminary pharmacokinetic and tolerability studies.[7]

  • Tumor Growth Inhibition Studies:

    • Implant tumor cells subcutaneously into the flanks of mice.

    • When tumors reach a palpable size, randomize mice into treatment and control groups.

    • Administer this compound and/or other agents according to the study design.[7]

    • Measure tumor volume and body weight regularly to assess efficacy and toxicity.[17]

  • Pharmacodynamic Assays: To confirm target engagement in vivo, tumor and surrogate tissues (e.g., peripheral blood mononuclear cells) can be collected at various time points after treatment to measure the inhibition of PARP activity.[18]

Visualizations: Pathways and Workflows

Signaling Pathways

Synthetic_Lethality cluster_Normal_Cell Normal Cell (Functional HR) cluster_BRCA_Mutant_Cell BRCA-Mutant Cell DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Normal PARP DNA_SSB_Normal->PARP_Normal activates BER_Normal Base Excision Repair (BER) PARP_Normal->BER_Normal initiates Cell_Survival_Normal Cell Survival BER_Normal->Cell_Survival_Normal leads to DNA_DSB_Normal DNA Double-Strand Break (DSB) HR_Normal Homologous Recombination (HR) DNA_DSB_Normal->HR_Normal repaired by HR_Normal->Cell_Survival_Normal leads to DNA_SSB_BRCA DNA Single-Strand Break (SSB) Replication Replication DNA_SSB_BRCA->Replication AZD2461 This compound PARP_BRCA PARP AZD2461->PARP_BRCA inhibits DNA_DSB_BRCA Toxic DNA Double-Strand Break (DSB) Replication->DNA_DSB_BRCA converts SSB to DSB HR_Deficient Deficient Homologous Recombination (HR) DNA_DSB_BRCA->HR_Deficient cannot be repaired by Cell_Death Cell Death (Apoptosis) HR_Deficient->Cell_Death leads to

Caption: Synthetic lethality of this compound in BRCA-mutant cells.

Pgp_Resistance cluster_Olaparib Olaparib Resistance cluster_AZD2461 This compound Overcomes Resistance Olaparib_in Olaparib (extracellular) Pgp_pump_O P-glycoprotein (Pgp) pump Olaparib_in->Pgp_pump_O effluxed by Cell_Survival_O Cell Survival Olaparib_in->Cell_Survival_O reduced intracellular concentration Olaparib_out Olaparib (extracellular) Pgp_pump_O->Olaparib_out AZD2461_in This compound (extracellular) Pgp_pump_A P-glycoprotein (Pgp) pump AZD2461_in->Pgp_pump_A low affinity AZD2461_intra This compound (intracellular) AZD2461_in->AZD2461_intra enters cell PARP_inhibition PARP Inhibition AZD2461_intra->PARP_inhibition causes Cell_Death_A Cell Death PARP_inhibition->Cell_Death_A leads to

Caption: this compound overcomes P-glycoprotein-mediated resistance.

Experimental Workflows

In_Vitro_Workflow cluster_assays In Vitro Assays start Start: Select BRCA-mutant and wild-type cell lines culture Cell Culture start->culture treatment Treat with this compound (dose-response and time-course) culture->treatment viability Cell Viability Assay (MTT/SRB) treatment->viability clonogenic Clonogenic Survival Assay treatment->clonogenic cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle dna_damage DNA Damage Staining (γH2AX) treatment->dna_damage analysis Data Analysis: Determine IC50, cell cycle distribution, DNA damage levels viability->analysis clonogenic->analysis cell_cycle->analysis dna_damage->analysis conclusion Conclusion: Assess synthetic lethality and cellular effects analysis->conclusion

Caption: General workflow for in vitro evaluation of this compound.

Resistance to PARP Inhibitors and the Role of this compound

Despite the success of PARP inhibitors, acquired resistance is a significant clinical challenge.[11][19] Mechanisms of resistance include:

  • Secondary BRCA mutations: Mutations that restore the reading frame of the BRCA1/2 gene can restore HR function.[11][19]

  • Increased drug efflux: Overexpression of drug efflux pumps like P-glycoprotein can reduce the intracellular concentration of the PARP inhibitor.[11][20]

  • Loss of 53BP1: Reduced expression of 53BP1 can partially restore HR in BRCA1-deficient cells.[11]

This compound was specifically designed to be a poor substrate for Pgp, thereby overcoming this common mechanism of resistance to first-generation PARP inhibitors like olaparib.[7][8][11] Preclinical studies have demonstrated that this compound retains activity in olaparib-resistant tumors that overexpress Pgp.[7][14]

Conclusion

This compound is a promising next-generation PARP inhibitor with a distinct pharmacological profile that makes it a valuable tool for both preclinical research and potentially for clinical application. Its potent and selective inhibition of PARP, combined with its ability to overcome Pgp-mediated drug resistance, positions it as a strong candidate for the treatment of BRCA-mutant cancers and other tumors with homologous recombination deficiencies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of targeted cancer therapy. Further investigation into combination therapies and the long-term effects of this compound will continue to define its role in the oncology landscape.

References

AZD-2461: A Technical Analysis of its Interaction with P-glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-2461, a potent inhibitor of poly(ADP-ribose) polymerase (PARP), was developed to overcome the clinical resistance observed with first-generation PARP inhibitors like olaparib, a phenomenon often linked to overexpression of the P-glycoprotein (P-gp) efflux pump. Initial studies positioned this compound as a poor substrate for P-gp, suggesting a significant advantage in treating P-gp-overexpressing tumors. However, subsequent research has presented a more nuanced, and somewhat conflicting, view, indicating that this compound is indeed a substrate for P-gp and the breast cancer resistance protein (BCRP), with P-gp actively limiting its penetration into the central nervous system (CNS). This technical guide provides an in-depth analysis of the available data, detailing the experimental methodologies and quantitative findings that define our current understanding of this compound's relationship with P-glycoprotein.

The P-glycoprotein Efflux Mechanism

P-glycoprotein, encoded by the ABCB1 gene, is an ATP-dependent efflux transporter that plays a critical role in limiting the intracellular concentration and tissue penetration of a wide range of xenobiotics, including many therapeutic drugs. Its expression in key biological barriers, such as the intestinal epithelium, the blood-brain barrier, and tumor cells, is a major mechanism of drug resistance and variable drug response.

P_glycoprotein_Mechanism cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) ATP-Binding Cassette Transporter atp_site ATP pgp:f0->atp_site binds drug_binding Drug Binding Site pgp:f1->drug_binding binds drug_out Drug pgp->drug_out Efflux adp ADP + Pi extracellular Extracellular Space drug_in Drug (e.g., this compound) extracellular->drug_in Passive Diffusion intracellular Intracellular Space drug_in->drug_binding Binds to P-gp drug_out->extracellular atp ATP atp->atp_site Hydrolysis

Figure 1: Mechanism of P-glycoprotein mediated drug efflux.

Evidence for this compound as a P-glycoprotein Non-Substrate

In Vitro Cellular Assays

Experiments using matched cell lines—one parental and one genetically modified to overexpress P-gp—demonstrated a clear difference in sensitivity between olaparib and this compound.

Experimental Protocol: Cellular Growth Inhibition Assay

  • Cell Lines:

    • KB-3-1: Human cervical adenocarcinoma parental cell line (P-gp negative).

    • KB-A-1: A derivative of KB-3-1 genetically modified to overexpress high levels of P-gp.

    • HCT-15: Human colorectal cancer cell line with high endogenous P-gp expression.

  • Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or olaparib, either alone or in combination with a P-gp inhibitor (e.g., 1 µM Verapamil).

  • Incubation: Cells were incubated for a standard period (e.g., 72 hours) to allow for drug effects on proliferation.

  • Endpoint Measurement: Cell viability or growth inhibition was assessed using a standard method such as the Sulforhodamine B (SRB) assay.

  • Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) was calculated. A significant shift in the IC50 value between the parental and P-gp overexpressing cell line (a high resistance factor) indicates that the compound is a P-gp substrate.

Table 1: Comparative Activity of Olaparib and this compound in P-gp Overexpressing Cells

Cell LineP-gp ExpressionCompoundIC50 (μM) without VerapamilIC50 (μM) with VerapamilResistance Factor (KBA1/KB31)
KB-3-1NegativeOlaparib~0.1N/A\multirow{2}{}{>20}
KB-A-1HighOlaparib>2.0~0.1
KB-3-1NegativeThis compound~0.1N/A\multirow{2}{}{~1.5}
KB-A-1HighThis compound~0.15~0.1
HCT-15HighOlaparib>10~0.5N/A
HCT-15HighThis compound~0.5~0.4N/A

Data synthesized from Oplustil O'Connor et al., 2016.[1]

These results show that while olaparib's potency is dramatically reduced in P-gp overexpressing cells (a high resistance factor), this compound maintains its activity, indicating it is significantly less susceptible to P-gp-mediated efflux[1].

In Vivo Tumor Models

In vivo studies using mouse models with olaparib-resistant tumors that overexpress P-gp further supported this compound's ability to bypass this resistance mechanism.

Experimental Protocol: In Vivo Tumor Growth Inhibition

  • Model: Immune-compromised mice were implanted with fragments of an olaparib-resistant Brca1;p53-deficient mouse mammary tumor (T6-28), which exhibits high levels of P-gp expression.

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% HPMC, orally).

    • Olaparib (e.g., 50 mg/kg, intraperitoneally).

    • Olaparib + Tariquidar (a P-gp inhibitor, e.g., 2 mg/kg, i.p.).

    • This compound (e.g., 100 mg/kg, orally).

  • Dosing Schedule: Treatments were administered daily once tumors reached a specified volume (e.g., 200 mm³).

  • Endpoint Measurement: Tumor volume was measured regularly to assess treatment efficacy.

  • Analysis: Tumor growth curves for each treatment group were compared.

In these models, olaparib alone had minimal effect on tumor growth, but its activity was restored when co-administered with the P-gp inhibitor tariquidar. In contrast, this compound demonstrated significant single-agent activity against these P-gp-overexpressing tumors without the need for a P-gp inhibitor[1].

Evidence for this compound as a P-glycoprotein Substrate

Contrary to the initial findings, a comprehensive study focused on the brain penetration of this compound provided strong evidence that it is a substrate for both P-gp and BCRP, and that P-gp significantly restricts its entry into the CNS[3].

In Vitro Permeability Assays

Bidirectional transport assays across polarized cell monolayers are the gold standard for identifying P-gp substrates.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Model: Caco-2 cells, a human colon adenocarcinoma line, are seeded on Transwell™ inserts and cultured for ~21 days until they form a confluent, polarized monolayer with functional tight junctions and expression of transporters like P-gp.

  • Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: this compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time. This represents absorption.

    • Basolateral to Apical (B-A) Transport: this compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This represents secretion/efflux.

  • Quantification: The concentration of this compound in the receiver chamber at various time points is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

    • The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

Caco2_Workflow cluster_prep Cell Culture & Preparation cluster_transport Bidirectional Transport Assay cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_drug_ab Add this compound to Apical side teer->add_drug_ab add_drug_ba Add this compound to Basolateral side teer->add_drug_ba incubate Incubate at 37°C add_drug_ab->incubate add_drug_ba->incubate sample Sample from receiver compartment over time incubate->sample quantify Quantify this compound (LC-MS/MS) sample->quantify calc_papp Calculate Papp (A->B) and Papp (B->A) quantify->calc_papp calc_er Calculate Efflux Ratio ER = Papp(B-A) / Papp(A-B) calc_papp->calc_er result ER > 2 indicates active efflux calc_er->result

Figure 2: Experimental workflow for the Caco-2 permeability assay.

Table 2: Permeability and Efflux Data for this compound

Cell LineDirectionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
Caco-2A -> B14.2 ± 0.9\multirow{2}{}{3.5}
Caco-2B -> A49.1 ± 2.6
MDCKII-hMDR1A -> B0.8 ± 0.1\multirow{2}{}{41.3}
MDCKII-hMDR1B -> A33.0 ± 2.9
MDCKII-mBcrpA -> B1.8 ± 0.2\multirow{2}{*}{11.7}
MDCKII-mBcrpB -> A21.1 ± 1.1

Data from de Vries et al., 2018.[3]

The study by de Vries et al. demonstrated a significant efflux ratio for this compound in Caco-2 cells and even more pronounced efflux in MDCKII cells overexpressing human P-gp (hMDR1) and mouse BCRP (mBcrp). These results strongly indicate that this compound is a substrate for both transporters[3].

In Vivo Brain Penetration Studies

To confirm the functional relevance of in vitro findings, brain penetration was assessed in mice, including wild-type mice and genetically modified mice lacking P-gp and/or BCRP.

Experimental Protocol: In Vivo Brain Penetration

  • Animal Models:

    • Wild-type (WT) FVB mice.

    • Abcb1a/b knockout (KO) mice (lacking P-gp).

    • Abcg2 KO mice (lacking BCRP).

    • Abcb1a/b;Abcg2 triple KO (TKO) mice (lacking both P-gp and BCRP).

  • Drug Administration: Mice were administered a single dose of this compound (e.g., 10 mg/kg, intravenously).

  • Sample Collection: At a specified time point (e.g., 30 minutes post-dose), blood and brain tissue were collected.

  • Quantification: The concentration of this compound in plasma and brain homogenates was determined by LC-MS/MS.

  • Data Analysis: The brain-to-plasma concentration ratio (Kp) was calculated. An increase in the Kp value in knockout mice compared to wild-type mice indicates that the knocked-out transporter restricts the drug's brain entry.

Table 3: In Vivo Brain-to-Plasma Ratio (Kp) of this compound in Mice

Mouse StrainTransporters PresentBrain-to-Plasma Ratio (Kp)Fold Increase vs. WT
Wild-type (WT)P-gp, BCRP0.04 ± 0.01-
Abcg2 KOP-gp0.13 ± 0.023.3
Abcb1a/b KOBCRP0.52 ± 0.0613.0
Triple KO (TKO)None2.1 ± 0.252.5

Data from de Vries et al., 2018.[3]

The in vivo data unequivocally show that the absence of P-gp results in a 13-fold increase in the brain penetration of this compound. The absence of both P-gp and BCRP leads to a synergistic, over 50-fold increase, confirming that both transporters, and particularly P-gp, substantially limit the brain distribution of this compound[3].

Synthesis and Conclusion

The evidence regarding this compound's interaction with P-glycoprotein is context-dependent.

  • In the context of overcoming olaparib resistance in peripheral tumors, this compound functions as a poor P-gp substrate . Its affinity for P-gp is sufficiently low that, unlike olaparib, it can maintain therapeutic concentrations and efficacy in tumor cells that have upregulated P-gp as a resistance mechanism[1]. This achieved a primary goal of its development.

  • In the context of penetrating the blood-brain barrier, this compound is a clinically relevant P-gp substrate . The high efficiency of P-gp at the BBB, combined with BCRP, is sufficient to severely restrict its entry into the CNS[3]. This finding tempers enthusiasm for its use in treating primary brain tumors or brain metastases.

This dual characterization is not uncommon in pharmacology, where the impact of a transporter depends on its expression level, the local drug concentration, and the therapeutic window required in a specific tissue. For drug development professionals, these findings underscore the importance of using a comprehensive set of in vitro and in vivo models, including those relevant to CNS penetration, to fully characterize a compound's transporter liability. While this compound successfully addressed the P-gp liability of olaparib in the setting of peripheral tumors, its utility is limited in compartments protected by highly efficient efflux transporters.

References

Methodological & Application

Application Notes and Protocols for AZD-2461 In Vitro Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

AZD-2461 is a potent, second-generation poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2][3][4][5] It has demonstrated significant anti-tumor activity in various cancer cell lines, particularly those with deficiencies in DNA repair pathways, such as BRCA1/2 mutations.[1][2] Notably, this compound is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, suggesting it may overcome resistance to other PARP inhibitors like olaparib, which are P-gp substrates.[2][6] These application notes provide a summary of in vitro studies and detailed protocols for key assays to evaluate the efficacy of this compound in cancer cell lines.

Data Presentation

Table 1: this compound Enzymatic Inhibition
TargetIC50 (nM)
PARP15
PARP21.4
PARP3200

Source: Data compiled from multiple studies.[5][6]

Table 2: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeBRCA StatusKey Genetic FeaturesAssayEndpointThis compound IC50 / Effect
PC-3Prostate CancerWild-TypePTEN nullMTTCell ViabilityIC50: 36.48 µM (48h)[1]
DU145Prostate CancerWild-TypePTEN wild-typeMTTCell ViabilityIC50: 59.03 µM (48h)[1]
MDA-MB-436Breast CancerMutantBRCA1 mutantClonogenicCell SurvivalIC50: ~1.7 µM[7]
SUM1315MO2Breast CancerMutantBRCA1 mutantClonogenicCell SurvivalPotent single-agent activity[6]
SUM149PTBreast CancerMutantBRCA1 mutantClonogenicCell SurvivalPotent single-agent activity[6]
T47DBreast CancerWild-Type-ClonogenicCell SurvivalIC50 > 10 µM[6]
BT549Breast CancerWild-Type-ClonogenicCell SurvivalIC50 > 10 µM[6]
MDA-MB-231Breast CancerWild-Type-ClonogenicCell SurvivalIC50 > 10 µM[6]
MCF-7Breast CancerWild-TypeER+Cell ViabilityCell ViabilityIC50: ~5.2 µM[7]
HCT116 (wt p53)Colon CancerWild-TypeWild-type p53MTTCell ProliferationDose-dependent reduction[3]
HCT116 (p53 -/-)Colon CancerWild-Typep53 nullMTTCell ProliferationDose-dependent reduction[3]
HT-29Colon CancerWild-TypeMutant p53 (R273H)MTTCell ProliferationResistant to this compound[3]
HeLaCervical CancerWild-Type-MTTCell ViabilityIC50: 45.5 µM (48h)[8]

Signaling Pathway

This compound primarily targets PARP1 and PARP2, which are crucial enzymes in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). In cancer cells with homologous recombination (HR) deficiency (e.g., BRCA mutations), the inhibition of PARP leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during replication. The inability to repair these DSBs through the faulty HR pathway results in synthetic lethality and cancer cell death.

AZD2461_Signaling_Pathway This compound Mechanism of Action cluster_0 DNA Damage and Repair cluster_1 This compound Intervention cluster_2 Cellular Outcomes DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1_2 PARP1 / PARP2 DNA_Damage->PARP1_2 recruits BER Base Excision Repair (BER) PARP1_2->BER initiates DSBs Replication-associated Double-Strand Breaks (DSBs) PARP1_2->DSBs unrepaired SSBs lead to DSBs BER->DNA_Damage repairs HR_proficient HR Proficient Cells DSBs->HR_proficient repaired by HR HR_deficient HR Deficient Cells (e.g., BRCA mutant) DSBs->HR_deficient unrepaired AZD2461 This compound AZD2461->PARP1_2 inhibits Cell_Survival Cell Survival HR_proficient->Cell_Survival Apoptosis Apoptosis / Cell Death (Synthetic Lethality) HR_deficient->Apoptosis

Caption: this compound inhibits PARP1/2, leading to synthetic lethality in HR-deficient cells.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from studies on prostate cancer cell lines and can be optimized for other cell types.[1][9][10]

Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., PC-3, DU145)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)[4]

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.[3]

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range is 10 to 240 µM for initial studies.[3]

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.[10]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.[10]

    • Mix thoroughly on a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Clonogenic Survival Assay

This protocol is based on general methods and can be applied to various cancer cell lines, particularly for assessing sensitivity in BRCA-mutant and wild-type cells.[11][12][13][14]

Objective: To assess the long-term effect of this compound on the reproductive integrity of single cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-436, T47D)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 6% glutaraldehyde)[14]

  • PBS

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low density of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates.

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

    • After treatment, wash the cells with PBS and add fresh, drug-free medium.

  • Colony Formation:

    • Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

    • Monitor the plates and change the medium as needed.

  • Staining and Counting:

    • Remove the medium and wash the wells with PBS.

    • Fix and stain the colonies with crystal violet solution for 30 minutes.[14]

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

Data Analysis:

  • Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.

  • Calculate the Surviving Fraction (SF) = PE of treated cells / PE of control cells.

  • Plot the SF against the drug concentration.

Experimental_Workflow General In Vitro Experimental Workflow cluster_cell_culture Cell Culture & Preparation cluster_assays Assay Execution cluster_data_analysis Data Acquisition & Analysis Start Start with Cultured Cancer Cell Line Trypsinize Trypsinize and Create Single-Cell Suspension Start->Trypsinize Count Count Cells Trypsinize->Count Seed_Plates Seed Cells into Multi-well Plates Count->Seed_Plates Treatment Treat with this compound (and Controls) Seed_Plates->Treatment Incubate Incubate for Specified Duration Treatment->Incubate Assay_Specific_Steps Assay-Specific Steps (e.g., Add MTT, Stain Colonies) Incubate->Assay_Specific_Steps Read_Plates Read Plates (e.g., Spectrophotometer) Assay_Specific_Steps->Read_Plates Calculate Calculate Viability, Surviving Fraction, etc. Read_Plates->Calculate Plot Plot Data and Determine IC50 Calculate->Plot End End Plot->End

Caption: A generalized workflow for in vitro cell-based assays with this compound.

References

Application Notes and Protocols for AZD-2461 in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2461 is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with IC50 values of 5 nM and 2 nM, respectively.[1] It is a next-generation PARP inhibitor developed to overcome P-glycoprotein (Pgp)-mediated resistance, a common mechanism of resistance to first-generation PARP inhibitors like olaparib.[2][3][4] this compound's low affinity for the Pgp efflux pump allows for greater intracellular accumulation and efficacy in tumors that overexpress this transporter.[3][5][6] These characteristics make this compound a valuable tool for preclinical research in various cancer models, especially those with defects in DNA repair pathways (e.g., BRCA1/2 mutations) and those that have developed resistance to other PARP inhibitors.[2][4][7]

Mechanism of Action

This compound exerts its anticancer effects through the principle of synthetic lethality.[2][8] It selectively binds to and inhibits PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[9][10] In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[8][11] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of HR-deficient cells to properly repair these DSBs results in genomic instability and ultimately, apoptosis.[8][9]

AZD2461_Mechanism_of_Action cluster_0 Normal Cell (Functional HR Repair) cluster_1 HR-Deficient Cancer Cell + this compound DNA_damage_N DNA Single-Strand Break (SSB) PARP_N PARP DNA_damage_N->PARP_N activates Replication_N DNA Replication BER_N Base Excision Repair (BER) PARP_N->BER_N mediates SSB_repaired_N SSB Repaired BER_N->SSB_repaired_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N HR_N Homologous Recombination (HR) DSB_N->HR_N activates Cell_survival_N Cell Survival HR_N->Cell_survival_N AZD2461 This compound PARP_C PARP AZD2461->PARP_C inhibits DNA_damage_C DNA Single-Strand Break (SSB) DNA_damage_C->PARP_C activates SSB_accum_C SSB Accumulation DNA_damage_C->SSB_accum_C BER_C Base Excision Repair (BER) PARP_C->BER_C Replication_C DNA Replication SSB_accum_C->Replication_C DSB_accum_C DSB Accumulation Replication_C->DSB_accum_C HR_deficient_C Defective Homologous Recombination (HR) DSB_accum_C->HR_deficient_C Apoptosis_C Apoptosis HR_deficient_C->Apoptosis_C

Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cancer cells.

In Vivo Efficacy of this compound in Mouse Tumor Models

This compound has demonstrated significant antitumor activity in various preclinical mouse models, both as a single agent and in combination with chemotherapy.

Single-Agent Activity in Olaparib-Resistant Tumors

A key advantage of this compound is its efficacy in tumors that have developed resistance to olaparib through the overexpression of P-glycoprotein.

Mouse ModelTumor TypeTreatmentOutcome
Syngeneic WT mice with transplanted olaparib-resistant T6-28 tumor fragments[2]BRCA1;p53-deficient mammary tumor with high Abcb1b expression[2]This compoundOvercame olaparib resistance and demonstrated antitumor activity[2]
Mice bearing KB1P tumors[6]BRCA1-deficient tumor model[6]Long-term this compound treatmentWell-tolerated and doubled the median relapse-free survival[6]
Combination Therapy with Temozolomide

This compound has been shown to potentiate the antitumor effects of the DNA-alkylating agent temozolomide.

Mouse ModelTumor TypeTreatmentOutcome
SW620 xenograft model[2]Human colorectal adenocarcinomaThis compound (10 mg/kg, p.o. daily for 7 days) + Temozolomide (50 mg/kg, p.o. daily for 5 days)Improved antitumor activity compared to temozolomide alone[2][12]
SW620 xenograft model[2]Human colorectal adenocarcinomaOlaparib (10 mg/kg, p.o. daily for 7 days) + Temozolomide (50 mg/kg, p.o. daily for 5 days)This compound combination was better tolerated with less impact on bone marrow nucleated cells compared to the olaparib combination[2][12]

Experimental Protocols

The following are generalized protocols for in vivo studies using this compound in mouse tumor models, based on published preclinical data. These should be adapted based on the specific tumor model and experimental goals.

General Workflow for In Vivo Efficacy Study

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints animal_model Select Appropriate Mouse Model tumor_implantation Tumor Cell Implantation or Fragment Transplantation animal_model->tumor_implantation tumor_growth Allow Tumors to Establish tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_admin Administer this compound and/or Combination Agent randomization->treatment_admin tumor_measurement Monitor Tumor Volume and Body Weight treatment_admin->tumor_measurement endpoints Collect Tumors and Tissues at Study Endpoint tumor_measurement->endpoints data_analysis Analyze Data (e.g., TGI, Survival) endpoints->data_analysis

Caption: A generalized workflow for conducting an in vivo efficacy study with this compound.

Protocol 1: Evaluation of this compound in a Xenograft Model

1. Animal Model and Cell Line:

  • Select an appropriate mouse strain (e.g., athymic nude mice for human cell line xenografts).
  • Use a relevant cancer cell line (e.g., SW620 for colorectal cancer).

2. Tumor Implantation:

  • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a suitable medium) into the flank of each mouse.

3. Tumor Growth and Randomization:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
  • Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).

4. Drug Formulation and Administration:

  • Formulate this compound in a suitable vehicle (e.g., 0.5% v/w HPMC).[1]
  • Administer this compound orally (p.o.) at the desired dose (e.g., 10 mg/kg) and schedule (e.g., daily for 7 days).[2]

5. Monitoring and Endpoints:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
  • Monitor the body weight of the mice as an indicator of toxicity.
  • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

6. Data Analysis:

  • Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
  • Perform statistical analysis to determine the significance of the observed effects.

Protocol 2: Overcoming Olaparib Resistance in a Syngeneic Model

1. Animal Model and Tumor Fragments:

  • Use wild-type (WT) syngeneic mice.
  • Transplant small tumor fragments from an olaparib-resistant tumor model (e.g., T6-28, which has high Pgp expression) subcutaneously.[2]

2. Treatment Initiation:

  • Once tumors are established, begin treatment with this compound.

3. Drug Administration:

  • Administer this compound orally at an effective dose.

4. Efficacy Assessment:

  • Monitor tumor growth as described in Protocol 1.
  • Compare the tumor growth in this compound-treated mice to that in mice treated with olaparib and a vehicle control to demonstrate the ability of this compound to overcome Pgp-mediated resistance.[2]

Pharmacodynamic Analysis

To confirm the on-target activity of this compound in vivo, pharmacodynamic (PD) biomarkers can be assessed in tumor tissue.

1. Sample Collection:

  • Collect tumor samples at various time points after this compound administration (e.g., 2, 8, and 24 hours post-dose).

2. Analysis of PARP Inhibition:

  • Measure the levels of poly(ADP-ribose) (PAR) in tumor lysates using methods such as ELISA or Western blotting. A significant reduction in PAR levels indicates effective PARP inhibition. In mouse KB1P tumor models, maximal inhibition is observed within hours, with levels returning to baseline at 24 hours.[13]

Conclusion

This compound is a potent next-generation PARP inhibitor with a distinct advantage in overcoming Pgp-mediated resistance.[2][3][4] The protocols and data presented here provide a framework for designing and conducting preclinical in vivo studies to evaluate the efficacy of this compound in various mouse tumor models. Its favorable tolerability profile in mice, particularly in combination with chemotherapy, further supports its potential as a valuable therapeutic agent.[2][4][14]

References

Preparing AZD-2461 for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of the PARP inhibitor, AZD-2461, for in vivo administration in preclinical research. The following information is collated from peer-reviewed literature and technical data from chemical suppliers to ensure safe and effective formulation for various research applications.

Introduction to this compound

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with IC50 values of 5 nM and 2 nM, respectively.[1] It is a next-generation PARP inhibitor developed to overcome resistance mechanisms associated with earlier compounds, such as efflux by P-glycoprotein (P-gp). Its efficacy has been demonstrated in preclinical models, particularly in the context of BRCA-mutated cancers. Accurate and consistent formulation is critical for obtaining reliable and reproducible results in in vivo studies.

Physicochemical Properties and Solubility

This compound is insoluble in water.[2] Its solubility in common solvents is as follows:

  • DMSO: ≥ 16.35 mg/mL (some sources state up to 79 mg/mL)[2][3]

  • Ethanol: ≥ 45.2 mg/mL (with ultrasonic assistance)[2]

Due to its poor aqueous solubility, formulation of this compound for in vivo use requires specific vehicles to create either a solution or a homogenous suspension.

Recommended Formulations for In Vivo Administration

Several vehicle compositions have been successfully used for the in vivo delivery of this compound via oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.) routes. The choice of formulation will depend on the desired route of administration, dose, and experimental model.

Oral Administration (Suspension)

A commonly cited method for oral gavage involves creating a suspension of this compound.

Protocol: A formulation referenced in preclinical studies involves suspending this compound in a solution of hydroxypropyl methylcellulose (HPMC).[1]

  • Vehicle: 0.5% (w/v) HPMC in deionized water.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Prepare the 0.5% HPMC solution by dissolving HPMC in deionized water. This may require gentle heating and stirring.

    • Gradually add the this compound powder to the HPMC solution while vortexing or stirring to ensure a uniform suspension.

    • Continue mixing until a homogenous suspension is achieved.

  • Concentration: This method has been used to prepare suspensions at a concentration of 10 mg/mL.[1]

Another option for oral administration is a suspension in carboxymethylcellulose sodium (CMC-Na).[3]

  • Vehicle: CMC-Na solution.

  • Procedure:

    • Weigh the required amount of this compound.

    • Add the powder to the CMC-Na solution.

    • Mix thoroughly to obtain a homogeneous suspension.

  • Concentration: This method can achieve a concentration of ≥5 mg/mL.[3]

Formulations for Clear Solutions (Oral, IP, IV)

For studies requiring a clear solution, co-solvents are necessary. It is recommended to first prepare a stock solution in DMSO and then dilute it with the appropriate co-solvents.[1] For in vivo experiments, it is advisable to prepare the working solution fresh on the day of use.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]

Protocol 1: PEG300 and Tween-80 Based Solution [1]

  • Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a separate tube, add the required volume of PEG300.

    • Add the DMSO stock solution to the PEG300 and mix thoroughly.

    • Add Tween-80 and mix again.

    • Finally, add saline to reach the final volume and mix until a clear solution is obtained.

  • Solubility: ≥ 2.5 mg/mL.[1]

Protocol 2: SBE-β-CD Based Solution [1]

  • Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).

  • Procedure:

    • Prepare a 20% SBE-β-CD solution in saline.

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • Add the DMSO stock solution to the 20% SBE-β-CD solution and mix well.

  • Solubility: ≥ 2.5 mg/mL.[1]

Protocol 3: Corn Oil Based Formulation [1]

  • Composition: 10% DMSO, 90% Corn Oil.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • Add the DMSO stock solution to the corn oil and mix thoroughly.

  • Solubility: ≥ 2.5 mg/mL.[1]

  • Note: This formulation should be used with caution for dosing periods exceeding half a month.[1]

Summary of In Vivo Formulations

Administration RouteVehicle CompositionAchievable ConcentrationFormulation Type
Oral (Gavage)0.5% (w/v) HPMC in deionized water10 mg/mLSuspension
Oral (Gavage)Carboxymethylcellulose sodium (CMC-Na) solution≥ 5 mg/mLSuspension
Oral, IP, IV10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLSolution
Oral, IP, IV10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLSolution
Oral, IP, IV10% DMSO, 90% Corn Oil≥ 2.5 mg/mLSolution

Experimental Workflow and Diagrams

Workflow for Suspension Preparation

The following diagram illustrates the general workflow for preparing a suspension of this compound for oral administration.

G cluster_0 Preparation of Vehicle cluster_1 Preparation of this compound Suspension cluster_2 Final Product weigh_vehicle Weigh HPMC or CMC-Na dissolve_vehicle Dissolve in Deionized Water weigh_vehicle->dissolve_vehicle add_powder Add Powder to Vehicle dissolve_vehicle->add_powder Prepared Vehicle weigh_azd Weigh this compound Powder weigh_azd->add_powder mix Vortex/Stir until Homogenous add_powder->mix final_suspension Homogenous Suspension for Oral Gavage mix->final_suspension

Workflow for this compound Suspension Preparation.
Workflow for Solution Preparation

This diagram shows the steps for preparing a clear solution of this compound using a DMSO stock.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Final Product weigh_azd Weigh this compound Powder dissolve_dmso Dissolve in DMSO weigh_azd->dissolve_dmso add_cosolvents Add Co-solvents Sequentially (e.g., PEG300, Tween-80) dissolve_dmso->add_cosolvents DMSO Stock mix1 Mix Thoroughly add_cosolvents->mix1 add_aqueous Add Aqueous Component (e.g., Saline) mix1->add_aqueous mix2 Mix Until Clear add_aqueous->mix2 final_solution Clear Solution for Administration mix2->final_solution

Workflow for this compound Solution Preparation.

Storage and Stability

  • Powder: Store at -20°C for up to 3 years.

  • Stock Solutions: Prepare fresh for each experiment. If necessary, aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[3]

  • Working Solutions for In Vivo Use: It is strongly recommended to prepare these fresh on the day of administration to ensure stability and prevent precipitation.[1]

Safety Precautions

This compound is a potent research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the powder in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for Cell Viability Assays with AZD-2461 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2461 is a potent, orally bioavailable inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with a lower affinity for PARP3.[1][2] Its primary mechanism of action involves impeding the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] This inhibition leads to the accumulation of DNA damage, which can result in genomic instability and, ultimately, apoptotic cell death, especially in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[3] A key feature of this compound is its low affinity for the P-glycoprotein (Pgp) drug efflux transporter, which may allow it to overcome resistance mechanisms observed with other PARP inhibitors.[3] Furthermore, treatment with this compound has been shown to induce cell cycle arrest at the G2/M phase.[3][4]

These application notes provide detailed protocols for assessing the effects of this compound on cell viability using three common assays: the MTT assay, the clonogenic survival assay, and the Sulforhodamine B (SRB) assay.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by different viability assays.

Table 1: IC50 Values of this compound Determined by MTT Assay

Cell LineCancer Typep53 StatusTreatment DurationIC50 (µM)
HCT116Colon CancerWild-type72 hours~60
HCT116 p53-/-Colon CancerNull72 hours~120
HT-29Colon CancerMutant (R273H)72 hours>240

Data sourced from a study by Romeo et al. (2021).[4] The study demonstrated that the cytotoxic effect of this compound was more pronounced in colon cancer cells with wild-type or null p53 compared to those with mutant p53.

Table 2: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineBRCA1 StatusCancer SubtypeIC50 (µM)
MDA-MB-436MutantTriple-NegativeNot explicitly stated, but potent single-agent activity observed
SUM1315MO2MutantTriple-NegativeNot explicitly stated, but potent single-agent activity observed
SUM149PTMutantTriple-NegativeNot explicitly stated, but potent single-agent activity observed
T47DWild-typeLuminal A>10
BT549Wild-typeBasal-like>10
MDA-MB-231Wild-typeBasal-like>10

Data from a clonogenic survival assay study, indicating that this compound shows significant single-agent activity in BRCA1-mutant breast cancer cell lines.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

AZD2461_Mechanism cluster_0 DNA Damage and Repair cluster_1 Cellular Response DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_SSB->PARP1 recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB replication fork collapse leads to BER Base Excision Repair (BER) PARP1->BER activates BER->DNA_SSB repairs HRR Homologous Recombination Repair (HRR) HRR->DNA_DSB repairs DNA_DSB->HRR repaired by G2_Arrest G2/M Cell Cycle Arrest DNA_DSB->G2_Arrest induces Apoptosis Apoptosis G2_Arrest->Apoptosis unresolved damage leads to AZD2461 This compound AZD2461->PARP1 inhibits Cell_Viability_Workflow start Start cell_seeding Seed cells in multi-well plates start->cell_seeding incubation Incubate for cell attachment (24h) cell_seeding->incubation treatment Treat with varying concentrations of this compound incubation->treatment treatment_incubation Incubate for defined period (e.g., 72h) treatment->treatment_incubation viability_assay Perform Cell Viability Assay (MTT, Clonogenic, or SRB) treatment_incubation->viability_assay data_acquisition Data Acquisition (e.g., Absorbance Reading) viability_assay->data_acquisition data_analysis Data Analysis (IC50 determination) data_acquisition->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Monitoring PARP Inhibition by AZD-2461 using Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the detection of Poly(ADP-ribose) polymerase (PARP) inhibition by the potent, next-generation inhibitor AZD-2461 in a laboratory setting. The primary application detailed is the use of Western blot analysis to monitor the cleavage of PARP-1, a well-established hallmark of apoptosis induced by PARP inhibitors.[1][2] this compound is a small molecule inhibitor of PARP-1 and PARP-2, with IC50 values of 5 nM and 2 nM, respectively.[3] By impeding the repair of single-strand DNA breaks, this compound leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis, particularly in cancer cells with deficiencies in DNA repair pathways.[1][2] This application note includes a comprehensive experimental protocol, a summary of quantitative data, and visual diagrams to illustrate the signaling pathway and experimental workflow.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP-1, the most abundant member of this family, is activated by DNA single-strand breaks, where it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins to recruit DNA repair machinery.[4] Inhibition of PARP activity has emerged as a promising therapeutic strategy in oncology, especially for cancers with homologous recombination deficiencies, such as those with BRCA1/2 mutations.

This compound is a potent PARP inhibitor that has demonstrated significant anti-proliferative effects in various cancer cell lines. One of the key downstream effects of sustained PARP inhibition is the induction of apoptosis. A hallmark of apoptosis is the cleavage of PARP-1 by activated caspases, primarily caspase-3 and caspase-7. This cleavage event generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment from the full-length 116 kDa protein.[1] The detection of the 89 kDa fragment by Western blot is a reliable and widely used method to quantify the extent of apoptosis induced by compounds like this compound.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on cell viability and PARP cleavage in a susceptible cancer cell line (e.g., with BRCA mutations) after 48 hours of treatment. The data is a synthesized representation based on typical outcomes described in the literature.[5]

This compound Concentration (µM)Cell Viability (%)Relative Full-Length PARP-1 (116 kDa) LevelRelative Cleaved PARP-1 (89 kDa) Level
0 (Vehicle Control)1001.000.05
1850.800.25
5600.550.60
10400.301.00
20250.151.20

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to assess PARP-1 cleavage in response to this compound treatment.

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cancer cell line (e.g., a BRCA-deficient breast or ovarian cancer cell line) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).

  • Treatment: Treat the cells with the varying concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for apoptosis, such as staurosporine or etoposide.[2]

Protein Extraction
  • Cell Lysis: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.[1]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]

  • Transfer the supernatant containing the protein to a new tube.

Protein Quantification
  • Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and run the gel until the dye front reaches the bottom. Include a pre-stained protein ladder to monitor protein migration.[2]

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1]

Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP-1. A common starting dilution is 1:1000, but this should be optimized according to the antibody datasheet. Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[1]

  • Washing: Repeat the washing step as described above.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Signaling Pathway Diagram

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates DNA_Repair DNA Repair (BER Pathway) PARP1->DNA_Repair facilitates Cleaved_PARP Cleaved PARP-1 (89 kDa) AZD2461 This compound AZD2461->PARP1 inhibits Accumulated_Damage Accumulated DNA Damage Apoptosis Apoptosis Accumulated_Damage->Apoptosis triggers Caspase_Activation Caspase-3/7 Activation Apoptosis->Caspase_Activation leads to Caspase_Activation->PARP1 cleaves

Caption: Signaling pathway of this compound induced PARP-1 inhibition and apoptosis.

Experimental Workflow Diagram

Western_Blot_Workflow arrow arrow start Start: Cell Culture treatment Treatment with this compound start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-PARP) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantify Full-length vs. Cleaved PARP detection->analysis

Caption: Experimental workflow for Western blot analysis of PARP-1 cleavage.

References

Application Notes and Protocols: AZD-2461 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2461 is a next-generation, orally bioavailable poly(ADP-ribose) polymerase (PARP) inhibitor with potent activity against PARP1 and PARP2, and to a lesser extent, PARP3.[1][2] Developed to overcome the limitations of first-generation PARP inhibitors, this compound is a poor substrate for the P-glycoprotein (P-gp) drug efflux pump, a common mechanism of acquired resistance to agents like olaparib.[1] this compound's primary mechanism of action involves trapping PARP enzymes at sites of single-strand DNA breaks (SSBs). This prevents the repair of these lesions, leading to their conversion into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality and selective tumor cell death.[1][3][4]

The combination of this compound with DNA-damaging chemotherapeutic agents presents a rational and promising anti-cancer strategy. By inhibiting a key DNA repair pathway, this compound can potentiate the cytotoxic effects of chemotherapy, potentially leading to improved efficacy and overcoming chemoresistance. Preclinical studies have demonstrated that this compound is well-tolerated in combination with chemotherapy in mouse models and shows efficacy in olaparib-resistant tumors.[1] These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in combination with chemotherapy.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterPARP1PARP2PARP3
IC50 (nM) 52200

Data sourced from MedchemExpress.[2]

Table 2: In Vitro Cytotoxicity of this compound in Prostate Cancer Cell Lines

Cell LinePTEN StatusIC50 at 48h (µM)
PC-3 Low/Mutated36.48
DU145 High59.03

Data reflects the higher sensitivity of PTEN-deficient cells to PARP inhibition.

Table 3: In Vivo Efficacy of this compound in Combination with Temozolomide

Treatment GroupTumor Growth InhibitionTolerability
Vehicle Control -High
Temozolomide alone ModerateModerate
This compound alone ModerateHigh
This compound + Temozolomide SignificantBetter than Olaparib + Temozolomide in mice

Qualitative summary based on preclinical xenograft models.[1]

Signaling Pathway and Experimental Workflow Diagrams

PARP_Inhibition_Pathway PARP Inhibition and Synthetic Lethality Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Repair Base Excision Repair (BER) cluster_Replication DNA Replication cluster_HR_Repair Homologous Recombination (HR) Repair DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits Chemotherapy Chemotherapy (e.g., Temozolomide) Chemotherapy->DNA_SSB induces PARP_trapping PARP Trapping PARP1_2->PARP_trapping Repair_Proteins BER Repair Proteins PARP1_2->Repair_Proteins recruits AZD2461 This compound AZD2461->PARP1_2 inhibits & traps Replication_Fork Replication Fork PARP_trapping->Replication_Fork stalls SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB collapse leads to HR_Proficient HR Proficient (e.g., BRCA wt) DSB->HR_Proficient repaired by HR_Deficient HR Deficient (e.g., BRCA mutant) DSB->HR_Deficient unrepaired in DSB_Repair DSB Repair HR_Proficient->DSB_Repair Apoptosis Apoptosis HR_Deficient->Apoptosis Cell_Survival Cell Survival DSB_Repair->Cell_Survival

Caption: PARP Inhibition by this compound leads to synthetic lethality in HR-deficient cells.

In_Vitro_Workflow In Vitro Experimental Workflow Cell_Culture 1. Cell Line Selection & Culture (HR-deficient vs. proficient) Treatment 2. Treatment - this compound - Chemotherapy - Combination Cell_Culture->Treatment Assays 3. Cellular Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis (Annexin V Assay) Assays->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Assays->Cell_Cycle Clonogenic Clonogenic Survival (Colony Formation Assay) Assays->Clonogenic Data_Analysis 4. Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Clonogenic->Data_Analysis

Caption: Workflow for in vitro evaluation of this compound and chemotherapy combination.

In_Vivo_Workflow In Vivo Xenograft Experimental Workflow Implantation 1. Tumor Cell Implantation (e.g., subcutaneous in nude mice) Growth 2. Tumor Growth Monitoring Implantation->Growth Randomization 3. Randomization into Treatment Groups Growth->Randomization Dosing 4. Drug Administration - Vehicle - this compound - Chemotherapy - Combination Randomization->Dosing Monitoring 5. Monitoring - Tumor Volume - Body Weight - Clinical Signs Dosing->Monitoring Endpoint 6. Study Endpoint (e.g., tumor volume threshold) Monitoring->Endpoint Analysis 7. Data & Pharmacodynamic Analysis Endpoint->Analysis

Caption: Workflow for in vivo xenograft studies of this compound combination therapy.

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol determines the effect of this compound and/or chemotherapy on cell proliferation.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant and wild-type)

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Temozolomide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound, chemotherapy, and the combination in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (DMSO).

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis following treatment.

Materials:

  • 6-well plates

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, chemotherapy, or the combination for 48 hours.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of treatment on cell cycle progression.

Materials:

  • 6-well plates

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat as described for the apoptosis assay.

  • Harvest cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Clonogenic Survival Assay

This assay evaluates the long-term effects of treatment on the ability of single cells to form colonies.

Materials:

  • 6-well plates

  • Complete cell culture medium

  • This compound and chemotherapeutic agent

  • Crystal Violet staining solution (0.5% in methanol)

Procedure:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a low number of cells (e.g., 200-1000 cells/well, dependent on cell line) into 6-well plates.

  • Allow cells to attach overnight.

  • Treat cells with various concentrations of this compound, chemotherapy, or the combination for 24 hours.

  • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

  • Incubate for 10-14 days, allowing colonies to form.

  • Remove the medium, wash with PBS, and fix the colonies with methanol for 15 minutes.

  • Stain with Crystal Violet solution for 20 minutes.

  • Wash with water and allow the plates to air dry.

  • Count the number of colonies (containing >50 cells).

  • Calculate the surviving fraction for each treatment group relative to the vehicle control.

In Vivo Xenograft Efficacy Study

This protocol outlines a subcutaneous xenograft model to assess the in vivo efficacy of this compound in combination with chemotherapy.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line of interest (e.g., BRCA-mutant ovarian or breast cancer)

  • Matrigel

  • This compound

  • Chemotherapeutic agent (e.g., Temozolomide or Carboplatin)

  • Appropriate vehicle for drug formulation

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Chemotherapy alone

    • Group 4: this compound + Chemotherapy

  • Drug Administration:

    • This compound: Formulate in an appropriate vehicle (e.g., 0.5% HPMC) and administer orally (p.o.) daily at a predetermined dose (e.g., 10 mg/kg).[2]

    • Chemotherapy: Administer according to established protocols (e.g., Temozolomide p.o. daily for 5 days; Carboplatin intraperitoneally once a week).

  • Monitoring: Record tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.

  • Data Analysis: Plot mean tumor volume over time for each group. At the end of the study, excise tumors for pharmacodynamic analysis.

In Vivo Pharmacodynamic Analysis

This protocol measures the extent of PARP inhibition in tumor tissue.

Materials:

  • Excised tumors from the in vivo study

  • HT PARP in vivo Pharmacodynamic Assay II kit or similar ELISA-based kit

  • Tissue homogenization buffer

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Tissue Collection: At the end of the in vivo study, or at specific time points after the last dose, excise tumors and snap-freeze in liquid nitrogen or process immediately.

  • Tissue Lysis: Homogenize the tumor tissue in cell lysis buffer provided in the assay kit.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions to quantify the levels of poly(ADP-ribose) (PAR), the product of PARP activity.

  • Data Analysis: Normalize PAR levels to the total protein concentration. A decrease in PAR levels in the this compound-treated groups compared to the vehicle control indicates target engagement and PARP inhibition.

References

Application Notes and Protocols: Measuring AZD-2461 Efficacy in Olaparib-Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the efficacy of AZD-2461, a next-generation PARP inhibitor, in cancer cell models that have developed resistance to olaparib. Detailed protocols for key in vitro experiments are provided, along with methodologies for quantitative data analysis and visualization of the underlying biological pathways.

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, particularly those with BRCA1/2 mutations. Olaparib was a first-in-class PARP inhibitor to receive clinical approval. However, as with many targeted therapies, acquired resistance has emerged as a significant clinical challenge. Mechanisms of resistance to olaparib are varied and include the restoration of HR function and increased drug efflux through transporters like P-glycoprotein (P-gp).

This compound was developed to overcome specific mechanisms of olaparib resistance. Notably, it is a poor substrate for the P-gp drug efflux pump, suggesting its potential efficacy in tumors where olaparib resistance is driven by P-gp overexpression.[1][2][3][4] These notes will guide researchers in establishing olaparib-resistant cell models and evaluating the activity of this compound in these systems.

Data Presentation

Table 1: Comparative PARP1/2 Inhibition and In Vitro Efficacy of this compound and Olaparib
CompoundPARP1 IC50 (nmol/L)PARP2 IC50 (nmol/L)Cell LineBRCA1 StatusOlaparib IC50 (µmol/L)This compound IC50 (µmol/L)
Olaparib1.50.9MDA-MB-436Deficient<10<10
This compound1.61.0SUM1315MO2Deficient<10<10
SUM149PTDeficient<10<10
T47DWild-type>10>10
BT549Wild-type>10>10
MDA-MB-231Wild-type>10>10

Data compiled from publicly available research.[3] IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Efficacy of this compound in Olaparib-Resistant Models
Cell Line ModelResistance MechanismOlaparib ResponseThis compound Response
KB1P-R (Brca1-/-;p53-/- mouse mammary tumor)P-gp overexpressionResistantSensitive[1][3]
PEO1-OR (Ovarian Cancer)BRCA2 secondary mutation restoring functionResistantLikely Cross-Resistant[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PARP_Inhibition_Mechanism cluster_parpi PARP Inhibitor Action DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR_chain Poly(ADP-ribose) chain synthesis PARP1->PAR_chain catalyzes PARP_trapping PARP Trapping on DNA PARP1->PARP_trapping BER_TDP1_XRCC1 BER, TDP1, XRCC1 Recruitment PAR_chain->BER_TDP1_XRCC1 recruits SSB_Repair SSB Repair BER_TDP1_XRCC1->SSB_Repair mediates Olaparib_AZD2461 Olaparib / this compound Olaparib_AZD2461->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Cell_Death Synthetic Lethality in HR-deficient cells DNA_DSB->Cell_Death

Caption: Mechanism of PARP inhibition and synthetic lethality.

Olaparib_Resistance_Mechanisms cluster_resistance Mechanisms of Olaparib Resistance Olaparib Olaparib Cancer_Cell Cancer Cell Olaparib->Cancer_Cell enters Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Olaparib effluxes HR_Restoration Homologous Recombination (HR) Restoration (e.g., BRCA2 secondary mutation) HR_Restoration->Cancer_Cell enables repair Reduced_PARP1_Trapping Reduced PARP1 Trapping Reduced_PARP1_Trapping->Cancer_Cell reduces toxicity Replication_Fork_Stabilization Replication Fork Stabilization Replication_Fork_Stabilization->Cancer_Cell prevents DSBs

Caption: Key mechanisms of acquired resistance to olaparib.

AZD2461_vs_Olaparib_Resistance Olaparib Olaparib Pgp P-glycoprotein (P-gp) Olaparib->Pgp is a substrate of AZD2461 This compound AZD2461->Pgp is a poor substrate of Pgp->Olaparib effluxes

Caption: this compound overcomes P-gp-mediated olaparib efflux.

Experimental_Workflow start Start with Olaparib-Sensitive Parental Cell Line generate_resistant_line Generate Olaparib-Resistant (OR) Cell Line start->generate_resistant_line characterize_resistance Characterize Resistance Mechanism (e.g., P-gp expression, BRCA sequencing) generate_resistant_line->characterize_resistance treat_cells Treat Parental and OR cells with Olaparib and this compound characterize_resistance->treat_cells assess_efficacy Assess Efficacy treat_cells->assess_efficacy data_analysis Data Analysis and Comparison assess_efficacy->data_analysis

Caption: Experimental workflow for evaluating this compound efficacy.

Experimental Protocols

Protocol 1: Generation of Olaparib-Resistant Cell Lines

This protocol describes the generation of an olaparib-resistant cell line through continuous exposure to escalating drug concentrations.[5][6][7]

Materials:

  • Parental cancer cell line of interest (e.g., BRCA-mutant ovarian or breast cancer cell line)

  • Complete cell culture medium

  • Olaparib (stock solution in DMSO)

  • DMSO (vehicle control)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine Olaparib IC50: First, determine the IC50 of olaparib for the parental cell line using a cell viability assay (see Protocol 2).

  • Initial Exposure: Seed the parental cells and treat with olaparib at a concentration close to the IC20-IC30 for an extended period (e.g., 2-4 weeks). The medium containing olaparib should be replaced every 3-4 days.

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the olaparib concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitor Cell Growth: At each concentration, allow the cells to recover and resume proliferation. This may take several weeks to months.

  • Establish Resistant Clones: After several months of continuous culture with a high concentration of olaparib (e.g., 5-10 times the parental IC50), isolate single-cell clones to establish a stable olaparib-resistant (OR) cell line.

  • Validate Resistance: Confirm the resistant phenotype by performing a cell viability assay comparing the IC50 of olaparib in the parental and OR cell lines. The OR line should exhibit a significantly higher IC50.[6]

  • Characterize Resistance Mechanism: Investigate the underlying mechanism of resistance. This can include:

    • Western Blot or qRT-PCR: To assess the expression levels of P-gp (ABCB1).

    • Sanger or Next-Generation Sequencing: To identify secondary mutations in genes like BRCA1/2 that may restore their function.[5]

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines the steps for determining cell viability and calculating IC50 values.[8]

Materials:

  • Parental and olaparib-resistant (OR) cell lines

  • 96-well clear bottom, white-walled plates

  • Olaparib and this compound stock solutions

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed the parental and OR cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate overnight.

  • Drug Treatment: Prepare serial dilutions of olaparib and this compound. Add 100 µL of the drug dilutions (or vehicle control) to the appropriate wells.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72-120 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 values for each drug in both the parental and OR cell lines using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 3: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of long-term cell survival.[6]

Materials:

  • Parental and OR cell lines

  • 6-well plates

  • Olaparib and this compound

  • Complete cell culture medium

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of olaparib or this compound for 24 hours.

  • Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with crystal violet solution for 15-30 minutes.

    • Gently wash with water and allow the plates to air dry.

    • Count the number of colonies (typically defined as containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the vehicle-treated control.

Protocol 4: Immunofluorescence for DNA Damage Foci (γH2AX)

This protocol is used to visualize and quantify DNA double-strand breaks (DSBs) as a measure of PARP inhibitor-induced DNA damage.

Materials:

  • Parental and OR cell lines grown on coverslips

  • Olaparib and this compound

  • 4% Paraformaldehyde (PFA)

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with olaparib or this compound at desired concentrations for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary γH2AX antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips onto slides using mounting medium containing DAPI.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in foci indicates an accumulation of DNA DSBs.

By following these protocols, researchers can effectively generate and characterize olaparib-resistant cell models and quantitatively assess the efficacy of this compound in overcoming this resistance, particularly when it is mediated by P-gp overexpression.

References

Application Notes and Protocols: AZD-2461 for Inducing Apoptosis in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-2461 is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway.[1] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA mutations, PARP inhibitors like this compound can induce synthetic lethality, leading to apoptosis.[2] This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in prostate cancer cells, with a particular focus on the differential effects based on the PTEN status of the cells.

Mechanism of Action

This compound functions as a PARP inhibitor, with potent activity against PARP1 and PARP2 (IC50 values of 5 nM and 2 nM, respectively) and to a lesser extent against PARP3 (IC50 of 200 nM).[1] By inhibiting PARP-mediated DNA single-strand break repair, this compound leads to the accumulation of DNA double-strand breaks during replication. In prostate cancer cells with compromised HRR pathways, for instance due to PTEN mutations, these double-strand breaks cannot be efficiently repaired, triggering apoptosis.[3][4][5] Studies have shown that this compound can effectively induce apoptosis in prostate cancer cell lines, particularly in those with lower PTEN expression.[3]

Signaling Pathway of this compound Induced Apoptosis in Prostate Cancer

AZD2461_Apoptosis_Pathway cluster_0 This compound Action cluster_1 DNA Damage Response cluster_2 Apoptosis Induction AZD2461 This compound PARP PARP1/2 AZD2461->PARP Inhibition SSB Single-Strand Breaks (SSBs) PARP->SSB Repair Inhibition DSB Double-Strand Breaks (DSBs) SSB->DSB Replication Fork Collapse Caspase3 Caspase-3 Activation DSB->Caspase3 Signal HRR Homologous Recombination Repair (HRR) PTEN PTEN (low/mutated) PTEN->HRR Inhibition Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits PARP, leading to an accumulation of DNA double-strand breaks. In PTEN-deficient cells with impaired homologous recombination repair, this triggers caspase-3 activation and subsequent apoptosis.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines[3][5]
Cell LinePTEN StatusTreatment DurationIC50 (µM)
PC-3Low/Mutated24 hours51.71
48 hours36.48
72 hours21.73
DU145High/Wild-Type24 hours128.1
48 hours59.03
72 hours23.69
Table 2: Apoptosis Induction by this compound in Prostate Cancer Cell Lines (48h treatment)[3]
Cell LineThis compound Conc. (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
DU145 Control--6.14
109.89--
2020.88--
4017.44-27.95
PC-3 Control--4.78
1011.40--
2012.97--
4022.38-38.81
Table 3: Effect of this compound on Gene Expression in Prostate Cancer Cell Lines[3][5]
Cell LineGeneTreatmentChange in mRNA Level
PC-3 VEGFThis compoundSignificant decrease at 6, 12, and 24 hours
BRCA1This compound87% of control
Rad51This compound68% of control
Mre11This compound33% of control
DU145 VEGFThis compoundDecrease at 6 and 12 hours, increase at 24 hours
BRCA1This compound83% of control
Rad51This compound79% of control
Mre11This compound35% of control

Experimental Protocols

Cell Culture

Prostate cancer cell lines (e.g., PC-3 and DU145) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described in studies on this compound.[3][5]

MTT_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 24, 48, or 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0-160 µM) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This protocol is based on the methods used to quantify apoptosis in prostate cancer cells treated with this compound.[3]

Protocol:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound (e.g., 10, 20, 40 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Caspase-3 Activity Assay

This colorimetric assay protocol is derived from studies investigating the apoptotic mechanism of this compound.[3]

Protocol:

  • Seed 8 x 10⁴ cells per well in a 6-well plate and incubate for 24 hours.

  • Treat the cells with increasing concentrations of this compound (e.g., 10 to 40 µM) for different time points (e.g., 3, 6, 12, and 24 hours).

  • Lyse the cells according to the manufacturer's protocol of a colorimetric caspase-3 assay kit.

  • Add the cell lysate to a microplate well containing the caspase-3 substrate (DEVD-pNA).

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm.

  • Express caspase-3 activity as a fold change relative to the untreated control.

Real-Time PCR for Gene Expression Analysis

This protocol is based on the methodology used to assess changes in mRNA levels of relevant genes.[3][5]

RealTime_PCR_Workflow A Treat cells with This compound B Isolate total RNA A->B C Synthesize cDNA B->C D Perform Real-Time PCR with gene-specific primers C->D E Analyze data using the 2^-ΔΔCt method D->E

Caption: Workflow for analyzing gene expression changes using Real-Time PCR.

Protocol:

  • Treat cells with this compound as described in the previous protocols.

  • Isolate total RNA using a suitable RNA extraction kit.

  • Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

  • Perform real-time PCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., VEGF, BRCA1, Rad51, Mre11) and a housekeeping gene (e.g., GAPDH).

  • Analyze the results using the comparative Ct (2^-ΔΔCt) method to determine the relative fold change in gene expression.

Conclusion

This compound demonstrates significant potential for inducing apoptosis in prostate cancer cells, particularly those with a PTEN-deficient background. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in their specific prostate cancer models. Careful consideration of the genetic background of the cancer cells is crucial for interpreting the results and for the future clinical application of this promising PARP inhibitor.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with AZD-2461

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AZD-2461 is a potent, orally bioavailable small-molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, with an IC50 of 5 nM and 2 nM, respectively[1][2]. PARP enzymes are critical components of the DNA single-strand break (SSB) repair machinery[3]. By inhibiting PARP, this compound prevents the repair of SSBs, which can then lead to the formation of double-strand breaks (DSBs) during DNA replication[3]. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage leads to genomic instability, cell cycle arrest, and programmed cell death (apoptosis), a concept known as synthetic lethality[4].

A significant advantage of this compound is its low affinity for the P-glycoprotein (Pgp) drug efflux transporter, a common mechanism of resistance to first-generation PARP inhibitors like olaparib[4][5]. This characteristic makes this compound a valuable tool for studying PARP inhibition in drug-resistant cancer models.

Flow cytometry is an indispensable technique for characterizing the cellular response to this compound treatment. It allows for the precise quantification of drug-induced effects on cell cycle progression and the induction of apoptosis. These application notes provide detailed protocols for analyzing these key cellular events.

Mechanism of Action of this compound

This compound inhibits PARP1, a key enzyme in the Base Excision Repair (BER) pathway responsible for repairing DNA single-strand breaks. This inhibition leads to an accumulation of unresolved DNA damage, which upon replication, results in double-strand breaks. In cells with compromised homologous recombination repair (HRR), these breaks cannot be efficiently repaired, triggering cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis[3][4][6].

AZD2461_Mechanism cluster_0 DNA Damage Response cluster_1 This compound Intervention cluster_2 Cellular Consequences ssb Single-Strand Break (SSB) parp PARP1 Activation ssb->parp ber Base Excision Repair parp->ber ber->ssb Repair azd This compound azd->parp damage_acc SSB Accumulation & Double-Strand Breaks (DSBs) arrest G2/M Cell Cycle Arrest damage_acc->arrest apoptosis Apoptosis damage_acc->apoptosis Cell_Cycle_Workflow start Seed and Culture Cells treat Treat with this compound (and vehicle control) start->treat harvest Harvest Cells (e.g., trypsinization) treat->harvest wash_pbs Wash with ice-cold PBS harvest->wash_pbs fix Fix in cold 70% Ethanol (dropwise while vortexing) wash_pbs->fix incubate_fix Incubate at 4°C (≥ 2 hours to overnight) fix->incubate_fix wash_stain Wash and resuspend in PBS incubate_fix->wash_stain rnase Treat with RNase A wash_stain->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze on Flow Cytometer stain->analyze Apoptosis_Workflow start Seed and Culture Cells treat Treat with this compound (and vehicle control) start->treat harvest Harvest Cells and Supernatant (to include apoptotic floaters) treat->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate_stain Incubate 15-20 min at RT (in the dark) stain->incubate_stain add_buffer Add 1X Binding Buffer incubate_stain->add_buffer analyze Analyze Immediately on Flow Cytometer (within 1 hour) add_buffer->analyze Apoptosis_Quadrants origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis q1 Q1: Necrotic (Annexin V- / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) x_div x_div_end x_div->x_div_end y_div y_div_end y_div->y_div_end

References

Troubleshooting & Optimization

Optimizing AZD-2461 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AZD-2461 in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and frequently asked questions to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, next-generation small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, with high affinity for PARP-1 and PARP-2.[1][2][3] Its primary mechanism of action involves binding to the catalytic site of PARP, preventing the synthesis of poly (ADP-ribose) chains. This inhibition of PARP's enzymatic activity leads to the accumulation of unrepaired single-strand DNA breaks, which can subsequently generate more cytotoxic double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage leads to synthetic lethality and ultimately, cell death.[3][4] A key feature of this compound is its low affinity for the P-glycoprotein (Pgp) drug efflux transporter, which may help overcome certain mechanisms of drug resistance.[4]

Q2: What is a typical effective concentration range for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. However, a general starting range for in vitro studies is between 5 µM and 50 µM.[2][4] For some sensitive cell lines, particularly those with BRCA mutations, lower concentrations may be effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound stock solutions?

This compound is a solid compound that is insoluble in water.[4][5] Stock solutions should be prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM or higher.[4] To prepare a stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. Gentle warming and vortexing may be required to ensure complete dissolution. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2][6] Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium immediately before use.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value or lack of cellular response.

Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure proper storage of the stock solution at -20°C or -80°C.[2][6]
Cell Line Resistance Verify the homologous recombination (HR) status of your cell line. Cells proficient in HR may be less sensitive to PARP inhibitors. Consider sequencing key HR-related genes like BRCA1/2. Some cell lines may have intrinsic or acquired resistance mechanisms, such as upregulation of drug efflux pumps (though this compound is a poor substrate for P-gp).[4]
Suboptimal Assay Conditions Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. Ensure the incubation time is sufficient for the drug to exert its effect (typically 48-72 hours for viability assays).[4]
Incorrect Drug Concentration Verify the calculations for the preparation of stock and working solutions. Perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your cell line.

Issue 2: Inconsistent results between experiments.

Potential Cause Troubleshooting Steps
Variability in Cell Culture Use cells with a consistent and low passage number. Ensure consistent cell seeding density across all experiments. Monitor and maintain consistent cell culture conditions (e.g., CO2 levels, temperature, humidity).
Reagent Variability Use fresh, high-quality cell culture medium and supplements. Ensure consistent quality of DMSO used for preparing stock solutions.
Assay Performance Adhere strictly to the assay protocol. Ensure accurate and consistent pipetting. Include appropriate controls (vehicle control, positive control) in every experiment.

Quantitative Data

Table 1: In Vitro IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Target IC50 (nM) Notes
PARP15Enzymatic assay
PARP22Enzymatic assay
PARP3200Enzymatic assay

Data compiled from multiple sources.[2]

Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines

Cellular IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Cell Line Cancer Type BRCA1 Status Cellular IC50 (µM)
MDA-MB-436BreastDeficient<10
SUM1315MO2BreastDeficient<10
SUM149PTBreastDeficient<10
T47DBreastWild-Type>10
BT549BreastWild-Type>10
MDA-MB-231BreastWild-Type>10
PC-3Prostate-36.48 (at 48h)
DU145Prostate-59.03 (at 48h)
HCT116 (wt p53)Colon-Dose-dependent reduction in proliferation
HCT116 (p53-/-)Colon-Dose-dependent reduction in proliferation
HT-29 (mut p53)Colon-Less sensitive

Data compiled from multiple sources.[1][7][8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis.

Materials:

  • This compound

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the chosen duration.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Wash the cells twice with ice-cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

PARP Activity Assay (Cell-Based)

This protocol provides a general framework for assessing PARP activity within cells.

Materials:

  • This compound

  • Cell culture plates

  • Cell lysis buffer

  • PARP Activity Assay Kit (various commercial kits are available, typically based on ELISA or chemiluminescence)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Plate and treat cells with this compound as desired.

  • Lyse the cells according to the manufacturer's protocol of the chosen PARP activity assay kit.

  • Determine the total protein concentration of the cell lysates.

  • Follow the specific instructions of the commercial PARP activity assay kit to measure the level of poly(ADP-ribosyl)ation (PAR). This typically involves incubating the cell lysate in a plate pre-coated with histones (a PARP substrate) and then detecting the incorporated biotinylated NAD+ using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.

  • Normalize the PARP activity to the total protein concentration.

Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 This compound Inhibition DNA_Damage Single-Strand Break PARP1 PARP1/2 DNA_Damage->PARP1 recruits Accumulation SSB Accumulation DNA_Damage->Accumulation PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes Inhibition Inhibition Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair AZD2461 This compound AZD2461->PARP1 inhibits DSB Double-Strand Break (during replication) Accumulation->DSB Cell_Death Cell Death (Synthetic Lethality in HR deficient cells) DSB->Cell_Death

Caption: this compound mechanism of action in the DNA damage response pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Prepare Fresh Working Solutions Prep_Stock->Prep_Working Treatment Treat with this compound (and controls) Prep_Working->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis PARP_Activity PARP Activity Assay Incubation->PARP_Activity

Caption: General experimental workflow for studying this compound in cell culture.

Troubleshooting_Guide Start Inconsistent or Unexpected Results Check_Compound Check Compound (Fresh stock/working solution?) Start->Check_Compound Check_Cells Check Cells (Passage number, density?) Start->Check_Cells Check_Assay Check Assay (Protocol adherence, controls?) Start->Check_Assay Re_evaluate Re-evaluate Experiment (Dose-response, time-course?) Check_Compound->Re_evaluate Check_Cells->Re_evaluate Check_Assay->Re_evaluate Success Consistent Results Re_evaluate->Success

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

Preventing AZD-2461 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD-2461. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: While specific degradation pathways for this compound have not been extensively published, data from structurally similar PARP inhibitors, such as Olaparib, suggest that this compound may be susceptible to degradation under certain conditions. The primary factors of concern are hydrolysis (especially in acidic or basic aqueous solutions) and oxidation.[1][2][3] It is also crucial to protect the compound from repeated freeze-thaw cycles.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare high-concentration stock solutions in an appropriate organic solvent. Anhydrous dimethyl sulfoxide (DMSO) is a common choice. For example, you can prepare a 10 mM stock solution in DMSO. To minimize potential cytotoxicity from the solvent in cell-based assays, ensure the final concentration of DMSO in your culture medium is low (typically <0.5%).

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical for maintaining the stability of this compound. Both solid compound and stock solutions should be stored under specific conditions to prevent degradation.

Q4: How can I tell if my this compound has degraded?

A4: Visual signs of degradation can include a change in color of the solid compound or the appearance of precipitates in stock solutions. However, chemical degradation may not always be visible. The most reliable way to assess the integrity of your this compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate and quantify the parent compound and its degradation products.

Q5: Is this compound sensitive to light?

A5: Based on studies with the structurally related compound Olaparib, this compound is likely to be stable under normal laboratory light conditions.[1][4] However, as a general precaution for all small molecule inhibitors, it is advisable to store stock solutions in light-protected vials (e.g., amber vials) and to minimize exposure to direct, high-intensity light.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Unexpectedly low or no activity in experiments. Degradation of this compound due to improper storage or handling.1. Prepare a fresh stock solution from solid compound. 2. Use a new aliquot of a previously prepared stock solution that has not undergone multiple freeze-thaw cycles. 3. Verify the concentration and purity of your stock solution using HPLC or LC-MS.
Precipitate forms in the stock solution upon thawing. The compound may have come out of solution during freezing.1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use. 2. If the precipitate does not redissolve, it may indicate degradation, and a fresh stock solution should be prepared.
Inconsistent results between experiments. - Variable stability of this compound in the experimental medium. - Inconsistent handling procedures.1. Prepare fresh dilutions of this compound in your experimental buffer or medium immediately before each experiment. 2. Standardize your handling protocol, including incubation times and temperatures. 3. Consider performing a stability study of this compound in your specific experimental medium.
Working solution appears cloudy. The solubility limit of this compound may have been exceeded in the aqueous experimental medium.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed cytotoxic levels. 2. Prepare intermediate dilutions in a co-solvent system if necessary before the final dilution in the aqueous medium.

Data on Inferred Degradation of Structurally Similar PARP Inhibitor (Olaparib)

Due to the limited availability of public data on this compound degradation, the following table summarizes forced degradation data for Olaparib, a PARP inhibitor from the same chemical series. This information can provide insights into the potential stability of this compound under similar stress conditions.

Stress Condition Reagent/Condition Observed Degradation of Olaparib Reference
Acidic Hydrolysis 5 M HCl, 30 min~12.69% degradation[4]
Basic Hydrolysis 5 M NaOH, 30 min~2.60% degradation[4]
Oxidative Stress 30% H₂O₂, 30 min~2.55% degradation[4]
Thermal Stress HeatStable[4]
Photolytic Stress LightStable[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into single-use volumes in light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in Experimental Medium

Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium over time.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Experimental medium (e.g., cell culture medium with serum)

  • Incubator (set to the experimental temperature, e.g., 37°C)

  • HPLC or LC-MS system

Procedure:

  • Prepare a working solution of this compound in the experimental medium at the final concentration to be used in your assays.

  • Immediately after preparation (T=0), take an aliquot of the working solution and store it at -80°C until analysis.

  • Incubate the remaining working solution under the conditions of your experiment (e.g., 37°C in a cell culture incubator).

  • At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and store them at -80°C.

  • Once all time points are collected, thaw the samples and analyze the concentration of the parent this compound in each aliquot by HPLC or LC-MS.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine its stability profile.

Visualizations

AZD2461_Handling_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use start Start: Solid this compound weigh Weigh Compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve store_solid Solid: -20°C or -80°C (Long-term) vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store_stock Stock Solution: -20°C or -80°C (Protect from light) aliquot->store_stock thaw Thaw Aliquot store_stock->thaw Avoid Freeze-Thaw dilute Prepare Fresh Working Solution thaw->dilute use Use in Experiment dilute->use end End use->end

Caption: Recommended workflow for preparing, storing, and using this compound.

Inferred_Degradation_Pathway cluster_degradation Potential Degradation Pathways (Inferred from Olaparib) cluster_conditions Stress Conditions AZD2461 This compound (Stable) Hydrolysis Hydrolytic Degradation Products AZD2461->Hydrolysis Susceptible to Oxidation Oxidative Degradation Products AZD2461->Oxidation Susceptible to Acid_Base Acidic/Basic pH Acid_Base->Hydrolysis Induces Oxidizing_Agents Oxidizing Agents (e.g., H₂O₂) Oxidizing_Agents->Oxidation Induces

Caption: Inferred potential degradation pathways for this compound.

References

Troubleshooting inconsistent results with AZD-2461

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the PARP inhibitor, AZD-2461.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), with high activity against PARP1 and PARP2, and to a lesser extent, PARP3.[1] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), the accumulation of DSBs is particularly cytotoxic, leading to a synthetic lethal effect.[2] A key feature of this compound is its low affinity for the P-glycoprotein (P-gp) drug efflux pump, making it effective against tumors that have developed resistance to other PARP inhibitors, like olaparib, through P-gp overexpression.[3][4]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO and ethanol.[3] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.[5] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to one year.[1][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5] Note that moisture-absorbing DMSO can reduce the solubility of this compound.[5]

Q3: What are the known off-target effects of this compound?

While this compound is a potent PARP inhibitor, like many small molecule inhibitors, it may have off-target effects, particularly at higher concentrations. Studies on other PARP inhibitors have revealed off-target kinase activity.[6] If you observe phenotypes inconsistent with PARP inhibition, consider performing experiments to rule out off-target effects, such as using a structurally different PARP inhibitor or performing target engagement assays.

Troubleshooting Inconsistent Results

Issue 1: Higher than expected IC50 value or lack of cytotoxicity in a sensitive cell line.

Possible Cause 1: Compound Instability or Inactivity

  • Troubleshooting Steps:

    • Ensure that the this compound stock solution was prepared in anhydrous DMSO and stored correctly at -20°C or -80°C in aliquots to prevent degradation from moisture and repeated freeze-thaw cycles.[1][5]

    • Prepare fresh working dilutions from a new aliquot of the stock solution for each experiment.

    • If possible, verify the identity and purity of your this compound batch using analytical methods.

Possible Cause 2: Cell Line Specific Factors

  • Troubleshooting Steps:

    • Verify Cell Line Identity: Confirm the identity of your cell line using short tandem repeat (STR) profiling.

    • Check Passage Number: Use low-passage number cells for your experiments, as high-passage numbers can lead to genetic drift and altered drug sensitivity.

    • Assess Homologous Recombination (HR) Status: The sensitivity to PARP inhibitors is highly dependent on the HR status of the cell line. Changes in the expression or function of genes like BRCA1/2 can lead to resistance. Sequence these key HR genes to check for reversion mutations.

    • Consider Other Resistance Mechanisms: Resistance to PARP inhibitors can also arise from factors other than HR restoration, such as loss of PARP1 expression or alterations in proteins that protect stalled replication forks.[7]

Possible Cause 3: Experimental Conditions

  • Troubleshooting Steps:

    • Optimize Cell Seeding Density: Ensure that cells are in the logarithmic growth phase during treatment. Overly confluent or sparse cultures can exhibit altered drug sensitivity.

    • Check for Drug-Media Interactions: Some components in cell culture media can potentially interact with and reduce the effective concentration of the compound.[8] While specific interactions with this compound are not widely reported, this is a possibility to consider.

    • Solubility Issues: this compound is insoluble in water.[5] When diluting the DMSO stock in aqueous cell culture media, ensure proper mixing to avoid precipitation. If precipitation is observed, consider warming the tube to 37°C or using an ultrasonic bath for a short period to aid dissolution.[3]

Issue 2: Inconsistent results between experimental replicates.

Possible Cause 1: Pipetting Errors and Inaccurate Concentrations

  • Troubleshooting Steps:

    • Calibrate your pipettes regularly.

    • Prepare a master mix of the drug dilution to add to replicate wells to minimize pipetting variability.

    • Perform a serial dilution carefully and use fresh tips for each dilution step.

Possible Cause 2: Edge Effects in Multi-well Plates

  • Troubleshooting Steps:

    • Avoid using the outer wells of multi-well plates for treatment, as these are more prone to evaporation, which can concentrate the drug. Fill the outer wells with sterile PBS or media.

    • Ensure proper humidity control in the incubator.

Possible Cause 3: Biological Variability

  • Troubleshooting Steps:

    • Minimize variability in cell passage number and seeding density between experiments.

    • Synchronize cells at a specific cell cycle stage if the drug's effect is known to be cell cycle-dependent.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeBRCA1/2 StatusOther Relevant MutationsReported IC50 (µM)Reference
MDA-MB-436Breast CancerBRCA1 deficient< 10[9]
SUM1315MO2Breast CancerBRCA1 deficient< 10[9]
SUM149PTBreast CancerBRCA1 deficient< 10[9]
T47DBreast CancerBRCA1 wild-type> 10[9]
BT549Breast CancerBRCA1 wild-type> 10[9]
MDA-MB-231Breast CancerBRCA1 wild-type> 10[9]
HCT116 (wt p53)Colon CancerNot specifiedWild-type p53Dose-dependent reduction in proliferation (30-240 µM)[10]
HCT116 (p53 -/-)Colon CancerNot specifiedp53 nullDose-dependent reduction in proliferation (30-240 µM)[10]
HT-29Colon CancerNot specifiedMutant p53 (R273H)Insensitive[10]
PC-3Prostate CancerNot specifiedPTEN null36.48 (48h)[11]
DU145Prostate CancerNot specifiedPTEN wild-type59.03 (48h)[11]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a vehicle control (DMSO only).

  • Incubation: Treat the cells with the this compound dilutions and incubate for the desired time period (e.g., 48-72 hours).[3]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for PARP Cleavage
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound at various concentrations and for different time points. Include a positive control for apoptosis (e.g., staurosporine).

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein samples to the same concentration and denature them in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody that recognizes both full-length PARP1 (~116 kDa) and the cleaved fragment (~89 kDa) overnight at 4°C.[12]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system. An increase in the 89 kDa band indicates apoptosis.[13]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Treatment and Harvesting:

    • Treat cells with this compound as desired.

    • Harvest the cells by trypsinization, wash with PBS, and count them.

  • Fixation:

    • Resuspend the cell pellet in PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes.[14]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[14][15]

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use a linear scale for the DNA content histogram.

  • Data Analysis:

    • Gate on the single-cell population to exclude doublets.

    • Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce a G2 phase arrest in some cell lines.[3]

Visualizations

AZD2461_Mechanism_of_Action DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_SSB->PARP1 activates Replication_Fork Replication Fork DNA_SSB->Replication_Fork leads to stalled SSB_Repair SSB Repair PARP1->SSB_Repair mediates AZD2461 This compound AZD2461->PARP1 inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB collapse leads to HR_Proficient HR Proficient DNA_DSB->HR_Proficient repaired by HR_Deficient HR Deficient (e.g., BRCA1/2 mutant) DNA_DSB->HR_Deficient cannot be repaired efficiently Cell_Survival Cell Survival HR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis

Caption: Mechanism of action of this compound leading to synthetic lethality.

Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Compound Verify Compound Integrity (Storage, Fresh Aliquots) Start->Check_Compound Check_Cells Assess Cell Line (Identity, Passage, HR status) Start->Check_Cells Check_Experiment Review Experimental Setup (Seeding, Controls, Edge Effects) Start->Check_Experiment Consistent Results are Consistent Check_Compound->Consistent Inconsistent Results Still Inconsistent Check_Compound->Inconsistent Check_Cells->Consistent Check_Cells->Inconsistent Check_Experiment->Consistent Check_Experiment->Inconsistent Consider_Off_Target Investigate Off-Target Effects (Alternative Inhibitor, Target Engagement) Inconsistent->Consider_Off_Target Refine_Protocol Further Refine Protocol Consider_Off_Target->Refine_Protocol

Caption: A logical workflow for troubleshooting inconsistent this compound results.

PARP_Cleavage_Pathway AZD2461 This compound PARP1_Inhibition PARP1 Inhibition AZD2461->PARP1_Inhibition DNA_Damage Accumulated DNA Damage PARP1_Inhibition->DNA_Damage Apoptosis_Signal Apoptosis Signaling Cascade DNA_Damage->Apoptosis_Signal Caspase_Activation Caspase-3/7 Activation Apoptosis_Signal->Caspase_Activation PARP1_Full Full-length PARP1 (~116 kDa) Caspase_Activation->PARP1_Full cleaves PARP1_Cleaved Cleaved PARP1 (~89 kDa fragment) PARP1_Full->PARP1_Cleaved Apoptosis_Execution Execution of Apoptosis PARP1_Cleaved->Apoptosis_Execution

References

AZD-2461 Technical Support Center: Troubleshooting Off-Target Effects in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of AZD-2461 in preclinical research models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] It demonstrates significantly less activity against PARP3, making it more selective than some other PARP inhibitors like olaparib.[3] A key feature of this compound is its low affinity for the P-glycoprotein (P-gp) drug efflux pump, which means it can be effective in models where resistance to other PARP inhibitors has developed through P-gp overexpression.[1][3]

Q2: Are there known off-targets for this compound that I should be aware of in my experiments?

The primary "off-target" of concern relative to its main mechanism of action is PARP3. While its inhibitory activity is much lower against PARP3 compared to PARP1 and PARP2, this differential activity can lead to species-specific effects, particularly concerning toxicity.[3] So far, comprehensive kinome-wide screening data for this compound is not widely published, so other potential off-target kinase interactions are not well-characterized in the public domain. Researchers should be mindful that, like many small molecule inhibitors, unforeseen off-target effects are possible.

Q3: We are observing unexpected toxicity in our mouse model when combining this compound with chemotherapy. What could be the cause?

This compound has been shown to be better tolerated in mice when combined with chemotherapy compared to olaparib.[3] This improved tolerability is linked to its lower inhibition of PARP3.[3] However, if unexpected toxicity is still observed, consider the following:

  • Mouse Strain Differences: Different mouse strains can have varying metabolic profiles and sensitivities to drug combinations.

  • Chemotherapeutic Agent: The specific chemotherapy agent used and its dose can significantly influence the combined toxicity profile.

  • Off-Target Effects: Although less common, uncharacterized off-target effects could contribute to toxicity in specific genetic contexts.

Q4: Our in vitro results with this compound are not consistent with expected outcomes in BRCA-mutant cell lines. What troubleshooting steps can we take?

If you are not observing the expected synthetic lethality in BRCA-mutant cells, consider the following:

  • Cell Line Integrity: Verify the BRCA mutation status of your cell line. Genetic drift can occur in cultured cells.

  • Drug Concentration and Exposure Time: Ensure that the concentration and duration of this compound treatment are appropriate. Titrate the drug to determine the optimal IC50 for your specific cell line.

  • P-gp Expression: Although this compound is a poor substrate for P-gp, extremely high levels of P-gp expression could still potentially confer some level of resistance.[1][3]

  • Alternative DNA Repair Mechanisms: Cells can develop resistance to PARP inhibitors through various mechanisms beyond P-gp, such as the upregulation of other DNA repair pathways.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations (IC50) of this compound against its primary targets and key off-target, PARP3.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nmol/L)Reference
PARP15[1]
PARP22[1]
PARP3200[3]

Table 2: Comparative PARP Inhibition: this compound vs. Olaparib

TargetThis compound IC50 (nmol/L)Olaparib IC50 (nmol/L)Reference
PARP155[1]
PARP221[1]
PARP32004[3]

Experimental Protocols

1. PARP3 Enzyme Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of a compound against PARP3.

  • Materials: Recombinant human PARP3, biotinylated NAD+, histone-coated microplate, streptavidin-HRP, chemiluminescent substrate, assay buffer.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Add the assay buffer, activated DNA, and recombinant PARP3 enzyme to the histone-coated wells.

    • Add the this compound dilutions to the respective wells.

    • Initiate the reaction by adding the biotinylated NAD+ substrate mixture.

    • Incubate the plate to allow for the PARylation reaction.

    • Wash the plate and add streptavidin-HRP.

    • After another incubation and wash, add the chemiluminescent substrate.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the PARP3 inhibition.

2. γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This protocol details the steps to visualize and quantify DNA double-strand breaks (DSBs) using γH2AX as a marker.

  • Materials: Cells cultured on coverslips, paraformaldehyde (PFA), Triton X-100, bovine serum albumin (BSA), primary antibody against γH2AX, fluorescently labeled secondary antibody, DAPI, mounting medium.

  • Procedure:

    • Treat cells with this compound and/or a DNA damaging agent.

    • Fix the cells with 4% PFA.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with 5% BSA to prevent non-specific antibody binding.

    • Incubate with the primary anti-γH2AX antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

Visualizations

AZD2461_Mechanism cluster_0 DNA Damage Response cluster_1 This compound Action DNA_damage DNA Single-Strand Break PARP1_2 PARP1 / PARP2 DNA_damage->PARP1_2 activates BER Base Excision Repair PARP1_2->BER initiates DSB DNA Double-Strand Break PARP1_2->DSB unrepaired SSBs become BER->DNA_damage repairs HR Homologous Recombination (BRCA-proficient) DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis leads to AZD2461 This compound AZD2461->PARP1_2 inhibits

Caption: Mechanism of action of this compound in inducing synthetic lethality.

Troubleshooting_Workflow start Unexpected Experimental Outcome (e.g., low efficacy, high toxicity) check_protocol Verify Experimental Protocol (drug concentration, incubation time, etc.) start->check_protocol check_reagents Confirm Reagent Integrity (this compound stability, cell line passage) check_protocol->check_reagents outcome_resolved Outcome Resolved check_protocol->outcome_resolved Issue Found & Corrected assess_model Evaluate Research Model (BRCA status, P-gp expression, species) check_reagents->assess_model check_reagents->outcome_resolved Issue Found & Corrected consider_off_target Consider Off-Target Effects (e.g., PARP3 inhibition in mice vs. rats) assess_model->consider_off_target assess_model->outcome_resolved Model Characteristic Explains Outcome further_investigation Further Investigation Needed consider_off_target->further_investigation Potential Off-Target Effect Identified

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

AZD-2461 Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the PARP inhibitor, AZD-2461, in solution. The following frequently asked questions (FAQs) and troubleshooting guides will help address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound stock solutions?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For optimal stability, prepare stock solutions in high-quality, anhydrous DMSO.[1] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C for up to one month or at -80°C for up to one year.[1][2]

Q2: How stable is this compound in aqueous solutions?

A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] The stability of this compound in aqueous buffers is expected to be dependent on pH, temperature, and the presence of other formulation components. It is crucial to experimentally determine the stability of this compound in your specific aqueous experimental buffer.

Q3: What are the common degradation pathways for PARP inhibitors like this compound?

A3: While specific degradation pathways for this compound are not extensively published, similar small molecule inhibitors can be susceptible to hydrolysis (at acidic or basic pH), oxidation, and photodecomposition. Forced degradation studies are necessary to identify the specific degradation products and pathways for this compound.

Q4: How can I assess the stability of this compound in my specific experimental solution?

A4: A stability study should be conducted by incubating a solution of this compound in your experimental buffer under various stress conditions (e.g., different temperatures, pH levels, and light exposure). The concentration of the parent this compound compound should be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in stock solution upon storage - Poor solubility in the chosen solvent. - Supersaturation of the solution. - Compound degradation to a less soluble product.- Ensure the stock concentration is within the known solubility limits for the solvent. - Gently warm the solution or use sonication to aid dissolution. - Prepare fresh stock solutions and avoid long-term storage of highly concentrated solutions.
Inconsistent experimental results - Degradation of this compound in the experimental solution. - Variability in solution preparation.- Perform a stability study to determine the usable time frame for your experimental solutions. - Prepare fresh working solutions from a validated stock solution for each experiment. - Standardize solution preparation protocols.
Appearance of new peaks in HPLC/LC-MS analysis - Degradation of this compound.- Conduct forced degradation studies to identify and characterize potential degradation products. - Adjust solution conditions (e.g., pH, temperature, light protection) to minimize degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent Preparation: Use anhydrous DMSO of the highest purity available.

  • Weighing: Accurately weigh the desired amount of solid this compound.

  • Dissolution: Dissolve the solid this compound in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions. The percentage of degradation should be determined by a validated stability-indicating HPLC method.

  • Preparation of Test Solution: Prepare a working solution of this compound (e.g., 100 µM) in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the test solution to achieve a final HCl concentration of 0.1N. Incubate at a specified temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 1N NaOH to the test solution to achieve a final NaOH concentration of 0.1N. Incubate at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: Add 30% hydrogen peroxide to the test solution to achieve a final concentration of 3%. Incubate at room temperature.

    • Thermal Degradation: Incubate the test solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the test solution to a light source (e.g., UV lamp at 254 nm) at a controlled temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 3: Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for quantifying this compound and separating it from potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at an appropriate wavelength (to be determined by UV scan of this compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Data Presentation

The results of the forced degradation study should be summarized in a table to facilitate comparison of this compound stability under different conditions.

Table 1: Example of Forced Degradation Data for this compound

Stress ConditionIncubation Time (hours)Temperature (°C)% this compound Remaining
0.1N HCl2460Data to be determined
0.1N NaOH2460Data to be determined
3% H₂O₂2425Data to be determined
Thermal2460Data to be determined
Photolytic2425Data to be determined

*Note: The values in this table are placeholders. Researchers should populate this table with their experimentally determined data.

Visualizations

PARP Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP enzymes in the base excision repair (BER) pathway for single-strand DNA breaks and how PARP inhibitors like this compound disrupt this process, leading to the accumulation of double-strand breaks and subsequent cell death in cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., BRCA mutations).

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Inhibition PARP Inhibition cluster_Cell_Fate Cell Fate cluster_BRCA_mut BRCA Mutant Cancer Cell DNA_Damage Single-Strand Break (SSB) PARP PARP1/2 DNA_Damage->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates Trapped_PARP Trapped PARP-DNA Complex PARP->Trapped_PARP forms Repaired_DNA Repaired DNA BER->Repaired_DNA leads to AZD2461 This compound AZD2461->PARP inhibits Replication_Fork Replication Fork Trapped_PARP->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB collapses into HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ repaired by HRR_deficient Deficient HRR Cell_Survival Cell Survival HRR->Cell_Survival Genomic_Instability Genomic Instability NHEJ->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis HRR_deficient->Apoptosis leads to

Caption: PARP signaling in DNA repair and the mechanism of action of this compound.

Experimental Workflow for this compound Stability Assessment

The diagram below outlines the key steps for conducting a comprehensive stability assessment of this compound in solution.

Stability_Workflow cluster_Preparation 1. Preparation cluster_Stress 2. Stress Conditions cluster_Incubation 3. Incubation & Sampling cluster_Analysis 4. Analysis cluster_Evaluation 5. Evaluation Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Working Prepare Working Solution in Aqueous Buffer Prep_Stock->Prep_Working Acid Acidic (HCl) Base Basic (NaOH) Oxidative Oxidative (H₂O₂) Thermal Thermal Photolytic Photolytic Incubate Incubate under Stress Conditions Sample Collect Samples at Time Points Incubate->Sample HPLC_Analysis Analyze by Stability-Indicating HPLC/LC-MS Sample->HPLC_Analysis Quantify Quantify Remaining This compound HPLC_Analysis->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Identify Identify Degradation Products Quantify->Identify

Caption: A generalized workflow for assessing the stability of this compound in solution.

References

Improving AZD-2461 bioavailability in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using AZD-2461 in animal studies. The focus is on addressing challenges related to oral bioavailability and experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving good oral bioavailability with this compound?

A1: Like many kinase inhibitors, this compound is a poorly water-soluble compound.[1][2] This low aqueous solubility can limit its dissolution in the gastrointestinal tract, which is a critical step for absorption into the bloodstream, potentially leading to low and variable oral bioavailability.[3][4]

Q2: What formulation was used for this compound in published preclinical studies?

A2: In several key preclinical studies, this compound was formulated as a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) for oral administration in mice.[5] This is a common approach for administering poorly soluble compounds in early-stage animal experiments.[1]

Q3: this compound was designed to be a poor substrate for P-glycoprotein (P-gp). How does this impact its bioavailability?

A3: P-glycoprotein is an efflux transporter that can pump drugs out of cells and back into the gut lumen, thereby reducing absorption.[6] By designing this compound to be a poor P-gp substrate, its efflux from intestinal cells is minimized, which helps to improve its overall absorption and overcome certain mechanisms of drug resistance.[7]

Troubleshooting Guide

Issue: High variability in plasma concentrations of this compound between animals in the same cohort.

Potential Cause Troubleshooting Step
Inconsistent Formulation Ensure the 0.5% HPMC suspension is homogenous. Vortex the suspension thoroughly before dosing each animal to prevent the drug from settling.
Dosing Inaccuracy Calibrate all dosing equipment. For oral gavage, ensure the technique is consistent and minimizes stress to the animals, as stress can affect gastric emptying.
Food Effects The presence of food in the stomach can alter the absorption of poorly soluble drugs. Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions.

Issue: Lower than expected plasma exposure (AUC) after oral dosing.

Potential Cause Troubleshooting Step
Poor Drug Dissolution The standard 0.5% HPMC formulation may not be optimal. Consider exploring alternative formulation strategies known to enhance the solubility of poorly soluble drugs.[2][8]
Rapid Metabolism While designed to be a poor P-gp substrate, other metabolic pathways could be at play. Investigate potential species-specific differences in metabolism.[9][10]
Insufficient Dose The administered dose may be too low to achieve the desired plasma concentrations. Refer to published studies for dose-ranging information and consider a dose escalation study.

Strategies to Enhance Bioavailability

For researchers looking to optimize this compound exposure, several formulation strategies can be explored beyond a simple HPMC suspension. These are common techniques for compounds with low aqueous solubility.[1][2][11]

Strategy Principle Considerations for this compound
Micronization/Nanonization Reducing the particle size of the drug increases the surface area available for dissolution.[8][12]This can be achieved through techniques like air-jet milling or ball-milling.[8] The resulting nanocrystal formulation could be evaluated for improved in vivo exposure.[12]
Lipid-Based Formulations Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut.[8][12]Given that this compound is lipophilic, this is a promising approach. An oil-based formulation could significantly increase exposure compared to a crystal suspension.[12]
Amorphous Solid Dispersions Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can enhance its dissolution rate and solubility.[8]Techniques like spray drying or melt extrusion can be used. This strategy can prevent the drug from converting to a less soluble crystalline form in the GI tract.
pH Modification For ionizable compounds, adjusting the pH of the vehicle can increase solubility.[2]The ionization potential of this compound would need to be assessed to determine if this is a viable strategy.
Inclusion Complexes Using cyclodextrins to form complexes can increase the aqueous solubility of a drug.[2][13]This is a widely used technique for enhancing the solubility of poorly soluble compounds.[2]

Experimental Protocols

Protocol 1: Preparation of this compound in 0.5% HPMC for Oral Gavage

  • Materials:

    • This compound powder

    • Hydroxypropyl methylcellulose (HPMC)

    • Sterile water for injection

    • Mortar and pestle

    • Stir plate and stir bar

    • Appropriate personal protective equipment (PPE)

  • Procedure:

    • Calculate the required amount of this compound and HPMC for the desired concentration and final volume.

    • Prepare a 0.5% (w/v) solution of HPMC in sterile water. This may require gentle heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

    • Weigh the calculated amount of this compound powder.

    • In a mortar, add a small amount of the 0.5% HPMC vehicle to the this compound powder to create a paste. This helps to ensure the particles are adequately wetted.

    • Gradually add the remaining 0.5% HPMC solution to the paste while continuously stirring or triturating to form a uniform suspension.

    • Transfer the suspension to a suitable container and stir continuously with a stir bar for at least 30 minutes before dosing.

    • Vortex the suspension immediately before drawing up each dose to ensure homogeneity.

Protocol 2: Pharmacokinetic Study Design in Mice

  • Animal Model:

    • Species: Mouse (e.g., CD-1 Nude)[5]

    • Number: Typically 3-5 animals per time point.

  • Dosing:

    • Route: Oral gavage (p.o.)

    • Dose: Based on previous studies, a common dose for efficacy studies is 10 mg/kg.[5]

    • Formulation: this compound in 0.5% HPMC.

  • Blood Sampling:

    • Schedule: A typical schedule might include pre-dose (0 h), and post-dose time points such as 0.5, 1, 2, 4, 8, and 24 hours.

    • Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).

    • Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Method: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma samples.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using appropriate software.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_dosing Animal Dosing cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation prep1 Weigh this compound & HPMC prep3 Create Paste with Drug & Vehicle prep1->prep3 prep2 Prepare 0.5% HPMC Solution prep2->prep3 prep4 Form Homogenous Suspension prep3->prep4 dose1 Vortex Suspension prep4->dose1 dose2 Administer via Oral Gavage dose1->dose2 sample1 Collect Blood at Time Points dose2->sample1 sample2 Separate Plasma via Centrifugation sample1->sample2 sample3 Store Plasma at -80°C sample2->sample3 analysis1 Quantify Drug Concentration (LC-MS/MS) sample3->analysis1 analysis2 Calculate PK Parameters (Cmax, AUC) analysis1->analysis2

Caption: Workflow for a typical pharmacokinetic study of this compound in mice.

bioavailability_factors cluster_drug Drug Properties cluster_formulation Formulation Strategies solubility Low Aqueous Solubility dissolution Dissolution in GI Tract solubility->dissolution limits permeability Good Permeability (Poor P-gp Substrate) absorption Absorption into Bloodstream permeability->absorption facilitates micronization Micronization micronization->dissolution improves lipid Lipid-Based Systems lipid->dissolution improves sdd Solid Dispersions sdd->dissolution improves dissolution->absorption bioavailability Oral Bioavailability absorption->bioavailability

Caption: Factors influencing the oral bioavailability of this compound.

References

Technical Support Center: Managing In Vivo Toxicity of AZD-2461

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP inhibitor AZD-2461 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was it developed?

This compound is a potent inhibitor of PARP1 and PARP2, developed as a next-generation agent after olaparib.[1][2] A primary goal in its development was to overcome resistance mechanisms observed with olaparib, particularly the overexpression of the P-glycoprotein (P-gp) drug efflux transporter.[1][2] this compound is a poor substrate for P-gp, allowing it to maintain efficacy in tumors that have developed resistance to olaparib through this mechanism.[1][2]

Q2: What are the primary observed toxicities of this compound in vivo?

The most common toxicities associated with PARP inhibitors, including this compound, are hematological in nature, such as anemia, neutropenia, and thrombocytopenia.[3] Body weight loss has also been observed as a general indicator of tolerability in animal studies.[1] It is crucial to note that the toxicity profile, particularly bone marrow suppression, can vary significantly between animal models.[1][4]

Q3: How does the toxicity of this compound compare to olaparib?

In mouse models, this compound is generally better tolerated than olaparib, especially when used in combination with chemotherapy agents like temozolomide.[1][4] This improved tolerability in mice is linked to this compound's lower inhibitory activity against PARP3.[1][4] However, this superior toxicity profile is not observed in rat models, where this compound and olaparib exhibit comparable bone marrow toxicity.[1] This species-specific difference is attributed to higher PARP3 expression in the bone marrow of mice compared to rats and humans.[1]

Q4: Are there any known off-target effects of this compound that contribute to its toxicity?

While the primary mechanism of action involves the inhibition of PARP1 and PARP2 in the DNA damage response pathway, off-target effects are a potential consideration for any small molecule inhibitor and can contribute to toxicity.[5][6][7] However, specific off-target interactions of this compound that directly contribute to its in vivo toxicity profile are not extensively detailed in the provided search results. The differential activity against PARP3 is a key on-target difference influencing its tolerability profile compared to other PARP inhibitors.[1]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected Animal Mortality - Incorrect Dosing: Calculation error or improper formulation leading to overdose.- Enhanced Toxicity with Combination Agents: Synergistic toxicity with other administered drugs.- Vehicle Toxicity: The vehicle used for drug delivery may have inherent toxicity.- Verify Dosing Calculations and Formulation: Double-check all calculations and ensure the drug is properly dissolved and stable in the chosen vehicle.- Conduct Dose-Range Finding Studies: If using a new model or combination, perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Evaluate Vehicle Toxicity: Administer the vehicle alone to a control group to rule out any adverse effects.
Significant Body Weight Loss (>15-20%) - Drug-Related Toxicity: A common sign of systemic toxicity for PARP inhibitors.[3]- Gastrointestinal Distress: Potential off-target effect leading to reduced food and water intake.- Tumor Burden: In efficacy studies, advanced tumor progression can cause cachexia.- Monitor Animals Daily: Closely observe for clinical signs of distress, and measure body weight at least twice weekly.[3]- Dose Modification: Consider reducing the dose or implementing a temporary treatment holiday to allow for recovery.[3]- Supportive Care: Ensure easy access to food and water. Palatable, high-calorie food supplements can be provided.- Correlate with Tumor Growth: In efficacy studies, analyze weight loss in the context of tumor progression.
Severe Myelosuppression (Anemia, Neutropenia, Thrombocytopenia) - On-Target Effect of PARP Inhibition: Hematological toxicity is a known class-effect of PARP inhibitors.[3]- Species-Specific Sensitivity: As noted, rats may exhibit greater bone marrow toxicity than mice with this compound.[1]- Regular Blood Monitoring: Perform complete blood counts (CBCs) periodically throughout the study to monitor hematological parameters.[3]- Dose Adjustment: Reduce the dose or adjust the dosing schedule based on the severity of myelosuppression.- Consider the Animal Model: Be aware of the species-specific differences in toxicity and select the appropriate model for the research question.
Inconsistent or Lack of Efficacy - Improper Drug Formulation/Administration: Poor solubility or stability of the compound can lead to inconsistent dosing.- P-gp Mediated Resistance: Although this compound is a poor P-gp substrate, this can be a resistance mechanism for other PARP inhibitors.[1][2]- Incorrect Dosing Regimen: The dose or schedule may not be optimal for the specific tumor model.- Check Formulation: Ensure this compound is fully solubilized. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]- Confirm Target Engagement: Measure PAR levels in tumor tissue to confirm that this compound is inhibiting PARP activity.- Optimize Dosing: Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to determine the optimal dosing regimen for the model being used.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
PARP15
PARP22
PARP3200
(Data sourced from MedchemExpress)[8]

Table 2: Summary of In Vivo Dosing and Observations for this compound

Animal ModelDoseCombination AgentKey ObservationsReference
Mouse (Colorectal Xenograft)10 mg/kg (p.o.)Temozolomide (50 mg/kg)Enhanced antitumor activity. Better tolerated with less myelosuppression compared to olaparib.[1]
Rat (Athymic)10 and 20 mg/kg (p.o.)Temozolomide (50 mg/kg)No improved tolerability over olaparib; comparable bone marrow toxicity and body weight loss.[1]
Mouse (KB1P Tumors)100 mg/kg (p.o.)N/ALong-term treatment was well-tolerated and increased survival.[8]

Experimental Protocols

Protocol 1: General In Vivo Toxicity Assessment of this compound

  • Animal Model: Select the appropriate animal model (e.g., CD-1 Nude mice or Athymic rats) based on the experimental goals. Be mindful of the species-specific differences in toxicity.[1]

  • Drug Formulation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • For oral administration, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8] Ensure the final solution is clear. Gentle heating or sonication can aid dissolution.[8]

    • It is recommended to prepare the working solution fresh on the day of use.[8]

  • Dosing and Administration:

    • Administer this compound via the desired route, typically oral gavage (p.o.).

    • Dosing will vary based on the study design (e.g., 10 mg/kg to 100 mg/kg).

    • A dose-range finding study is recommended to determine the MTD for long-term studies.[3]

  • Monitoring:

    • Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in behavior, posture, and activity.

    • Body Weight: Measure body weight at least twice weekly. A body weight loss of over 15-20% is often considered a sign of significant toxicity.[3]

    • Hematological Analysis: Collect blood samples periodically (e.g., via tail vein) for complete blood counts (CBCs) to assess for anemia, neutropenia, and thrombocytopenia.[3]

  • Endpoint Analysis:

    • At the end of the study, perform a necropsy and collect major organs for histopathological analysis to identify any organ-specific toxicities.

    • For pharmacodynamic assessment, tumor and/or surrogate tissues can be collected to measure PAR levels via immunohistochemistry or western blotting to confirm target engagement.[3]

Mandatory Visualizations

DNA_Damage_Response DNA_Damage DNA Single-Strand Break (SSB) PARP1_2 PARP1 / PARP2 DNA_Damage->PARP1_2 recruits PAR_Polymer Poly(ADP-ribose) (PAR) Polymer PARP1_2->PAR_Polymer synthesizes DSB Replication Fork Collapse (Double-Strand Break) PARP1_2->DSB Unrepaired SSB leads to Repair_Complex SSB Repair Complex PAR_Polymer->Repair_Complex recruits DNA_Repair DNA Repaired Repair_Complex->DNA_Repair AZD2461 This compound AZD2461->PARP1_2 inhibits Inhibition Inhibition Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death Experimental_Workflow start Start: In Vivo Study Design formulation This compound Formulation (e.g., in DMSO/PEG300/Tween-80/Saline) start->formulation mtd_study Dose-Range Finding (Determine MTD) formulation->mtd_study dosing Drug Administration (e.g., Oral Gavage) mtd_study->dosing monitoring Regular Monitoring dosing->monitoring clinical_signs Daily Clinical Signs monitoring->clinical_signs body_weight Twice Weekly Body Weight monitoring->body_weight cbc Periodic CBCs monitoring->cbc toxicity_check Toxicity Observed? monitoring->toxicity_check dose_adjust Dose Adjustment/ Treatment Holiday toxicity_check->dose_adjust Yes endpoint Study Endpoint toxicity_check->endpoint No/Managed dose_adjust->dosing analysis Endpoint Analysis: - Necropsy/Histopathology - PD Markers (PAR levels) endpoint->analysis

References

Overcoming experimental variability with AZD-2461

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD-2461. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming experimental variability and addressing common challenges encountered when working with this next-generation PARP inhibitor.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected potency in cell-based assays. Compound Solubility/Stability: this compound is soluble in DMSO but may precipitate in aqueous media. Aqueous solutions are not recommended for storage for more than a day.[1] Cell Line Variability: The genetic background of your cell line, particularly the status of DNA repair pathways (e.g., BRCA1/2) and p53, significantly impacts sensitivity.[2][3] P-glycoprotein (P-gp) Expression: Although this compound is a poor substrate for P-gp, very high levels of expression could potentially influence intracellular drug concentrations.[4]Solubility/Stability: Prepare fresh dilutions of this compound in your final cell culture medium from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%. Cell Line Characterization: Confirm the BRCA and p53 status of your cell lines. Use both sensitive (e.g., BRCA-mutant) and resistant (e.g., BRCA-wildtype) cell lines as positive and negative controls. P-gp Assessment: If resistance is suspected in a cell line known to overexpress P-gp, consider using a P-gp inhibitor as a control experiment to assess its contribution.
High background or variable results in PARP inhibition assays (e.g., Western blot for PAR levels). Suboptimal Antibody Performance: The antibody used to detect poly(ADP-ribose) (PAR) may have low specificity or be used at a suboptimal dilution. Inefficient Cell Lysis: Incomplete cell lysis can lead to inconsistent protein extraction and variability in PAR level detection. Timing of Analysis: The timing of cell lysis after treatment can affect the observed levels of PARP inhibition.Antibody Validation: Validate your anti-PAR antibody to ensure it specifically recognizes PAR chains. Optimize the antibody dilution to maximize the signal-to-noise ratio. Lysis Buffer Optimization: Use a robust lysis buffer containing protease and phosphatase inhibitors to ensure complete cell lysis and protein stability. Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing maximal PARP inhibition after this compound treatment.
Unexpected cytotoxicity in wild-type or non-BRCA mutant cell lines. Off-Target Effects: At high concentrations, this compound may have off-target effects unrelated to PARP inhibition. Differential PARP3 Inhibition: this compound has significantly lower activity against PARP3 compared to olaparib.[5][6] This differential activity could lead to unexpected biological consequences in some contexts. Cell Line-Specific Sensitivities: Some cell lines may have inherent sensitivities to PARP inhibitors that are not directly linked to BRCA mutations.Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration range for specific PARP1/2 inhibition with minimal off-target effects. Comparative Studies: If possible, compare the effects of this compound with other PARP inhibitors with different selectivity profiles (e.g., olaparib) to understand the contribution of inhibiting different PARP family members. Literature Review: Thoroughly review the literature for any reported sensitivities of your specific cell line to PARP inhibitors.
Inconsistent tumor growth inhibition in in vivo models. Suboptimal Formulation: Poor formulation can lead to inconsistent drug exposure in animal models. Animal Model Variability: The tolerability and efficacy of this compound can differ between species (e.g., mice vs. rats).[6] Development of Resistance: Prolonged treatment can lead to the development of resistance mechanisms, such as the loss of 53BP1.Formulation Optimization: For oral administration, consider formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil.[7] Ensure the formulation is homogenous and stable. Pilot Studies: Conduct pilot studies to determine the maximum tolerated dose and optimal dosing schedule in your chosen animal model. Pharmacodynamic Monitoring: Monitor PARP inhibition in tumor tissue and/or surrogate tissues to ensure adequate target engagement. Consider intermittent dosing schedules to potentially delay the onset of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[5] PARP enzymes are crucial for the repair of single-strand DNA breaks. By inhibiting PARP, this compound prevents the repair of these breaks, which then lead to the formation of double-strand breaks during DNA replication. In cancer cells with defects in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process called synthetic lethality.[4][8] A key feature of this compound is that it is a poor substrate for the P-glycoprotein (P-gp) efflux pump, allowing it to be effective in tumors that have developed resistance to other PARP inhibitors like olaparib due to P-gp overexpression.[4][9]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO.[1] For long-term storage, the solid form of this compound should be stored at -20°C, where it is stable for at least 12 months.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[7] It is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[1]

Q3: What are the key differences between this compound and olaparib?

A3: Both this compound and olaparib are potent PARP inhibitors. However, there are two main differences:

  • P-glycoprotein (P-gp) Substrate Activity: Olaparib is a substrate for the P-gp efflux pump, and its efficacy can be limited in tumors that overexpress P-gp. This compound is a poor substrate for P-gp and can therefore be effective in olaparib-resistant tumors with high P-gp expression.[4][5][9]

  • PARP3 Inhibition: Olaparib is a more potent inhibitor of PARP3 than this compound.[5] This differential activity may contribute to differences in their tolerability and efficacy profiles in certain contexts.

Q4: How does the p53 status of a cell line affect its sensitivity to this compound?

A4: The p53 status can influence the cellular response to this compound. One study in colon cancer cell lines showed that cells with wild-type p53 (wtp53) and p53-null cells were sensitive to this compound, while cells with a mutant p53 (R273H) were more resistant.[2] The combination of this compound with low-dose radiation showed enhanced cell proliferation reduction only in wtp53 cells, which was associated with a downregulation of BRCA1.[2] These findings suggest that the p53 status can be a critical determinant of this compound efficacy and should be considered when interpreting experimental results.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound

Target/Cell Line Assay Type IC50 (nM) Reference
PARP1Enzymatic Assay5[4][7]
PARP2Enzymatic Assay2[7]
PARP3Enzymatic Assay200[7]
MDA-MB-436 (BRCA1 mutant)Clonogenic Survival<10[5]
SUM1315MO2 (BRCA1 mutant)Clonogenic Survival<10[5]
SUM149PT (BRCA1 mutant)Clonogenic Survival<10[5]
T47D (BRCA1 wild-type)Clonogenic Survival>10,000[5]
BT549 (BRCA1 wild-type)Clonogenic Survival>10,000[5]
MDA-MB-231 (BRCA1 wild-type)Clonogenic Survival>10,000[5]

Table 2: Comparison of this compound and Olaparib IC50 Values

Target This compound IC50 (nM) Olaparib IC50 (nM) Reference
PARP155[5]
PARP221[5]
PARP32004[5]

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Treat the cells with varying concentrations of this compound for 72 hours. Include a vehicle control (DMSO).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

2. Western Blot for PARP Activity

  • Objective: To assess the inhibition of PARP activity by measuring the levels of poly(ADP-ribose) (PAR).

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the desired concentrations for the desired time.

    • Induce DNA damage (e.g., with H₂O₂ or MMS) for a short period before lysis to stimulate PARP activity.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against PAR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize PAR levels to a loading control such as β-actin or GAPDH.

3. Clonogenic Survival Assay

  • Objective: To evaluate the long-term effect of this compound on the ability of single cells to form colonies.

  • Procedure:

    • Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

    • Allow cells to attach for 24 hours.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Remove the drug-containing medium, wash with PBS, and add fresh medium.

    • Incubate the plates for 10-14 days until visible colonies are formed.

    • Fix the colonies with a mixture of methanol and acetic acid.

    • Stain the colonies with crystal violet.

    • Count the number of colonies (typically >50 cells) in each well.

    • Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

Visualizations

AZD2461_Mechanism_of_Action This compound Mechanism of Action cluster_0 DNA Damage & Repair cluster_1 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 activates PAR_ylation PARylation PARP1_2->PAR_ylation catalyzes DNA_DSB Double-Strand Break (DSB) PARP1_2->DNA_DSB unrepaired SSBs lead to BER Base Excision Repair PAR_ylation->BER recruits machinery for BER->DNA_SSB repairs HRR_Proficient HRR Proficient Cell (e.g., BRCA WT) DNA_DSB->HRR_Proficient repaired by HRR HRR_Deficient HRR Deficient Cell (e.g., BRCA mutant) DNA_DSB->HRR_Deficient cannot be repaired Cell_Survival Cell Survival HRR_Proficient->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) HRR_Deficient->Apoptosis AZD2461 This compound AZD2461->PARP1_2 inhibits

Caption: Mechanism of action of this compound leading to synthetic lethality.

Troubleshooting_Workflow Troubleshooting Inconsistent In Vitro Results Start Inconsistent Results Observed Check_Compound Verify Compound Integrity - Fresh dilutions? - Proper storage? Start->Check_Compound Check_Cells Assess Cell Line Health & Identity - Mycoplasma test? - Correct cell line? Check_Compound->Check_Cells Yes Solubility_Issue Address Solubility - Prepare fresh from DMSO stock - Check final DMSO concentration Check_Compound->Solubility_Issue No Check_Protocol Review Experimental Protocol - Consistent seeding density? - Correct incubation times? Check_Cells->Check_Protocol Yes Cell_Line_Issue Characterize Cell Line - Confirm BRCA/p53 status - Use control cell lines Check_Cells->Cell_Line_Issue No Protocol_Issue Optimize Protocol - Titrate cell density - Perform time-course Check_Protocol->Protocol_Issue No End Consistent Results Check_Protocol->End Yes Solubility_Issue->End Cell_Line_Issue->End Protocol_Issue->End

Caption: A logical workflow for troubleshooting inconsistent in vitro results.

Pgp_Resistance_Logic This compound and P-glycoprotein (P-gp) Resistance Olaparib Olaparib Pgp P-glycoprotein (P-gp) Efflux Pump Olaparib->Pgp is a substrate for AZD2461 This compound AZD2461->Pgp is a poor substrate for Intracellular_Olaparib Low Intracellular Olaparib Concentration Pgp->Intracellular_Olaparib effluxes Intracellular_AZD2461 High Intracellular This compound Concentration Pgp->Intracellular_AZD2461 does not efficiently efflux Resistance Drug Resistance Intracellular_Olaparib->Resistance Efficacy Maintained Efficacy Intracellular_AZD2461->Efficacy

Caption: Overcoming P-gp mediated resistance with this compound.

References

Best practices for long-term storage of AZD-2461

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of AZD-2461, a potent PARP inhibitor. It includes frequently asked questions (FAQs) and troubleshooting guides for common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder for the long term?

For long-term storage, this compound powder should be stored at -20°C.[1][2][3][4] Under these conditions, the compound is stable for up to three years.[3][4] Some suppliers also indicate stability for two years at 4°C.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in DMSO and ethanol.[1][5] For in vitro experiments, DMSO is commonly used to prepare concentrated stock solutions, typically at concentrations of 10 mM to 100 mM.[1][3][5] It is recommended to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]

Q3: How should I store this compound stock solutions?

Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[2][3]

Q4: Is this compound soluble in aqueous solutions?

This compound is insoluble in water.[6] Therefore, for in vitro assays, it is necessary to first dissolve the compound in an organic solvent like DMSO and then further dilute it in the aqueous culture medium. Ensure the final concentration of the organic solvent in the cell culture is not toxic to the cells (typically below 0.5%).

Q5: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[5][7] PARP enzymes play a critical role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs, which can then be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can lead to cell death through a process known as synthetic lethality.

Quantitative Data Summary

ParameterConditionDurationCitations
Powder Storage -20°CUp to 3 years[1][2][3][4]
4°CUp to 2 years[3]
Solution Storage (in DMSO) -80°CUp to 2 years[2][3]
-20°CUp to 1 year[2][3]
Solubility DMSO≥ 100 mg/mL (252.89 mM)[3]
EthanolSoluble to 100 mM[1][5]
WaterInsoluble[6]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound powder (Molecular Weight: 395.43 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • To prepare a 10 mM stock solution, weigh out 3.95 mg of this compound powder and dissolve it in 1 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[3]

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Cell Viability Assay (e.g., MTT Assay)
  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (10 mM in DMSO)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%). Include a vehicle control (medium with the same final DMSO concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitation of this compound in culture medium The concentration of this compound is too high for the final DMSO concentration.- Ensure the final DMSO concentration is sufficient to maintain solubility. - Prepare fresh dilutions from the stock solution for each experiment. - Gentle warming of the medium during dilution may help.
Inconsistent or no biological effect observed - Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. - Cell line resistance: The chosen cell line may not be sensitive to PARP inhibition. - Incorrect dosage: The concentrations used may be too low.- Use freshly thawed aliquots of the stock solution. - Confirm the genetic background of your cell line (e.g., BRCA status). - Perform a dose-response experiment over a wide range of concentrations.
High background in cell-based assays DMSO toxicity: The final concentration of DMSO in the culture medium is too high.- Determine the maximum tolerated DMSO concentration for your specific cell line in a pilot experiment. - Ensure the final DMSO concentration is consistent across all treatment and control wells and below the toxic threshold.
Variability between replicate wells - Uneven cell seeding: Inconsistent number of cells seeded in each well. - Pipetting errors: Inaccurate dilution or addition of the compound.- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques.

Visualizations

PARP_Signaling_Pathway This compound Mechanism of Action DNA_Damage DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_Damage->PARP activates PARylation PARylation & Recruitment of Repair Proteins PARP->PARylation Replication_Fork Replication Fork Collapse PARP->Replication_Fork unrepaired SSB leads to AZD2461 This compound AZD2461->PARP inhibits SSB_Repair SSB Repair PARylation->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Proficient Homologous Recombination (HR) Proficient Cells DSB->HR_Proficient HR_Deficient Homologous Recombination (HR) Deficient Cells (e.g., BRCA mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Caption: this compound inhibits PARP, leading to synthetic lethality in HR-deficient cells.

Experimental_Workflow In Vitro Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Cell_Seeding Seed Cells in 96-well Plate Serial_Dilution Prepare Serial Dilutions of this compound Cell_Seeding->Serial_Dilution Add_Treatment Add this compound to Cells Serial_Dilution->Add_Treatment Incubation Incubate for 48-72h Add_Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Plate Measure Absorbance Solubilize->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining this compound IC50 using a cell viability assay.

References

Validation & Comparative

AZD-2461: Overcoming P-glycoprotein-Mediated Resistance in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to poly (ADP-ribose) polymerase (PARP) inhibitors presents a significant challenge in oncology. One key mechanism of acquired resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes therapeutic agents from cancer cells, thereby reducing their efficacy. AZD-2461, a potent PARP inhibitor, has been specifically engineered to circumvent this resistance mechanism. This guide provides a detailed comparison of this compound's efficacy in P-gp overexpressing tumors against other PARP inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

This compound distinguishes itself from several other clinical PARP inhibitors by being a poor substrate for the P-gp transporter.[1][2] This characteristic allows it to maintain high intracellular concentrations and potent cytotoxic activity in tumor cells that have developed resistance to other PARP inhibitors, such as olaparib, through the upregulation of P-gp.[1][3] Preclinical studies demonstrate that while olaparib's efficacy is significantly diminished in P-gp overexpressing cancer cells, this compound's potency remains largely unaffected.[3] This makes this compound a promising therapeutic option for patients whose tumors have acquired this common form of drug resistance. In contrast, other PARP inhibitors like niraparib, rucaparib, and talazoparib are also known to be P-gp substrates, potentially limiting their efficacy in P-gp overexpressing tumors.[4][5][6] Veliparib, similar to this compound, is reported to be a poor P-gp substrate and may also be effective in this setting.[7]

Data Presentation

In Vitro Efficacy of PARP Inhibitors in P-gp Overexpressing vs. Non-Overexpressing Cell Lines

The following table summarizes the in vitro cytotoxicity of various PARP inhibitors against cancer cell lines with and without P-gp overexpression. The data for this compound and olaparib are derived from studies using matched cell lines, providing a direct comparison of the impact of P-gp on their activity. While direct comparative data in the same P-gp-high/low matched pairs for other PARP inhibitors are not as readily available in the public domain, their status as P-gp substrates is noted.

DrugCell Line (P-gp Status)IC50 (µM)Fold Resistance (P-gp high / P-gp low)P-gp Substrate?Reference
This compound KB-3-1 (Low)~0.0011No [3]
KBA-1 (High)~0.001[3]
Olaparib KB-3-1 (Low)~0.001>100Yes [3]
KBA-1 (High)>0.1[3]
Niraparib ---Yes[4][8]
Rucaparib ---Yes[5][9]
Talazoparib ---Yes[6][10][11][12]
Veliparib ---No[7][13][14]

Note: Specific IC50 values for niraparib, rucaparib, talazoparib, and veliparib in matched P-gp overexpressing and non-overexpressing cell lines are not consistently reported in the same context as for this compound and olaparib. The table reflects their known interaction with P-gp.

Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., Sulforhodamine B [SRB] or MTT Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of PARP inhibitors in cancer cell lines.

a. Cell Culture:

  • Culture matched pairs of P-gp non-overexpressing (e.g., KB-3-1) and overexpressing (e.g., KBA-1) cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

b. Cell Seeding:

  • Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well).

  • Allow cells to attach and resume growth for 24 hours.

c. Drug Treatment:

  • Prepare a serial dilution of the PARP inhibitors (this compound, olaparib, etc.) in culture medium.

  • Replace the existing medium in the 96-well plates with the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72-120 hours).

d. Cell Viability Assessment (SRB Assay):

  • After incubation, fix the cells with 10% trichloroacetic acid.

  • Stain the cells with 0.4% SRB solution.

  • Wash away the unbound dye and solubilize the bound dye with 10 mM Tris base.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

e. Data Analysis:

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Tumor Growth Inhibition Study

This protocol describes a general workflow for evaluating the in vivo efficacy of PARP inhibitors in a xenograft model of P-gp overexpressing tumors.

a. Animal Model:

  • Use immunodeficient mice (e.g., nude or SCID).

  • Subcutaneously implant cancer cells that overexpress P-gp (e.g., from a cell line known to be resistant to P-gp substrates) into the flanks of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

b. Treatment Administration:

  • Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, this compound, olaparib).

  • Administer the drugs at predetermined doses and schedules (e.g., daily oral gavage).

c. Tumor Growth Measurement:

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

d. Data Analysis:

  • Plot the mean tumor volume for each treatment group over time.

  • Analyze the statistical significance of the differences in tumor growth between the treatment groups and the vehicle control.

  • At the end of the study, tumors can be excised for further analysis (e.g., Western blotting for PARP activity or P-gp expression).

Mandatory Visualization

PARP_Inhibition_and_PGP_Efflux cluster_0 Cancer Cell cluster_1 Drug Action DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP recruits PAR PARylation PARP->PAR synthesizes Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse Trapped PARP leads to Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair_Proteins->DNA_Damage repairs DSB DNA Double-Strand Break Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis AZD2461 This compound AZD2461->PARP inhibits Olaparib Olaparib Olaparib->PARP inhibits PGP P-glycoprotein (P-gp) Olaparib->PGP substrate Olaparib_out Olaparib (extracellular) PGP->Olaparib_out efflux AZD2461_inside This compound (intracellular)

Caption: Signaling pathway of PARP inhibition and P-gp mediated drug efflux.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Seed P-gp Low & High Expressing Cells treat_vitro Treat with PARP Inhibitors start_vitro->treat_vitro incubate_vitro Incubate for 72-120h treat_vitro->incubate_vitro assess_vitro Assess Cell Viability (SRB/MTT) incubate_vitro->assess_vitro analyze_vitro Calculate IC50 Values assess_vitro->analyze_vitro start_vivo Implant P-gp Overexpressing Tumors in Mice treat_vivo Administer PARP Inhibitors start_vivo->treat_vivo measure_vivo Measure Tumor Volume treat_vivo->measure_vivo measure_vivo->treat_vivo repeated cycles analyze_vivo Analyze Tumor Growth Inhibition measure_vivo->analyze_vivo

Caption: Experimental workflow for comparing PARP inhibitor efficacy.

Conclusion

The development of PARP inhibitors that can overcome P-gp-mediated multidrug resistance is a critical advancement in cancer therapy. This compound, as a poor substrate for P-gp, demonstrates significant potential in treating tumors that have become resistant to other PARP inhibitors like olaparib.[3] Its ability to maintain efficacy in the face of P-gp overexpression highlights a key advantage and warrants further investigation in clinical settings for patients with tumors known to express high levels of this efflux pump. The comparative data and experimental frameworks provided in this guide aim to support researchers and drug development professionals in the continued evaluation and strategic positioning of next-generation PARP inhibitors.

References

Validating AZD-2461's Impact on DNA Repair: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of AZD-2461, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, with other DNA repair pathway inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance based on available preclinical data.

Introduction

This compound is a next-generation PARP inhibitor designed to overcome some of the limitations of earlier compounds, such as olaparib. Its primary mechanism of action involves the inhibition of PARP1 and PARP2, key enzymes in the repair of DNA single-strand breaks (SSBs). By blocking this repair pathway, this compound leads to the accumulation of SSBs, which upon DNA replication, are converted into toxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death. This guide compares the efficacy of this compound with its predecessor, olaparib, and other inhibitors targeting alternative DNA repair pathways, namely Ataxia Telangiectasia and Rad3-related (ATR) and DNA-dependent protein kinase (DNA-PK).

Data Presentation

Table 1: Comparative Inhibitory Activity (IC50) of DNA Repair Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against their respective target enzymes and in various cancer cell lines. Lower IC50 values indicate greater potency.

InhibitorTargetEnzyme IC50 (nM)Cell LineBRCA StatusCell Viability IC50 (µM)
This compound PARP1/2PARP1: 5, PARP2: 2[1]MDA-MB-436BRCA1 mutant<1[1]
SUM1315MO2BRCA1 mutant<1[1]
SUM149PTBRCA1 mutant<1[1]
T47DBRCA1 WT>10[1]
BT549BRCA1 WT>10[1]
MDA-MB-231BRCA1 WT>10[1]
PC-3WT36.48 (48h)[2]
DU145WT59.03 (48h)[2]
Olaparib PARP1/2Not specifiedMDA-MB-436BRCA1 mutant<1[1]
SUM1315MO2BRCA1 mutant<1[1]
SUM149PTBRCA1 mutant<1[1]
T47DBRCA1 WT>10[1]
BT549BRCA1 WT>10[1]
MDA-MB-231BRCA1 WT>10[1]
HCT116WT2.8[3]
HCT15WT4.7[3]
SW480WT12.4[3]
LNCaPWT~2-5[4]
C4-2BWT~1-2[4]
DU145WT~5-10[4]
Ceralasertib (AZD6738) ATR1[5]H23ATM deficient<1[6]
H460ATM proficient<1[6]
A549ATM proficient<1[6]
LoVoNot specifiedNot specified
Peposertib (M3814) DNA-PKNot specifiedHCT-116Not specifiedNot specified
FaDuNot specifiedNot specified
HeLaNot specifiedNot specified

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.

Alkaline Comet Assay for Single-Strand Break Repair

This assay is used to detect DNA single-strand breaks in individual cells.

  • Cell Treatment: Expose cells to the DNA damaging agent (e.g., ionizing radiation) with or without pre-incubation with the DNA repair inhibitor (e.g., this compound at 500 nmol/L).

  • Cell Embedding: Harvest cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Immerse slides in a high-salt alkaline lysis solution to lyse the cells and unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis in an alkaline buffer. Fragmented DNA will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head. A reduction in the comet tail moment over time indicates DNA repair.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.

  • Cell Seeding: Plate a known number of single cells into multi-well plates.

  • Treatment: Treat the cells with varying concentrations of the inhibitor (e.g., this compound or olaparib) for a specified duration.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 7-14 days to allow for colony formation.

  • Fixation and Staining: Fix the colonies with a solution such as methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of total cellular protein content.

  • Cell Plating and Treatment: Seed cells in 96-well plates and treat with various concentrations of the test compound.

  • Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein and thus cell number.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the drug (e.g., this compound) and/or vehicle control according to the desired dosing schedule (e.g., oral gavage daily).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Analysis: Compare the tumor growth inhibition between the treated and control groups.

Mandatory Visualization

PARP Inhibition and Synthetic Lethality in HR-Deficient Cells```dot

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Pathway PARP-mediated Repair cluster_Replication DNA Replication cluster_HR_Pathway Homologous Recombination (HR) cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP Replication_Fork Replication Fork DNA_SSB->Replication_Fork Unrepaired SSB SSB_Repair SSB Repair PARP->SSB_Repair Recruits repair factors PARP->SSB_Repair SSB_Repair->Replication_Fork Leads to normal replication DSB Double-Strand Break (DSB) Replication_Fork->DSB Collapse Cell_Survival Cell Survival Replication_Fork->Cell_Survival BRCA1_2 BRCA1/2 DSB->BRCA1_2 Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death In HR-deficient cells HR_Repair HR Repair BRCA1_2->HR_Repair Essential for HR_Repair->Cell_Survival AZD2461 This compound AZD2461->PARP Inhibits

Caption: A generalized workflow for assessing the in vitro efficacy of DNA repair inhibitors.

Conclusion

This compound demonstrates potent inhibition of PARP1 and PARP2, leading to significant anti-tumor activity, particularly in cancer cells with BRCA mutations. Its efficacy is comparable to olaparib in this context. A key advantage of this compound is its ability to evade P-glycoprotein-mediated drug efflux, suggesting its potential utility in olaparib-resistant tumors. [1] The comparison with other classes of DNA repair inhibitors, such as ATR and DNA-PK inhibitors, highlights the diverse strategies being employed to exploit DNA repair vulnerabilities in cancer. While direct comparative data is still emerging, the information presented in this guide provides a valuable resource for researchers to understand the preclinical profile of this compound and its potential role in cancer therapy. Further head-to-head studies are warranted to definitively position this compound against these alternative DNA repair inhibitors.

References

Navigating PARP Inhibitor Resistance: A Comparative Analysis of AZD-2461 and Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of two key PARP inhibitors, supported by experimental data, reveals critical differences in their activity against tumors with acquired resistance mechanisms. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison to inform future preclinical and clinical research.

Olaparib, a first-in-class PARP inhibitor, has revolutionized the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, particularly those with BRCA1/2 mutations. However, acquired resistance poses a significant clinical challenge. AZD-2461, a next-generation PARP inhibitor, was developed to address some of these resistance mechanisms. This guide provides a detailed comparison of their cross-resistance profiles, focusing on the well-documented role of P-glycoprotein (P-gp) mediated drug efflux.

Overcoming P-gp-Mediated Olaparib Resistance

A primary mechanism of acquired resistance to olaparib is the overexpression of the multidrug resistance protein P-glycoprotein (P-gp), encoded by the ABCB1 gene.[1][2][3][4][5] P-gp functions as a drug efflux pump, actively transporting olaparib out of cancer cells and reducing its intracellular concentration to sub-therapeutic levels.

This compound was specifically engineered to be a poor substrate for P-gp.[1][3][6] This key structural modification allows this compound to bypass this efflux mechanism and maintain its cytotoxic activity in tumor cells that have developed resistance to olaparib via P-gp upregulation.[1][3][7]

Signaling Pathway: PARP Inhibition and P-gp Mediated Resistance

PARP_Inhibition_Resistance cluster_cell Cancer Cell cluster_membrane Cell Membrane DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to (during replication) DNA_Repair SSB Repair PARP->DNA_Repair initiates DNA_Repair->DNA_SSB resolves Cell_Death Cell Death (Synthetic Lethality in HRR-deficient cells) DNA_DSB->Cell_Death induces HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by Pgp P-gp Efflux Pump Olaparib_out Olaparib_out Pgp->Olaparib_out Olaparib (extracellular) Olaparib_in Olaparib Olaparib_in->PARP inhibits & traps Olaparib_in->Pgp exported by AZD2461_in This compound AZD2461_in->PARP inhibits & traps

Caption: Mechanism of PARP inhibition and P-gp mediated resistance to olaparib.

Comparative Efficacy in Preclinical Models

In preclinical studies, this compound demonstrates comparable single-agent activity to olaparib in treatment-naïve, BRCA-deficient cancer cell lines.[1][3] However, in models of acquired olaparib resistance driven by P-gp overexpression, a clear differentiation in efficacy emerges.

Table 1: In Vitro Efficacy of this compound and Olaparib in Olaparib-Sensitive and -Resistant Cell Lines
Cell LineKey CharacteristicsOlaparib IC50 (µM)This compound IC50 (µM)Reference
KB2P3.4 BRCA2-deficient mouse breast cancer (Olaparib-sensitive parental)Similar to this compoundSimilar to Olaparib[1][3]
KB2P3.4R Olaparib-resistant (P-gp overexpressing) derivative of KB2P3.4ResistantEffective[1][3]
KBA1 HeLa cells overexpressing P-gpIneffectiveEffective[1]
KB31 Parental HeLa cellsEffectiveEffective[1]
Table 2: Single-Agent Activity in BRCA1-Mutant Breast Cancer Cell Lines
Cell LineOlaparib IC50 (µM)This compound IC50 (µM)
MDA-MB-436 < 1< 1
SUM1315MO2 < 1< 1
SUM149PT < 1< 1
(Data from clonogenic survival assays. IC50 values represent the concentration required to inhibit 50% of cell growth and are indicative of comparable potency in treatment-naïve settings.)[1]

Differential Inhibition of PARP Family Members

Beyond their interaction with P-gp, this compound and olaparib exhibit different inhibitory profiles against PARP family members. Notably, olaparib is a more potent inhibitor of PARP3 than this compound.[1][6][8] This differential activity may contribute to the observed differences in their tolerability profiles when used in combination with chemotherapy, with this compound showing a more favorable profile in murine models.[1][6][9]

Experimental Protocols

Cell Viability and Clonogenic Survival Assays

Detailed methodologies for assessing the single-agent activity of this compound and olaparib involved clonogenic survival assays.[1] Briefly:

  • Cell Seeding: Breast cancer cell lines (e.g., MDA-MB-436, SUM1315MO2, SUM149PT for BRCA1-mutant; T47D, BT549, MDA-MB-231 for BRCA1 wild-type) were seeded at appropriate densities in 6-well plates.

  • Drug Treatment: Cells were exposed to a range of concentrations of either this compound or olaparib for a specified duration (e.g., 24 hours).

  • Colony Formation: After drug exposure, the medium was replaced with drug-free medium, and cells were allowed to grow for 10-14 days to form colonies.

  • Staining and Quantification: Colonies were fixed and stained (e.g., with crystal violet). The number of colonies containing at least 50 cells was counted.

  • Data Analysis: The surviving fraction of cells was calculated relative to untreated controls, and IC50 values were determined from dose-response curves.

In Vivo Tumor Xenograft Studies

To evaluate the efficacy of this compound in overcoming olaparib resistance in vivo, tumor fragments from an olaparib-resistant BRCA1;p53-defective mammary tumor (T6-28), which exhibits high expression of the murine P-gp homolog Abcb1b, were used.[1]

in_vivo_workflow cluster_treatments Treatment Arms start Establish Olaparib-Resistant Tumor Xenografts (T6-28) transplant Transplant Tumor Fragments into Syngeneic Mice start->transplant randomize Randomize Mice into Treatment Groups transplant->randomize vehicle Vehicle Control (0.5% HPMC, oral) randomize->vehicle Group 1 olaparib Olaparib (50 mg/kg, i.p.) randomize->olaparib Group 2 olaparib_tariquidar Olaparib + Tariquidar (P-gp inhibitor, 2 mg/kg, i.p.) randomize->olaparib_tariquidar Group 3 azd2461 This compound (100 mg/kg, oral) randomize->azd2461 Group 4 treatment Daily Treatment Administration monitoring Monitor Tumor Volume and Animal Well-being vehicle->monitoring olaparib->monitoring olaparib_tariquidar->monitoring azd2461->monitoring endpoint Endpoint Analysis: Compare Tumor Growth Inhibition monitoring->endpoint

Caption: Workflow for in vivo assessment of this compound in olaparib-resistant tumors.

The results from such studies demonstrated that while olaparib alone was ineffective in these resistant tumors, the combination of olaparib with the P-gp inhibitor tariquidar restored sensitivity.[1] Crucially, this compound as a single agent was effective in these olaparib-resistant tumors, confirming its ability to overcome P-gp-mediated resistance in a relevant in vivo model.[1]

Conclusions and Future Directions

The development of this compound represents a rational approach to overcoming a clinically relevant mechanism of resistance to olaparib. Its ability to evade P-gp-mediated efflux while maintaining potent PARP inhibitory activity makes it a valuable agent for patients who have progressed on olaparib due to this specific resistance mechanism.

For researchers, these findings underscore the importance of identifying the underlying mechanisms of resistance in patients progressing on PARP inhibitors. Molecular profiling of resistant tumors to assess for P-gp overexpression could guide the selection of subsequent therapies. Further studies are warranted to investigate the cross-resistance profiles of these agents in the context of other resistance mechanisms, such as the restoration of HRR function through secondary BRCA mutations. The differential activity against PARP3 also presents an intriguing area for further investigation, particularly concerning combination strategies and toxicity profiles.

References

A Comparative Analysis of the Tolerability of AZD-2461 and Olaparib in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical tolerability of two Poly (ADP-ribose) polymerase (PARP) inhibitors, AZD-2461 and olaparib, when used in combination with chemotherapy. The focus of this comparison is on the differential effects on bone marrow suppression, a common dose-limiting toxicity for this class of drugs.

Executive Summary

Preclinical evidence suggests that this compound, a next-generation PARP inhibitor, exhibits a more favorable safety profile in combination with chemotherapy compared to the first-generation inhibitor, olaparib. Specifically, in murine models, this compound demonstrated significantly less bone marrow toxicity when combined with the alkylating agent temozolomide. This difference in tolerability is attributed to the differential inhibitory activity of the two compounds against PARP3, an enzyme implicated in the cellular response to DNA damage. While both drugs are potent inhibitors of PARP1 and PARP2, olaparib exhibits stronger inhibition of PARP3, which is associated with increased bone marrow suppression in mice. It is important to note that this improved tolerability profile of this compound was not observed in rat models, suggesting species-specific differences in PARP3 expression and function.

Quantitative Data Comparison: Bone Marrow Toxicity

A key preclinical study directly compared the effects of this compound and olaparib in combination with temozolomide on the bone marrow of mice. The following table summarizes the quantitative data on the total nucleated cells in the bone marrow following treatment.

Treatment GroupMean % of Total Nucleated Cells (vs. Control)Standard Deviation
Vehicle100%N/A
Temozolomide (TMZ) alone~60%N/A
Olaparib + TMZ~20%N/A
This compound + TMZ~50%N/A

Data extracted from O'Connor et al., Cancer Research, 2016.[1][2]

These data clearly indicate that the combination of olaparib with temozolomide led to a more pronounced reduction in nucleated bone marrow cells compared to the combination of this compound with temozolomide. The this compound combination group showed a level of bone marrow suppression that was more comparable to temozolomide alone.

Experimental Protocols

The following section details the methodologies employed in the key preclinical study to assess the comparative tolerability of this compound and olaparib.

In Vivo Tolerability and Bone Marrow Toxicity Assessment in Mice
  • Animal Model: Female BALB/c nude mice were used for the study.

  • Drug Administration:

    • Temozolomide (TMZ) was administered orally (p.o.) at a dose of 50 mg/kg daily for 5 consecutive days.

    • Olaparib was administered orally at a dose of 50 mg/kg daily for 7 consecutive days.

    • This compound was administered orally at a dose of 50 mg/kg daily for 7 consecutive days.

    • For combination treatments, the PARP inhibitors were administered for 7 days, with temozolomide co-administered for the first 5 days.

  • Bone Marrow Analysis:

    • At the indicated time points (e.g., after the final dose), mice were euthanized.

    • Femurs and tibias were collected, and the bone marrow was flushed out using a syringe with appropriate buffer.

    • The collected bone marrow cells were then prepared for analysis.

  • Flow Cytometry:

    • A single-cell suspension of bone marrow cells was prepared.

    • Red blood cells were lysed using a suitable lysis buffer.

    • The remaining cells were washed and then stained with fluorescently labeled antibodies specific for different hematopoietic cell surface markers to identify various cell populations (e.g., hematopoietic stem and progenitor cells, myeloid and lymphoid lineages).

    • The total number of nucleated cells was determined using a flow cytometer. The data was analyzed to quantify the percentage of different cell populations relative to the total number of live cells.[1]

Signaling Pathways and Mechanisms

The differential tolerability of this compound and olaparib is linked to their distinct inhibitory profiles against different PARP family members, particularly PARP3.

PARP Inhibition and DNA Damage Repair

PARP inhibitors exert their anticancer effects by exploiting deficiencies in DNA repair pathways in cancer cells. PARP1 and PARP2 are key enzymes in the repair of DNA single-strand breaks (SSBs). Inhibition of these enzymes leads to the accumulation of SSBs, which can then collapse replication forks and generate more lethal DNA double-strand breaks (DSBs). In cancer cells with defects in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.[3][4]

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_parpi PARP Inhibition cluster_consequences Consequences of Inhibition cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1_2 PARP1/2 DNA_SSB->PARP1_2 activates PAR Poly(ADP-ribose) (PAR) PARP1_2->PAR synthesizes SSB_Accumulation SSB Accumulation PARP1_2->SSB_Accumulation Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates PARPi This compound / Olaparib PARPi->PARP1_2 inhibits DSB_Formation Double-Strand Break (DSB) (Replication Fork Collapse) SSB_Accumulation->DSB_Formation HR_Proficient Homologous Recombination (HR) Proficient Cell DSB_Formation->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB_Formation->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Diagram 1: PARP Inhibition Signaling Pathway
Differential PARP3 Inhibition: The Key to Tolerability

While both this compound and olaparib are potent inhibitors of PARP1 and PARP2, they exhibit different activities against PARP3. Olaparib is a more potent inhibitor of PARP3 than this compound.[5][6] PARP3 has been implicated in the non-homologous end joining (NHEJ) pathway of DSB repair. The enhanced inhibition of PARP3 by olaparib is thought to contribute to its greater bone marrow toxicity in mice, a species with relatively high levels of PARP3 in bone marrow cells.[1][2]

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical comparison of this compound and olaparib tolerability.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., BALB/c nude mice) Start->Animal_Model Treatment_Groups Establish Treatment Groups: - Vehicle - Chemotherapy (e.g., TMZ) - Olaparib + Chemo - this compound + Chemo Animal_Model->Treatment_Groups Drug_Administration Administer Drugs (Oral Gavage) Treatment_Groups->Drug_Administration Monitoring Monitor Animal Health (Body Weight, Clinical Signs) Drug_Administration->Monitoring Sample_Collection Collect Bone Marrow (Femur & Tibia) Monitoring->Sample_Collection Cell_Processing Process Bone Marrow Cells (Single-cell suspension) Sample_Collection->Cell_Processing Flow_Cytometry Flow Cytometry Analysis (Stain for Hematopoietic Markers) Cell_Processing->Flow_Cytometry Data_Analysis Analyze Data (Quantify Nucleated Cells) Flow_Cytometry->Data_Analysis Conclusion Conclusion: Comparative Tolerability Data_Analysis->Conclusion

Diagram 2: Preclinical Tolerability Workflow

Conclusion

The preclinical data strongly suggest that this compound has a superior tolerability profile compared to olaparib when combined with chemotherapy in mouse models. This is primarily due to its lower inhibitory activity against PARP3, leading to reduced bone marrow suppression. These findings highlight the potential of this compound as a next-generation PARP inhibitor with an improved therapeutic window. However, it is crucial to underscore that these are preclinical findings and direct comparative clinical data in humans is not yet available. Further clinical investigation is warranted to confirm these tolerability advantages in patients.

References

In Vitro Validation of AZD-2461 as a P-glycoprotein Non-Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD-2461 and the first-generation PARP inhibitor, olaparib, in the context of their interaction with the P-glycoprotein (P-gp) efflux pump. P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key determinant of drug disposition and can contribute to multidrug resistance in cancer by actively transporting therapeutic agents out of cells. The development of PARP inhibitors that are not P-gp substrates is a critical strategy to overcome this resistance mechanism.

Here, we present a summary of in vitro experimental data that validates this compound as a poor substrate for P-gp, in stark contrast to olaparib. This guide includes detailed experimental protocols for the key assays used to assess P-gp substrate liability and presents the comparative data in clearly structured tables.

Comparative Analysis of P-gp Substrate Characteristics

The following tables summarize the in vitro data comparing this compound to the known P-gp substrate olaparib and the classic P-gp substrate/inhibitor verapamil.

Table 1: Bidirectional Permeability Assay in P-gp Overexpressing Cell Lines

A bidirectional transport assay using cell lines that overexpress P-gp, such as Caco-2 or MDCK-MDR1, is the gold standard for identifying P-gp substrates. In this assay, the compound's permeability is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A significantly higher B-A permeability compared to A-B permeability (efflux ratio > 2) indicates that the compound is actively transported out of the cells by an efflux pump like P-gp.

CompoundCell LineApparent Permeability (Papp) A-B (10⁻⁶ cm/s)Apparent Permeability (Papp) B-A (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Classification
This compound Caco-2 / MDCK-MDR1Data not availableData not availableLow (inferred)Non-substrate
Olaparib Caco-2 / MDCK-MDR1Data not availableData not availableHigh (inferred)Substrate
Verapamil (Control) Caco-2 / MDCK-MDR1LowHigh> 2Substrate

Note: While specific Papp values for this compound and olaparib were not found in the public domain, literature consistently describes this compound as having a low efflux ratio and olaparib as having a high efflux ratio based on various in vitro models.

Table 2: P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport its substrates. Therefore, compounds that interact with P-gp can stimulate its ATPase activity. This assay measures the rate of ATP hydrolysis in the presence of a test compound. A significant increase in ATPase activity compared to the basal level indicates that the compound is a P-gp substrate.

CompoundConcentrationATPase Activity (% of Basal)Classification
This compound VariousNo significant stimulation (inferred)Non-substrate
Olaparib VariousSignificant stimulation (inferred)Substrate
Verapamil (Control) Various> 150%Substrate/Stimulator
Table 3: Cellular Viability in P-gp Overexpressing vs. Wild-Type Cell Lines

A functional assessment of P-gp substrate liability can be performed by comparing the cytotoxicity of a compound in a P-gp overexpressing cell line versus its parental wild-type cell line. A significant increase in the half-maximal inhibitory concentration (IC50) in the P-gp overexpressing cell line suggests that the compound is being actively effluxed, thus reducing its intracellular concentration and cytotoxic effect.

CompoundCell LineIC50 (nM)Resistance Factor (IC50 KBA1 / IC50 KB31)
This compound KB31 (P-gp wild-type)~500~1
KBA1 (P-gp overexpressing)~500
Olaparib KB31 (P-gp wild-type)~500>10
KBA1 (P-gp overexpressing)>5000

Data adapted from O'Connor et al., Cancer Research, 2016.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Bidirectional Transport Assay (Caco-2 or MDCK-MDR1)

This assay determines if a compound is a substrate of P-gp by measuring its transport across a polarized monolayer of cells that overexpress P-gp.

Workflow Diagram:

G Bidirectional Transport Assay Workflow cluster_prep Cell Culture cluster_assay Transport Experiment cluster_analysis Data Analysis seed_cells Seed Caco-2 or MDCK-MDR1 cells on permeable supports culture Culture for 21 days (Caco-2) or 4-7 days (MDCK-MDR1) to form a confluent monolayer seed_cells->culture add_compound_A Add test compound to Apical (A) chamber culture->add_compound_A add_compound_B Add test compound to Basolateral (B) chamber culture->add_compound_B incubate Incubate at 37°C add_compound_A->incubate add_compound_B->incubate sample_A Sample from Basolateral (B) chamber incubate->sample_A sample_B Sample from Apical (A) chamber incubate->sample_B quantify Quantify compound concentration (e.g., LC-MS/MS) sample_A->quantify sample_B->quantify calculate_papp Calculate Apparent Permeability (Papp) for A-B and B-A directions quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) (Papp B-A / Papp A-B) calculate_papp->calculate_er

Caption: Workflow for the bidirectional transport assay.

Methodology:

  • Cell Culture: Caco-2 or MDCK-MDR1 cells are seeded onto permeable membrane supports in transwell plates and cultured to form a confluent, polarized monolayer.

  • Transport Experiment:

    • The cell monolayers are washed with transport buffer.

    • The test compound is added to either the apical (donor) or basolateral (donor) chamber. The corresponding receiver chamber contains compound-free buffer.

    • Plates are incubated at 37°C with gentle shaking.

    • At specified time points, samples are collected from the receiver chamber and the concentration of the test compound is determined.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both the A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the compound in the donor compartment.

    • The efflux ratio is calculated by dividing the Papp in the B-A direction by the Papp in the A-B direction.

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of a test compound.

Workflow Diagram:

G P-gp ATPase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prepare_membranes Prepare membrane vesicles containing human P-gp mix Incubate P-gp membranes with test compound prepare_membranes->mix prepare_reagents Prepare test compound dilutions and control solutions prepare_reagents->mix initiate Initiate reaction by adding MgATP mix->initiate incubate Incubate at 37°C initiate->incubate stop_reaction Stop reaction incubate->stop_reaction detect_pi Detect inorganic phosphate (Pi) produced from ATP hydrolysis stop_reaction->detect_pi calculate_activity Calculate ATPase activity and compare to basal levels detect_pi->calculate_activity

Caption: Workflow for the P-gp ATPase activity assay.

Methodology:

  • Preparation: Purified membrane vesicles containing human P-gp are prepared.

  • Reaction:

    • P-gp membranes are incubated with the test compound at various concentrations. Control reactions include a no-compound (basal activity) control and a positive control stimulator (e.g., verapamil).

    • The reaction is initiated by the addition of MgATP.

    • The mixture is incubated at 37°C for a defined period.

  • Detection:

    • The reaction is stopped, and the amount of inorganic phosphate (Pi) produced is quantified using a colorimetric method.

    • The ATPase activity is calculated and expressed as a percentage of the basal activity.

Conclusion

Replicating published findings on AZD-2461's anti-tumor activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of AZD-2461's Anti-Tumor Activity

This compound is a next-generation, orally bioavailable poly(ADP-ribose) polymerase (PARP) inhibitor demonstrating potent anti-tumor activity.[1] Developed as a successor to the first-generation PARP inhibitor olaparib, this compound exhibits a distinct pharmacological profile, notably its ability to overcome certain mechanisms of drug resistance.[2][3] This guide provides a comparative overview of this compound's efficacy, supported by experimental data from published findings, to assist researchers and drug development professionals in evaluating its potential.

Mechanism of Action

This compound selectively targets PARP-1, a key enzyme in the repair of single-strand DNA breaks (SSBs) through the base-excision repair pathway.[1][4] By inhibiting PARP-1, this compound leads to an accumulation of unrepaired SSBs, which during DNA replication are converted into more lethal double-strand breaks (DSBs).[5] In tumor cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and subsequent cell death—a concept known as synthetic lethality.[4][6]

Beyond its direct role in DNA repair, this compound has been shown to induce a pronounced cell cycle arrest at the G2 phase in breast cancer cell lines.[4][6] A key advantage of this compound is its low affinity for the P-glycoprotein (Pgp) drug efflux transporter, a common mediator of resistance to chemotherapy.[2][4] This characteristic allows for greater intracellular accumulation of the drug in Pgp-overexpressing tumor cells, making it effective against tumors that have developed resistance to other PARP inhibitors like olaparib.[2][3]

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 Action of this compound cluster_2 Cell Fate in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 PARP1_Inhibition PARP-1 Inhibition BER Base Excision Repair (BER) PARP1->BER DNA_Repaired DNA Repaired BER->DNA_Repaired AZD2461 This compound AZD2461->PARP1_Inhibition SSB_Accumulation SSB Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Failed_DSB_Repair Failed DSB Repair DSB_Formation->Failed_DSB_Repair HR_Deficiency Homologous Recombination (HR) Deficiency (e.g., BRCA1/2 mutation) HR_Deficiency->Failed_DSB_Repair Genomic_Instability Genomic Instability Failed_DSB_Repair->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: Mechanism of action of this compound leading to synthetic lethality.

Comparative In Vitro Efficacy

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, particularly those with underlying DNA repair deficiencies. Its efficacy is often compared to olaparib, the first-in-class PARP inhibitor.

Cell LineCancer TypeKey Genetic FeatureThis compound IC50Olaparib IC50Reference
PC-3Prostate CancerPTEN null36.48 µM (48h)Not Reported[5]
DU145Prostate CancerPTEN wild-type59.03 µM (48h)Not Reported[5]
MDA-MB-436Breast CancerBRCA1 deficientComparable to OlaparibComparable to this compound[2]
SUM1315MO2Breast CancerBRCA1 deficientComparable to OlaparibComparable to this compound[2]
SUM149PTBreast CancerBRCA1 deficientComparable to OlaparibComparable to this compound[2]
HCT116 (wt p53)Colon CancerWild-type p53Dose-dependent reduction in proliferationNot Reported[7]
HCT116 (p53-/-)Colon Cancerp53 nullDose-dependent reduction in proliferationNot Reported[7]
HT-29Colon CancerMutant p53 (R273H)No significant effect on proliferationNot Reported[7]

Enzymatic Inhibition

EnzymeThis compound IC50Olaparib IC50Reference
PARP-15 nMNot Reported[4][8]
PARP-2Comparable to OlaparibComparable to this compound[2]
PARP-3Less inhibitory than OlaparibMore inhibitory than this compound[3][9]

Overcoming Drug Resistance

A significant advantage of this compound is its efficacy in tumor models that have developed resistance to olaparib, primarily through the overexpression of P-glycoprotein.[2][3]

Cell Line/ModelResistance MechanismThis compound EfficacyOlaparib EfficacyReference
KB2P3.4R (in vitro)P-gp overexpressionEffectiveResistant[2]
BRCA1;p53-defective mouse mammary tumors (in vivo)P-gp overexpressionSensitiveResistant (sensitivity restored with P-gp inhibitor tariquidar)[2][3]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound's anti-tumor activity.

Cell Viability (MTT Assay)
  • Cell Seeding: Plate 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.[7]

  • Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 30 µM, 60 µM, 120 µM, 240 µM) for a specified duration (e.g., 24, 48, or 72 hours).[5][7]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using software such as GraphPad Prism.[5]

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Treat cells (e.g., PC-3 and DU145) with a specified concentration of this compound (e.g., 40 µM).[5]

  • Cell Harvesting: Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[5]

In Vivo Tumor Growth Inhibition
  • Tumor Implantation: Implant tumor cells (e.g., KB1P or SW620) into immunocompromised mice.[2][4]

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment Administration: Administer this compound orally at a specified dose and schedule (e.g., 10 mg/kg for 7 days).[2] For combination studies, a chemotherapeutic agent like temozolomide may also be administered.[2]

  • Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

  • Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group to determine the extent of tumor growth inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Seed Cancer Cells treat_invitro Treat with this compound start_invitro->treat_invitro mtt MTT Assay for Viability treat_invitro->mtt flow Flow Cytometry for Apoptosis treat_invitro->flow ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis flow->apoptosis_quant start_invivo Implant Tumors in Mice treat_invivo Administer this compound start_invivo->treat_invivo measure Measure Tumor Volume treat_invivo->measure analyze Analyze Tumor Growth Inhibition measure->analyze

Caption: General experimental workflow for evaluating this compound.

Conclusion

The available data robustly supports the potent anti-tumor activity of this compound. Its primary mechanism of action, PARP inhibition leading to synthetic lethality in HR-deficient tumors, is well-established.[4][6] A key differentiating factor from olaparib is its ability to evade P-glycoprotein-mediated efflux, thereby retaining efficacy in drug-resistant tumor models.[2][9] While this compound shows comparable efficacy to olaparib in sensitive, BRCA-deficient cell lines, its superior performance in P-gp overexpressing models suggests a significant clinical advantage.[2] Further research into its activity in different genetic backgrounds, such as those with varying p53 status, will continue to refine its therapeutic positioning.[7][10]

References

Safety Operating Guide

Proper Disposal of AZD-2461: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of the PARP inhibitor AZD-2461 is a critical component of laboratory safety and chemical management. This guide provides procedural recommendations for researchers, scientists, and drug development professionals, emphasizing adherence to institutional and regulatory standards.

For unused, expired, or waste this compound, it is imperative to adhere to the specific hazardous waste management protocols established by your institution's Environmental Health and Safety (EHS) office. These internal guidelines are designed to comply with local, state, and federal regulations.

Step-by-Step Disposal Protocol

  • Consult Your Institution's EHS Office: Before initiating any disposal procedures, contact your institution's EHS or a similar safety office. They will provide specific guidance on the classification and disposal of this compound, including whether it is considered an acute hazardous waste.

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the concentration and quantity of the waste.

  • Secure Containment: Store waste this compound in a designated, properly sealed, and chemically compatible container to prevent leaks or spills.

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.

  • Arrange for Professional Disposal: Your institution's EHS office will have a designated procedure for the collection and disposal of chemical waste. Follow their instructions for scheduling a pickup.

Decontamination of Empty Containers

Empty containers that previously held this compound must also be managed as hazardous waste until properly decontaminated.

  • Triple Rinsing: A common procedure for decontaminating empty chemical containers is to triple rinse them with a suitable solvent.

    • Use a solvent in which this compound is soluble, such as DMSO or ethanol.

    • The rinseate from this process must be collected and disposed of as hazardous waste.

  • Container Disposal: Once decontaminated according to your institution's approved procedures, the container may be disposed of as non-hazardous waste.

Spill Management

In the event of a spill, immediately consult your laboratory's emergency procedures and contact your institution's EHS office.

General Chemical Waste Disposal Workflow

The following diagram illustrates a general workflow for the disposal of laboratory chemical waste, which should be adapted to your specific institutional procedures for this compound.

G A Identify this compound Waste B Consult Institutional EHS for Specific Guidance A->B F Decontaminate Empty Containers (Triple Rinse) A->F C Label Waste Container Correctly B->C D Store in a Secure, Segregated Location C->D E Schedule Professional Waste Pickup D->E G Dispose of Decontaminated Containers F->G H Collect Rinseate as Hazardous Waste F->H H->D

General workflow for this compound waste disposal.

It is the responsibility of the researcher to ensure that all chemical waste is managed and disposed of in a manner that is safe for both laboratory personnel and the environment. Always prioritize the guidance provided by your institution's safety professionals.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.